3-chloro-1H-indole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYNTLMQOTJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Halogenated Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 3-chloro-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids, has driven extensive research into its synthesis and functionalization.[1] The introduction of a halogen atom, such as chlorine, onto the indole scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This strategic modification can enhance biological activity and provide a versatile chemical handle for advanced synthetic transformations, including cross-coupling reactions.[1]
This guide focuses on a specific, functionalized member of this class: This compound . We will provide a comprehensive analysis of its core chemical properties, reactivity, and potential applications, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Section 1: Core Physicochemical and Structural Properties
This compound is a synthetic organic compound that presents as a brown powder under standard conditions.[3] Its fundamental properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1224699-05-1 | [3] |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [4] |
| Physical Form | Brown Powder | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at 0-8 °C | [3] |
| SMILES | C1=CC2=C(C=C1C(=O)O)NC=C2Cl | [3] |
| InChI Key | MZUYNTLMQOTJOQ-UHFFFAOYSA-N | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0.86!"]; H1 [label="H", pos="-0.5,1.4!"]; C2 [label="C", pos="1.2,0.86!"]; C3 [label="C", pos="1.5,-0.5!"]; Cl [label="Cl", pos="2.9,-0.8!"]; C3a [label="C", pos="0.4,-1.2!"]; C4 [label="C", pos="0.6,-2.5!"]; H4 [label="H", pos="1.5,-3!"]; C5 [label="C", pos="-0.5,-3.2!"]; C6 [label="C", pos="-1.7,-2.5!"]; H6 [label="H", pos="-2.6,-3!"]; C7 [label="C", pos="-1.9,-1.2!"]; H7 [label="H", pos="-2.8,-0.8!"]; C7a [label="C", pos="-0.7,-0.5!"]; C_COOH [label="C", pos="-0.3,-4.6!"]; O1_COOH [label="O", pos="0.8,-5.2!"]; O2_COOH [label="O", pos="-1.3,-5.2!"]; H_OOH [label="H", pos="-1.1,-6!"]; // Define bonds N1 -- C2; N1 -- H1 [style=solid]; N1 -- C7a; C2 -- C3; C3 -- C3a; C3 -- Cl; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H4; C5 -- C6; C5 -- C_COOH; C6 -- C7; C6 -- H6; C7 -- C7a; C7 -- H7; C_COOH -- O1_COOH [label=""]; C_COOH -- O2_COOH [style=double]; O1_COOH -- H_OOH; // Double bonds in the indole ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C7; C7a -- C3a;
}
Caption: 2D structure of this compound.
Section 2: Spectroscopic Characterization Profile (Anticipated)
| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | ~12 ppm (singlet, broad) | The acidic proton is highly deshielded and its signal often broadens due to hydrogen bonding. Its position is concentration-dependent.[5] |
| Indole N-H | >10 ppm (singlet, broad) | The N-H proton of the indole ring is also deshielded and can exchange, leading to a broad signal. | |
| Aromatic Protons | 7.0 - 8.5 ppm (multiplets) | Protons on the benzene and pyrrole rings will appear in the aromatic region, with specific splitting patterns determined by their coupling with adjacent protons. | |
| ¹³C NMR | Carboxylic Carbon (-C OOH) | 165 - 185 ppm | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region of the spectrum.[5] |
| Aromatic Carbons | 100 - 140 ppm | The eight other carbon atoms of the indole ring system will resonate in this range. The carbon attached to chlorine (C3) will be influenced by the halogen's electronegativity. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This characteristic broad absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[5] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong, sharp) | This strong absorption is indicative of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[5] | |
| N-H Stretch (Indole) | ~3300 - 3500 cm⁻¹ (moderate) | This absorption corresponds to the stretching vibration of the N-H bond in the indole ring. |
Section 3: Reactivity and Synthetic Profile
The reactivity of this compound is dictated by the interplay of its three key components: the electron-rich indole nucleus, the deactivating chlorine substituent at the C3 position, and the versatile carboxylic acid group on the benzene ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a highly versatile functional group, enabling a wide range of derivatization reactions essential for medicinal chemistry applications like prodrug synthesis or scaffold elaboration.[1][2]
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is often done to improve cell permeability or modify pharmacokinetic properties.[1]
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine is a standard method to form amides. Alternatively, direct coupling with an amine using reagents like EDAC or HATU is common.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-3-chloro-1H-indole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Reactivity of the Indole Ring
The indole ring is inherently electron-rich and susceptible to electrophilic attack. However, the substituents on this compound significantly modulate this reactivity:
-
The chlorine atom at C3 is an electron-withdrawing group, which deactivates the pyrrole part of the ring towards further electrophilic substitution. The C3 position, normally the most reactive site, is blocked.
-
The carboxylic acid group at C5 is also deactivating, reducing the nucleophilicity of the benzene portion of the ring system.
Plausible Synthetic Workflow
The synthesis of substituted indole carboxylic acids often involves multi-step sequences. While a specific, validated protocol for this compound is not published, a logical synthetic strategy can be devised based on established indole syntheses like the Fischer indole synthesis, followed by targeted functionalization.
Caption: A generalized workflow for the synthesis of functionalized indole carboxylic acids.
Experimental Causality: The choice of a Fischer indole synthesis is logical as it builds the indole core from readily available anilines and carbonyl compounds.[6] Subsequent chlorination at the C3 position is a common step, often achieved with reagents like N-chlorosuccinimide (NCS). Finally, hydrolysis of an ester protecting group reveals the target carboxylic acid.[6]
Section 4: Applications in Medicinal Chemistry and Drug Discovery
Halogenated indole carboxylic acids are privileged scaffolds in drug discovery. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the carboxylic acid group often serves as a key interaction point with biological targets or as a handle for improving solubility.[1][2]
Derivatives of indole carboxylic acids have been successfully developed as potent and selective antagonists for targets like the cysteinyl leukotriene 1 (CysLT1) receptor, relevant for treating asthma.[6] They have also been explored as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[7]
Caption: Role of this compound as a versatile building block.
This compound serves as a critical starting material or intermediate, allowing medicinal chemists to systematically explore the chemical space around the indole scaffold to optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with GHS07 pictogram, indicating it can be an irritant.[3]
| Hazard Information | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][8] H319: Causes serious eye irritation.[3][8] H335: May cause respiratory irritation.[3][8] |
| Precautionary Statements | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8] |
Self-Validating Protocol Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.[8][9] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
ChemSynthesis. (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. Retrieved January 14, 2026, from [Link]
-
Clariant. (2017). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved January 14, 2026, from [Link]
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.).
-
Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
- ACS Omega. (2026). Structure–Property Relationships of Near-Infrared Cyanine Dyes.
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved January 14, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). 3-acetyl-1H-indole-5-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions. Retrieved January 14, 2026, from [Link]
-
NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]
-
Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
-
Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 14, 2026, from [Link]
- Lamberth, C., & Dinges, J. (Eds.). (n.d.). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | 1224699-05-1 [sigmaaldrich.com]
- 4. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-chloro-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-1H-indole-5-carboxylic acid (CAS No: 1224699-05-1), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its potential therapeutic applications by examining the established roles of analogous indole-based compounds. Furthermore, this guide presents a thorough analytical characterization profile, including expected spectroscopic data, to aid researchers in its identification and quality assessment. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding for professionals in the field.
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapeutics. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound is a bifunctional molecule featuring a reactive carboxylic acid group and a chlorine substituent. The carboxylic acid moiety serves as a versatile handle for derivatization, enabling the formation of esters, amides, and other functionalities crucial for probing structure-activity relationships (SAR).[2] The chloro group, an electron-withdrawing substituent, can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while also providing a potential site for further synthetic modifications. This guide aims to serve as a foundational resource for researchers looking to leverage the synthetic and therapeutic potential of this valuable intermediate.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting.
| Property | Value | Source |
| CAS Number | 1224699-05-1 | |
| Molecular Formula | C₉H₆ClNO₂ | |
| Molecular Weight | 195.6 g/mol | |
| Physical Form | Brown powder | |
| Storage Temperature | 0-8 °C | |
| Purity | ≥97.00% |
Safety Information:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Data sourced from Sigma-Aldrich.[1]
Synthesis Protocol: A Mechanistic Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination
-
Reaction: Methyl 4-amino-3-chlorobenzoate is reacted with glyoxal diethyl acetal via reductive amination to form methyl 4-((2,2-diethoxyethyl)amino)-3-chlorobenzoate.
-
Procedure:
-
To a solution of methyl 4-amino-3-chlorobenzoate (1.0 eq) in dichloromethane (DCM, 10 volumes), add glyoxal diethyl acetal (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent over-reduction and is well-suited for reductive aminations.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis Analogue)
-
Reaction: The intermediate from Step 1 undergoes an intramolecular cyclization to form the indole ring system, yielding methyl 3-chloro-1H-indole-5-carboxylate.
-
Procedure:
-
Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as toluene or dioxane (10 volumes).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq) or polyphosphoric acid (PPA). The acid catalyzes the elimination of ethanol and facilitates the electrophilic attack of the iminium ion onto the aromatic ring to form the indole core.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain methyl 3-chloro-1H-indole-5-carboxylate.
-
Step 3: Saponification
-
Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the methyl 3-chloro-1H-indole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH). LiOH is often preferred for its milder conditions and reduced risk of side reactions.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the broader class of substituted indole carboxylic acids has shown significant promise in various therapeutic areas. This compound serves as a valuable starting point for the synthesis of libraries of potential drug candidates.
Potential as a Scaffold for Enzyme Inhibitors and Receptor Modulators
The indole carboxylic acid scaffold is a known pharmacophore for a range of biological targets. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[3] Furthermore, certain substituted indole-2-carboxylic acids have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma.[4]
The structural features of this compound make it an attractive candidate for screening against various enzyme and receptor targets. The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other acidic functional groups, anchoring the molecule within a target's binding site. The 3-chloro substituent can provide additional hydrophobic or halogen-bonding interactions, potentially enhancing binding affinity and selectivity.
A Hypothetical Signaling Pathway Involvement: CysLT1 Receptor Antagonism
To illustrate its potential, we can consider the role of similar molecules in the cysteinyl leukotriene signaling pathway. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a G-protein coupled signaling cascade leading to bronchoconstriction and inflammation, key events in the pathophysiology of asthma.
Caption: Hypothetical antagonism of the CysLT1 receptor signaling pathway.
In this model, this compound or its derivatives could act as competitive antagonists, binding to the CysLT1 receptor and preventing the binding of endogenous leukotrienes. This would inhibit the downstream signaling cascade, ultimately leading to a reduction in bronchoconstriction and inflammation, highlighting its potential as a starting point for the development of novel anti-asthmatic drugs.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. The following table outlines the expected spectroscopic data for this compound, based on the analysis of structurally related indole derivatives.[1][5][6]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~11.5 (s, 1H, NH), ~8.2 (s, 1H, H4), ~7.8 (d, 1H, H6), ~7.5 (d, 1H, H7), ~7.6 (s, 1H, H2). The exact shifts may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (COOH), ~135 (C7a), ~128 (C5), ~125 (C3a), ~122 (C6), ~120 (C4), ~115 (C7), ~110 (C3), ~105 (C2). |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~750 (C-Cl stretch). |
| Mass Spec. (ESI-) | m/z: 194.0 [M-H]⁻, corresponding to C₉H₅ClNO₂⁻. |
Conclusion
This compound is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature, combining a reactive carboxylic acid handle with a modulating chloro-substituent on the privileged indole scaffold, offers a wealth of opportunities for creating diverse molecular architectures. While its specific biological roles are still under exploration, the proven therapeutic relevance of the indole carboxylic acid class of compounds strongly suggests its potential in the development of novel therapeutics, particularly as enzyme inhibitors or receptor modulators. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this versatile compound into their research and development programs.
References
- Shinde, A. K. et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914.
-
Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Chen, H. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(7), 814-819. [Link]
-
Der Pharma Chemica. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Chen, H. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Han, X. & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
The Multifaceted Biological Activities of Chlorinated Indolecarboxylic Acids: A Technical Guide
Executive Summary
Chlorinated indolecarboxylic acids, a unique class of halogenated heterocyclic compounds, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of their multifaceted roles, ranging from potent plant growth regulation to promising anticancer and anti-inflammatory properties. By synthesizing data from seminal research, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the mechanisms of action, key experimental protocols for evaluation, and the therapeutic potential of these intriguing molecules. We delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of Chlorination
The indolecarboxylic acid scaffold is a privileged structure in medicinal chemistry and plant biology, with indole-3-acetic acid (IAA) being the most ubiquitous natural auxin. The introduction of a chlorine atom to this scaffold dramatically alters its electronic and lipophilic properties, leading to profound changes in biological activity. This guide will dissect the distinct biological activities of chlorinated indolecarboxylic acids, focusing on their auxin, anti-inflammatory, and anticancer effects.
Potent Auxin Activity: Beyond Natural Growth Regulation
The most well-characterized biological activity of a chlorinated indolecarboxylic acid is the potent auxin effect of 4-chloroindole-3-acetic acid (4-Cl-IAA). Found naturally in certain plants, particularly legumes, 4-Cl-IAA exhibits significantly higher activity in some bioassays compared to its non-chlorinated counterpart, IAA.[1][2]
Mechanism of Action
The heightened activity of 4-Cl-IAA is attributed to its increased stability and altered interaction with the auxin signaling pathway.[3] Like IAA, 4-Cl-IAA is thought to bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor, an F-box protein that is a component of the SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[4] This binding event targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological effects such as cell elongation, division, and differentiation.[4] The chlorine substitution is believed to enhance the binding affinity and/or reduce the metabolic degradation of the molecule, leading to a more sustained and potent auxin response.
Diagram 1: Simplified Auxin Signaling Pathway
Experimental Protocol: Avena Coleoptile Curvature Test
This classic bioassay provides a quantitative measure of auxin activity by observing the curvature of oat coleoptiles in response to the asymmetric application of an auxin solution.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes, filter paper
-
Agar powder
-
Chlorinated indolecarboxylic acid of interest
-
IAA standard solutions
-
Microscope slides, coverslips
-
Protractor or goniometer
Procedure:
-
Germinate Avena seeds in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm long.
-
Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of auxin.
-
Prepare agar blocks (e.g., 2x2x1 mm) containing a known concentration of the chlorinated indolecarboxylic acid or IAA standard.
-
Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.
-
Measure the angle of curvature of the coleoptile using a protractor or a goniometer.
-
A standard curve is generated by plotting the angle of curvature against the logarithm of the IAA concentration. The activity of the chlorinated indolecarboxylic acid can then be determined by comparing its induced curvature to the standard curve.
Quantitative Data
| Compound | Relative Activity (compared to IAA) | Reference |
| 4-chloroindole-3-acetic acid (4-Cl-IAA) | ~10-100x | [3] |
| Dichloro- and trichloro-indole-3-acetic acids | Variable, often lower than 4-Cl-IAA |
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Several chlorinated indolecarboxylic acids have demonstrated significant anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects of these compounds are often multi-pronged, involving the inhibition of key pro-inflammatory enzymes and signaling pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins during inflammation.[5][6] Additionally, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, chlorinated indolecarboxylic acids can effectively dampen the inflammatory response.
Diagram 2: Anti-inflammatory Mechanism of Action
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)
-
Chlorinated indolecarboxylic acid of interest
-
Celecoxib (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the chlorinated indolecarboxylic acid and the positive control, celecoxib.
-
In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or control.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorescent method as per the kit instructions.
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Quantitative Data
| Compound | Target | IC50 (µM) | Reference |
| N-benzyl-2-chloroindole-3-carboxylic acid derivatives | COX-1/COX-2 | Variable | [5] |
| Indole derivatives with sulfonamide moiety | COX-2 | Variable | [9] |
Anticancer Activity: Targeting Cell Proliferation and Survival
The indole nucleus is a common scaffold in many anticancer drugs, and chlorination can enhance this activity. Various chlorinated indolecarboxylic acid derivatives have shown potent cytotoxic effects against a range of cancer cell lines.
Mechanism of Action
The anticancer mechanisms of chlorinated indolecarboxylic acids are diverse and often cell-type dependent. A prominent mechanism observed for some derivatives is the disruption of microtubule dynamics.[10][11] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Another key mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[12][13]
Diagram 3: Anticancer Mechanism via Apoptosis Induction
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chlorinated indolecarboxylic acid of interest
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chlorinated indolecarboxylic acid or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-chloroindole derivatives | Various cancer cell lines | Variable | [10][11] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Pancreatic cancer (Panc-1) | Potent caspase-3 activation | [12] |
| Indole-3-carboxylic acid derivatives | Bcl-2/Mcl-1 inhibition | Ki values in nM to low µM range | [14] |
Conclusion and Future Directions
Chlorinated indolecarboxylic acids represent a versatile class of compounds with significant and varied biological activities. Their enhanced auxin properties have implications for agriculture and plant science, while their anti-inflammatory and anticancer effects highlight their therapeutic potential. The introduction of chlorine atoms provides a powerful tool for medicinal chemists to modulate the potency and selectivity of indole-based compounds.
Future research should focus on elucidating the precise molecular targets of these compounds and understanding the structure-activity relationships that govern their diverse biological effects. Further preclinical and clinical studies are warranted to explore the therapeutic utility of promising chlorinated indolecarboxylic acid derivatives in the treatment of inflammatory diseases and cancer.
References
- Reinecke, D.M. (1999). 4-Chloroindole-3-acetic acid and plant growth.
- Abeysingha, D.N., Ozga, J.A., Strydhorst, S., et al. (2021). The effect of auxins on amelioration of heat stress-induced wheat (Triticum aestivum L.) grain loss. Journal of Agronomy and Crop Science, 207(6), 970-983.
- BenchChem. (2025). The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. BenchChem Technical Support Team.
- PubMed. (n.d.). Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells. PubMed.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023).
- Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. (n.d.).
- Consensus. (n.d.).
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Taylor & Francis Online.
- Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. (n.d.). PubMed.
- BenchChem. (2025).
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. (2017).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).
- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). PubMed Central.
- Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (n.d.). Biology Discussion.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online.
- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.).
- Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed.
- Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. (2020).
- The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. (n.d.).
- Chlorogenic Acid Alleviated AFB1-Induced Hepatotoxicity by Regulating Mitochondrial Function, Activating Nrf2/HO-1, and Inhibiting Noncanonical NF-κB Signaling Pathway. (2023).
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis. (n.d.). PubMed.
- Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. (n.d.). Oxford Academic.
- In vitro production of chlorinated IAA amino acid conjugates. Shown are.... (n.d.).
- Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024).
- N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflammatory Agents. Synthesis and Screening for the Effects on Human Neutrophil Functions and on COX1/COX2 Activity. (n.d.). PubMed.
- Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (n.d.). PubMed Central.
- Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (n.d.). PubMed Central.
- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL.... (n.d.). PubMed.
- Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer. (n.d.).
- (PDF) Chlorogenic acid reverses growth inhibition by suppressing the hypothalamic COX-2 signaling pathway in broilers under LPS-induced immune stress. (2025).
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022).
- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu
- Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. (n.d.). PubMed Central.
- Involvement of nuclear factor-kappaB in the inhibition of pro-inflammatory medi
- Cyclooxygenase Inhibition Safety and Efficacy in Inflammation-Based Psychi
- Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of nuclear factor-kappaB in the inhibition of pro-inflammatory mediators by pinosylvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-chloro-1H-indole-5-carboxylic Acid and Its Derivatives
Abstract
The 3-chloro-1H-indole-5-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, serving as crucial intermediates in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for methodological choices. We will explore the construction of the indole-5-carboxylic acid core, regioselective chlorination at the C3 position, and subsequent derivatization of the carboxylic acid moiety and the indole ring itself.
Introduction: The Significance of the this compound Scaffold
The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 5-position creates a versatile platform for drug design. The chlorine atom can modulate the electronic properties and metabolic stability of the molecule, while also serving as a handle for further functionalization through cross-coupling reactions. The carboxylic acid group provides a key site for forming ester and amide derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as selective serotonin reuptake inhibitors (SSRIs) for CNS disorders, as potent antitumor agents, and as novel antimicrobial compounds.[1] This guide aims to provide the synthetic chemist with the necessary tools and knowledge to efficiently access this important class of molecules.
Synthetic Strategies for the this compound Core
The synthesis of the target molecule can be approached in a modular fashion, first by constructing the indole-5-carboxylic acid core, followed by regioselective chlorination at the 3-position.
Construction of the Indole-5-Carboxylic Acid Core
Two classical and reliable methods for the synthesis of the indole ring are the Fischer indole synthesis and the Gassman indole synthesis.
The Fischer indole synthesis is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] For the synthesis of an indole-5-carboxylic acid derivative, a suitable starting material would be 4-carboxyphenylhydrazine.
Causality Behind Experimental Choices: The choice of the carbonyl partner is crucial for the final substitution pattern of the indole. For instance, reaction with pyruvic acid would yield an indole-2-carboxylic acid, which can then be selectively decarboxylated if the 3-unsubstituted product is desired. The acidic catalyst (e.g., polyphosphoric acid, zinc chloride) facilitates the key[4][4]-sigmatropic rearrangement of the hydrazone intermediate.
The Gassman indole synthesis provides a versatile route to substituted indoles. A particularly relevant example for our target is the synthesis of ethyl 2-methylindole-5-carboxylate, which has been rigorously documented in Organic Syntheses.[5] This procedure involves the reaction of an aniline with a thioether-substituted ketone in the presence of an oxidizing agent.
Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate (Adapted from Gassman and van Bergen) [5]
-
Preparation of Methylthio-2-propanone: In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, 700 mL of anhydrous methanol is added and cooled in an ice-water bath. Sodium methoxide (108 g, 2.00 moles) is added in portions. Once dissolved and cooled to 5°C, methanethiol (130 mL, 2.20 moles) is added over 20 minutes. Subsequently, chloroacetone (185 g, 2.00 moles) is added over 1 hour. The mixture is stirred overnight at room temperature. After filtration and removal of methanol, the residue is distilled to yield methylthio-2-propanone (155–158 g, 74–76%).
-
Formation of the Indole Ring: A solution of ethyl 4-aminobenzoate (16.5 g, 0.100 mole) in 500 mL of dichloromethane is cooled to -70°C under a nitrogen atmosphere. A solution of tert-butyl hypochlorite (10.8 g, 0.0995 mole) in 50 mL of dichloromethane is added dropwise over 10 minutes. The mixture is stirred for 1 hour at -70°C. A solution of methylthio-2-propanone (10.4 g, 0.100 mole) in 50 mL of dichloromethane is then added dropwise. After stirring for another hour at -70°C, a solution of triethylamine (10.1 g, 0.100 mole) in 30 mL of dichloromethane is added. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate.
-
Desulfurization: The crude product from the previous step is dissolved in 300 mL of absolute ethanol. An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour. The catalyst is removed by decantation and washed with ethanol. The combined ethanolic solutions are concentrated to give ethyl 2-methylindole-5-carboxylate (7.5–8.1 g, 93–99% from the thioether precursor).
Regioselective Chlorination at the C3 Position
The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. Several reagents can be employed for the chlorination of the indole core.
N-Chlorosuccinimide (NCS) is a mild and convenient source of electrophilic chlorine.[6][7][8] The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile at room temperature or with gentle heating.
Causality Behind Experimental Choices: NCS is often the reagent of choice for substrates with sensitive functional groups due to its milder reactivity compared to reagents like sulfuryl chloride or elemental chlorine. The use of a polar solvent helps to dissolve the indole substrate and stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.
Experimental Protocol: C3-Chlorination of an Indole-5-carboxylate Derivative with NCS (General Procedure)
-
To a solution of the indole-5-carboxylate (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add N-chlorosuccinimide (1.1-1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 3-chloro-1H-indole-5-carboxylate.
For less sensitive substrates, other chlorinating agents can be employed. Sulfuryl chloride (SO₂Cl₂) is a powerful electrophilic chlorinating agent. A more recent, metal-free method utilizes a DMSO/SOCl₂ system for the synthesis of 3-chloroindoles from 2-alkynylanilines.[4][9]
Derivatization of this compound
The carboxylic acid functionality and the chloro-substituted indole ring offer numerous opportunities for further diversification.
Derivatization of the Carboxylic Acid Group
The carboxylic acid can be readily converted to its corresponding esters via several methods.
-
Fischer Esterification: Refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄) is a straightforward method.[8]
-
DCC/DMAP Coupling: For more sensitive substrates or sterically hindered alcohols, coupling with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[10]
Experimental Protocol: Steglich Esterification using DCC/DMAP [10]
-
Dissolve the this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (0.2 M).
-
Cool the solution to 0°C and add a solution of DCC (1.1 equiv) in dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
| Coupling Agent | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| H₂SO₄ (catalytic) | None | Alcohol (solvent) | Reflux | Good to Excellent | [8] |
| DCC | DMAP (catalytic) | Dichloromethane | 0°C to RT | Excellent | [10] |
| POCl₃ | None | Alcohol (solvent) | RT to Reflux | Good to Excellent | [11] |
Table 1: Comparison of Esterification Methods
Amide bond formation is a cornerstone of medicinal chemistry.
-
Acid Chloride Formation Followed by Amination: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14][15] The resulting acid chloride is then reacted with the desired amine.
-
Direct Amidation with Coupling Reagents: A wide array of coupling reagents, such as HATU, HOBt/EDC, or B(OCH₂CF₃)₃, can facilitate direct amide bond formation between the carboxylic acid and an amine under mild conditions.[16]
Experimental Protocol: Two-Step Amidation via Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF at 0°C.[12] Stir the reaction at room temperature until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C. Add a solution of the desired amine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion. Perform an aqueous work-up and purify the product by chromatography or recrystallization.
Further Functionalization of the Indole Ring
The 3-chloroindole moiety is a versatile precursor for further C-C and C-N bond-forming reactions.
The indole nitrogen can be alkylated under basic conditions using an appropriate alkyl halide.[2][17][18][19] Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
The chlorine atom at the C3 position can participate in various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond.[9][20][21][22][23] This is a powerful method for introducing aryl or vinyl substituents at the 3-position.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 3-chloroindole with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[4][5][24][25]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons will show characteristic splitting patterns depending on the substitution. The proton at C2 of the indole ring will typically be a singlet or a doublet, while the protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton is a broad singlet, often in the δ 12-13 ppm range, and its signal will disappear upon D₂O exchange.[26][27]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will resonate around 165-175 ppm. The carbon bearing the chlorine atom (C3) will be shifted downfield compared to an unsubstituted indole. The other aromatic carbons will appear in the typical region of δ 110-140 ppm.[27][28]
-
Infrared (IR) Spectroscopy: Key vibrational stretches include the N-H stretch (around 3300-3400 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), which is a definitive indicator of the presence of a single chlorine atom in the molecule.
| Spectroscopic Technique | Key Expected Features for this compound |
| ¹H NMR | Broad singlet for N-H (~11 ppm), broad singlet for COOH-H (~12 ppm), signals for aromatic protons in the region of 7-8.5 ppm. |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~110-140 ppm). |
| IR | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3350 cm⁻¹). |
| MS | Molecular ion peak with a characteristic M+2 peak for the chlorine isotope. |
Table 2: Predicted Spectroscopic Data
Conclusion
The synthesis of this compound and its derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has outlined robust and versatile synthetic strategies, from the construction of the core indole framework to its regioselective chlorination and subsequent derivatization. By understanding the principles behind the chosen methodologies and having access to detailed experimental protocols, researchers are well-equipped to explore the chemical space around this valuable scaffold and develop novel molecules with significant therapeutic potential.
References
-
Li, X., Cheng, Y., Li, Y., Sun, F., Zhan, X., Yang, Z., Yang, J., & Du, Y. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Sabiah, S., & Reddy, K. S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5084–5091. [Link]
-
Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(6), 365-370. [Link]
- Shiri, M., & Zolfigol, M. A. (2009).
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Kim, J. H., Lee, J. Y., Lee, S. H., Kim, J. N., & Lee, K. Y. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(7), 1055-1058. [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives. (2008).
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Genc, H., & Bunev, A. S. (2014). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 55(28), 3843-3845. [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Jia, Z., & Liu, Q. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis, 9(10), 9135-9141. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. The Journal of Organic Chemistry, 67(15), 5439–5442. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Al-Zaydi, K. M. (2007). Conversion of carboxylic acids into acid chlorides and alcohols into alkyl chlorides using polymer-supported triphenylphosphine. Molecules, 12(10), 2319-2329. [Link]
-
Thien, N. D., Ngoc, H. K., Nam, N. H., Anh, D. T., & Baecker, D. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36(18), 2925-2929. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- US20040059131A1 - N-alkylation of indole derivatives. (2004).
-
Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 20. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Spectroscopic Characterization of 3-chloro-1H-indole-5-carboxylic acid
This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 3-chloro-1H-indole-5-carboxylic acid (C₉H₆ClNO₂). Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes theoretical principles with practical, field-proven protocols. We will explore the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While direct, published spectra for this specific compound are not widely available, this guide leverages established principles and data from analogous structures to provide a robust predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework, confirming the precise substitution pattern on the indole ring.
Expertise & Rationale: Predicting the Spectrum
The electronic environment of each nucleus is influenced by the indole ring system and its substituents. The electron-withdrawing nature of the carboxylic acid group at C5 and the chlorine atom at C3 will deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, the nitrogen atom in the pyrrole ring acts as an electron-donating group, influencing the shielding of adjacent nuclei. Our predictions are based on established data for indole-5-carboxylic acid and other 3-substituted indoles.[1][2]
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for this compound. DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and allows for the observation of exchangeable protons like N-H and COOH.[3][4]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale / Notes |
| N-H (H1) | ~11.5 - 12.5 (br s) | - | Broad singlet, chemical shift is concentration and temperature dependent. |
| C2-H | ~7.8 - 8.0 (s) | ~128 - 130 | A singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen. |
| C3 | - | ~108 - 112 | Carbon directly bonded to chlorine; its signal will be attenuated. |
| C4-H | ~8.2 - 8.4 (d) | ~123 - 125 | Doublet, deshielded by the adjacent carboxylic acid group. |
| C5 | - | ~126 - 128 | Quaternary carbon attached to the carboxylic acid group. |
| C6-H | ~7.6 - 7.8 (dd) | ~121 - 123 | Doublet of doublets, coupled to H4 and H7. |
| C7-H | ~7.4 - 7.6 (d) | ~112 - 114 | Doublet, coupled to H6. |
| C3a | - | ~127 - 129 | Bridgehead carbon. |
| C7a | - | ~135 - 137 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
| COOH | ~12.5 - 13.5 (br s) | ~168 - 170 | Carboxylic acid proton, very broad. The carbon is highly deshielded.[5] |
Self-Validating Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the acidic N-H and COOH protons.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.[6]
-
Use a standard pulse program with Nuclear Overhauser Effect (NOE).
-
Acquire several hundred to several thousand scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.
-
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, IR analysis will confirm the presence of the carboxylic acid and the N-H group of the indole ring.
Expertise & Rationale: Interpreting Vibrational Modes
The carboxylic acid functional group has two highly characteristic vibrations: a very broad O-H stretch and a sharp, intense C=O (carbonyl) stretch.[7][8] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[8] The indole N-H stretch is typically a sharper band found at higher wavenumbers.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~3300 - 3400 | Indole N-H | Stretch | Medium, Sharp |
| ~2500 - 3300 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |
| ~1680 - 1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| ~1500 - 1600 | Aromatic C=C | Stretch | Medium-Strong |
| ~1210 - 1320 | Carboxylic Acid C-O | Stretch | Medium |
| ~700 - 800 | C-Cl | Stretch | Medium-Weak |
Self-Validating Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the background spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[9][10]
Expertise & Rationale: The Chlorine Isotope Signature
A key validation for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern in the mass spectrum: a primary molecular ion peak (M) and a second peak at M+2 with approximately one-third the intensity of the first.[11] Observing this pattern is definitive proof of the presence of a single chlorine atom.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₆ClNO₂
-
Monoisotopic Mass: 195.0087 g/mol
-
ESI Positive Mode ([M+H]⁺):
-
m/z 196.0160 (corresponding to ³⁵Cl)
-
m/z 198.0131 (corresponding to ³⁷Cl)
-
-
ESI Negative Mode ([M-H]⁻):
-
m/z 194.0014 (corresponding to ³⁵Cl)
-
m/z 196.9985 (corresponding to ³⁷Cl)
-
A common fragmentation pattern for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.[12]
Self-Validating Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Calibrate the instrument immediately before the analysis.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the molecular ion signal.
-
-
Data Analysis:
-
Identify the molecular ion peaks in both modes.
-
Confirm the presence of the M+2 peak with ~33% relative intensity, confirming the presence of chlorine.
-
Compare the measured accurate mass to the theoretical mass; a difference of <5 ppm provides high confidence in the elemental composition.
-
MS Analysis Workflow
Caption: Workflow for Mass Spectrometric analysis.
UV-Vis Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole ring. The absorption maxima (λmax) are characteristic of the chromophore.
Expertise & Rationale: Chromophore Analysis
The indole ring system is an excellent chromophore. Substituents on the ring can cause shifts in the absorption maxima. The carboxylic acid and chlorine substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted indole.[13] The spectrum is typically characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[13]
Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Methanol / Ethanol | ~220 - 230 | High energy transition |
| Methanol / Ethanol | ~275 - 290 | ¹Lₐ / ¹Lₑ bands |
Self-Validating Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (1 cm path length).
-
Fill one cuvette with the solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
-
Data Acquisition:
-
Run a baseline correction with the solvent blank.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
UV-Vis Analysis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The structural confirmation of this compound is a multi-faceted process requiring the convergent application of several spectroscopic techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, high-resolution mass spectrometry validates the elemental composition and chlorine substitution, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By following the detailed protocols and comparing acquired data to the predictive framework outlined in this guide, researchers can confidently and accurately characterize this important chemical entity.
References
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo3zBhgFYW7pq88FAhbsNMUbPnMopaXrv6dGCFPoC8mlBXcfx91FT55mx7XEcMfjr-q0ilmvkgwjSfhAdVW3VozGWF2nhbgXwffVtqYrNhKlYH4RW31K-uXmj0hqspdwohHkEJFQnFnd4tViA=]
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [URL: https://www.youtube.
- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. ResearchGate. [URL: https://www.researchgate.
- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828859/]
- Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate. [URL: https://www.researchgate.
- Regioselective C5−H Direct Iodination of Indoles. chemrxiv.org. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6423e8784334965385e5050f]
- Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-carboxylic-acid]
- Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. ResearchGate. [URL: https://www.researchgate.net/publication/265825313_Novel_formation_of_2M-H_species_in_positive_electrospray_mass_spectra_of_indoles]
- This compound | 1224699-05-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemblock/advh97ac70fe]
- Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/JtUMhOUhnxv]
- Indole-5-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/2ckbSi1kwzi]
- tert-butyl 3-chloro-1H-indole-5-carboxylate - C13H14ClNO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-1224699-06-2.html]
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/166407]
- Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1158866]
-
Novel formation of species in positive electrospray mass spectra of indoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25220710/]
- Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [URL: https://www.youtube.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem. [URL: https://www.benchchem.
- IR: carboxylic acids. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cooh.html]
- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4605553/]
- 3-Chloro-5-methyl-1H-indole-2-carboxylic acid. Biosynth. [URL: https://www.biosynth.com/p/HSB40444/1057404-44-0-3-chloro-5-methyl-1h-indole-2-carboxylic-acid]
- This compound [1224699-05-1]. King-Pharm. [URL: https://www.king-pharm.com/product/1224699-05-1.html]
- 5-Chloro-1H-indole-3-carboxylic acid. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254326/]
- 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17840246]
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6998679/]
- Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.
- SYNTHESIS OF 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. ip.com. [URL: https://priorart.ip.com/IPCOM/000244038]
- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. [URL: https://www.researchgate.
- 13C NMR Chemical Shift. Oregon State University. [URL: https://oregonstate.edu/courses/ch361-464/ch362/nmr/c13/c13.htm]
- 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/spectral/nmr/13cnmr.htm]
- (PDF) 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/232252119_5-Chloro-1H-indole-3-carboxylic_acid]
- Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05342]
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. [URL: https://www.echemi.com/cms/1011531.html]
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Organic_Chemistry_II_(Latham)/21%3A_Carboxylic_Acid_Derivatives/21.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [URL: https://www.youtube.
- 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Spectroscopy/8.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-chloro-1H-indole-5-carboxylic acid: Exploring Potential Mechanisms of Action Through Structural Analogs
Introduction
3-chloro-1H-indole-5-carboxylic acid is a halogenated derivative of the indole-5-carboxylic acid scaffold. The indole ring is a privileged pharmacophore, meaning it is a common structural motif in many biologically active compounds and approved drugs. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 5-position of the indole nucleus suggests that this molecule is likely designed to interact with specific biological targets. While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, an analysis of structurally related indole-5-carboxylic acid derivatives provides a strong foundation for postulating its potential mechanisms of action. This guide will, therefore, provide a comprehensive overview of the known biological activities of analogous compounds to illuminate the potential therapeutic applications and research directions for this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any investigation into its biological activity. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1224699-05-1 | [1] |
| Molecular Formula | C9H6ClNO2 | [1] |
| Molecular Weight | 195.60 g/mol | N/A |
| Physical Form | Brown powder | [1] |
| Purity | ≥97.00% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Postulated Mechanisms of Action Based on Structural Analogs
The indole-5-carboxylic acid framework is a versatile scaffold that has been explored for a variety of therapeutic targets. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific protein targets. Below, we explore several potential mechanisms of action for this compound based on the established activities of its structural analogs.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. Antagonists of the CysLT1 receptor, such as montelukast, are established therapies for these conditions. Research into novel CysLT1 antagonists has identified indole derivatives as promising candidates. For instance, a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective CysLT1 antagonists[2].
The general pharmacophore for these antagonists includes a hydrophobic moiety, a hydrogen bond acceptor, and a carboxylic acid group, which is crucial for anchoring the ligand to the receptor. It is plausible that this compound could fit this pharmacophore, with the indole and chloro substitution providing the necessary hydrophobic interactions and the carboxylic acid serving as the anchor.
Experimental Protocol: Calcium Mobilization Assay for CysLT1 Receptor Antagonism
This protocol is a representative method to assess the CysLT1 antagonist activity of a test compound.
-
Cell Culture: Human U937 cells, which endogenously express the CysLT1 receptor, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Fluorescent Dye Loading: Cells are harvested, washed, and resuspended in a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated in the dark to allow for dye uptake.
-
Compound Treatment: The dye-loaded cells are washed and incubated with varying concentrations of the test compound (e.g., this compound) or a known CysLT1 antagonist (e.g., montelukast) as a positive control.
-
Calcium Mobilization Measurement: The cells are then stimulated with a CysLT1 agonist, such as LTD4. The resulting increase in intracellular calcium is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the test compound to inhibit the LTD4-induced calcium mobilization is quantified and used to determine its IC50 value.
Logical Workflow for CysLT1 Antagonist Screening
Caption: Workflow for identifying and validating CysLT1 antagonists.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. Several indole derivatives have been investigated as EGFR inhibitors. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been shown to be potent inhibitors of both wild-type EGFR and the clinically relevant T790M mutant[3].
The mechanism of these inhibitors typically involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. The indole scaffold serves as a core structure that can be functionalized to optimize interactions within this binding pocket. The presence of the chloro group in this compound could enhance its binding affinity through hydrophobic and halogen bonding interactions.
Signaling Pathway of EGFR and its Inhibition
Caption: Simplified EGFR signaling pathway and the point of potential inhibition.
Further Potential Therapeutic Areas
The versatility of the indole scaffold suggests that this compound could be explored for a range of other biological targets.
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle[4]. These compounds chelate with the magnesium ions in the active site of the enzyme. The carboxylic acid moiety is critical for this interaction.
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been developed as potent inhibitors of cPLA2α, an enzyme involved in the inflammatory response[5]. The indole-5-carboxylic acid core could potentially be adapted for this target.
-
Herbicidal Activity: Derivatives of indole-3-carboxylic acid have been investigated as potential antagonists of the auxin receptor TIR1, suggesting applications in agriculture as herbicides[6].
Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be elucidated through dedicated research, the extensive body of literature on structurally related indole-5-carboxylic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas. Its chemical structure suggests potential as a CysLT1 antagonist for inflammatory diseases or as an EGFR inhibitor for cancer therapy. Further research, including in vitro screening against a panel of relevant biological targets and subsequent in vivo studies, is necessary to fully characterize the pharmacological profile of this compound. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.
References
-
CAS RN 1057404-44-0 | 3-Chloro-5-methyl-1H-indole-2-carboxylic acid. Sinfoo. [Link]
-
tert-butyl 3-chloro-1H-indole-5-carboxylate. ChemSynthesis. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]
-
United States Patent. Googleapis.com. [Link]
-
5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246. PubChem. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Patentscope. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Novel halopyridines and methods of making - Patent 0136593. [Link]
- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]
-
3-Methyl-1H-indole-5-carboxylic acid. Amerigo Scientific. [Link]
Sources
- 1. This compound | 1224699-05-1 [sigmaaldrich.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Unlocking the Therapeutic Potential of 3-chloro-1H-indole-5-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications. This technical guide delves into the untapped potential of a specific functionalized indole, 3-chloro-1H-indole-5-carboxylic acid, as a novel therapeutic agent. While direct biological data for this compound is limited, its structural features—a reactive 3-chloro substituent and a 5-carboxylic acid moiety—provide a rational basis for exploring its interaction with key cellular targets implicated in major diseases. This document outlines a strategic approach for researchers and drug development professionals to identify and validate the therapeutic targets of this compound, with a primary focus on three high-value target classes: protein kinases, tubulin, and histone deacetylases (HDACs). We provide in-depth scientific rationale, detailed experimental workflows, and step-by-step protocols to guide the investigation of this promising molecule.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor contribute to its versatility in interacting with diverse biological targets.[1] The indole scaffold is present in numerous FDA-approved drugs, highlighting its significance in therapeutic development.[1] Indole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other applications.[2] This broad spectrum of activity stems from the ability of the indole core to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.
This compound: A Molecule of Untapped Potential
The subject of this guide, this compound, possesses a unique combination of substituents that suggests a compelling therapeutic profile. The 3-position of the indole ring is a critical site for biological activity, and the introduction of a chloro group at this position can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific targets.[1] Furthermore, the carboxylic acid group at the 5-position provides a handle for forming key interactions, such as hydrogen bonds and salt bridges, with target proteins.
While direct experimental evidence for the biological targets of this compound is not yet available, we can infer its potential activities by examining the established targets of structurally related indole derivatives. Based on the extensive literature on indole-based therapeutic agents, we have prioritized three major classes of targets for initial investigation: protein kinases, tubulin, and histone deacetylases (HDACs).
Prioritized Therapeutic Target Classes
Protein Kinases: The Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[3] The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous indole-based compounds having received FDA approval for the treatment of various cancers.[4][5]
Scientific Rationale for Targeting Kinases:
The 3-substituted indole core of our molecule of interest is a common feature in many known kinase inhibitors. The chloro-substituent at the 3-position can potentially occupy hydrophobic pockets within the ATP-binding site of kinases, while the indole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. The 5-carboxylic acid group can further enhance binding by interacting with solvent-exposed regions or forming additional hydrogen bonds. Derivatives of indole-6-carboxylate have shown potential as receptor tyrosine kinase inhibitors.[6]
Experimental Workflow for Kinase Target Validation:
Caption: Workflow for tubulin target identification and validation.
Experimental Protocols:
Protocol 3.2.1: In Vitro Tubulin Polymerization Assay
-
Assay Principle: This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (absorbance at 340 nm) or fluorescence.
-
Materials:
-
Lyophilized tubulin protein (>99% pure, available from Cytoskeleton, Inc. or Millipore Sigma). [7][8] * Tubulin polymerization buffer (e.g., G-PEM buffer containing glycerol).
-
GTP solution.
-
This compound dissolved in DMSO.
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer).
-
96-well, half-area, clear-bottom plates.
-
-
Procedure:
-
Reconstitute tubulin on ice with polymerization buffer.
-
Prepare dilutions of the test compound and controls in polymerization buffer.
-
In a pre-warmed 96-well plate at 37°C, add the tubulin solution.
-
Add the test compound dilutions or controls.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of polymerization compared to the DMSO control.
-
Calculate the EC50 for inhibition or promotion of polymerization.
-
Protocol 3.2.2: Cell-Based Immunofluorescence Assay for Microtubule Integrity
-
Assay Principle: This assay visualizes the microtubule network in cells treated with the test compound to assess its effects on microtubule structure.
-
Materials:
-
Cancer cell line (e.g., HeLa or A549).
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., Nocodazole).
-
Fixative (e.g., paraformaldehyde or cold methanol).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., BSA in PBS).
-
Primary antibody against α-tubulin.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Glass coverslips or imaging plates.
-
-
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or controls for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides or image the plates using a fluorescence microscope.
-
-
Data Analysis:
-
Visually inspect the microtubule network for signs of disruption, depolymerization, or bundling compared to the control cells.
-
Quantify changes in microtubule morphology using image analysis software if desired.
-
Histone Deacetylases (HDACs): Epigenetic Regulators
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. [9]HDAC inhibitors have emerged as a promising class of anticancer agents, with several approved for the treatment of hematological malignancies. [9]Indole-based compounds, particularly those with a hydroxamic acid or carboxylic acid zinc-binding group, have been developed as potent HDAC inhibitors. [9][10][11] Scientific Rationale for Targeting HDACs:
The structure of this compound contains a carboxylic acid moiety, which can act as a zinc-binding group, a key feature of many HDAC inhibitors. [11]The indole scaffold can serve as a "cap" group that interacts with the surface of the enzyme, while the chloro-substituent may enhance binding through hydrophobic interactions. Several indole-3-butyric acid derivatives have been reported as potent HDAC inhibitors. [12] Experimental Workflow for HDAC Target Validation:
Caption: Workflow for HDAC target identification and validation.
Experimental Protocols:
Protocol 3.3.1: In Vitro HDAC Fluorometric Activity Assay
-
Assay Principle: This assay measures the activity of HDACs using a fluorogenic substrate that becomes fluorescent upon deacetylation.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Developer solution (e.g., trypsin).
-
This compound dissolved in DMSO.
-
Positive control inhibitor (e.g., Trichostatin A or SAHA).
-
Black, flat-bottom 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the HDAC enzyme and assay buffer.
-
Add the test compound dilutions or controls.
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Protocol 3.3.2: Western Blot Analysis of Histone Acetylation
-
Assay Principle: This assay determines the ability of the test compound to increase the acetylation of histones in cultured cells, a hallmark of HDAC inhibition.
-
Materials:
-
Cancer cell line (e.g., HCT116 or HeLa).
-
Cell culture reagents.
-
This compound.
-
Positive control (e.g., SAHA).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with various concentrations of the test compound or controls for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated and total histone H3.
-
Normalize the acetylated histone H3 signal to the total histone H3 signal.
-
Determine the fold-increase in histone acetylation compared to the DMSO-treated control.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern on the privileged indole scaffold provides a strong rationale for investigating its potential as an inhibitor of protein kinases, tubulin polymerization, and histone deacetylases. The experimental workflows and detailed protocols provided in this guide offer a clear and structured path for researchers to systematically evaluate these potential targets.
Successful identification and validation of a primary target will open the door for lead optimization studies, where the potency, selectivity, and pharmacokinetic properties of this compound can be further enhanced through medicinal chemistry efforts. The insights gained from these studies will not only advance our understanding of the therapeutic potential of this specific molecule but also contribute to the broader knowledge of indole-based drug discovery.
References
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling. Available from: [Link]
-
Bio-protocol. Cell-Based Tubulin Polymerization Assay. Available from: [Link]
- Luceome Biotechnologies. Kinase Profiling Services. (2021).
- In vitro NLK Kinase Assay. (2018). bio-protocol, 8(12), e2888.
-
Biocompare. HDAC Assay Kits. Available from: [Link]
- In vitro assay for cyclin-dependent kinase activity in yeast. (1998). Yeast, 14(8), 735-740.
- Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available from: [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Available from: [Link]
-
Biozoomer. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin), 24 assays. Available from: [Link]
-
Hölzel Biotech. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Available from: [Link]
- Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). MethodsX, 6, 1939-1949.
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Available from: [Link]
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1-11.
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2099-2115.
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Available from: [Link]
- Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. (2022). Frontiers in Microbiology, 13, 891901.
- A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Cell and Developmental Biology, 8, 299.
- Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. (2022). Frontiers in Microbiology, 13, 891901.
- Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 384-400.
- Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (2019). The FEBS journal, 286(16), 3235-3244.
- Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. (2021). Molecules, 26(16), 4949.
- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. (1990). Journal of Pesticide Science, 15(2), 221-226.
- Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. (2022). European journal of medicinal chemistry, 227, 113893.
- Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. (2021). Future medicinal chemistry, 13(20), 1795-1828.
- DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. (2023). The Journal of Organic Chemistry, 88(12), 8035-8044.
- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). Bioorganic & medicinal chemistry, 55, 116597.
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2099-2115.
- Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase inhibitors. (2017). Bioorganic & medicinal chemistry letters, 27(15), 3464-3470.
- Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. (2009). Bioorganic & medicinal chemistry, 17(14), 5146-5153.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024).
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-553.
- Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. (2009). Bioorganic & medicinal chemistry, 17(14), 5146-5153.
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e124939.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5698.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(2), 306-326.
Sources
- 1. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 8. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 9. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preamble: Charting a Course for a Novel Indole Derivative
An In-Depth Technical Guide for the In Vitro Evaluation of 3-chloro-1H-indole-5-carboxylic acid
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with profound biological activities. Its derivatives have been successfully developed as anticancer agents, enzyme inhibitors, and modulators of critical signaling pathways.[1][2][3] Specifically, chloro-substituted indoles and those bearing a carboxylic acid moiety have demonstrated significant potential, targeting key proteins such as the Epidermal Growth Factor Receptor (EGFR) and Dishevelled 1 (DVL1) in oncology, or bacterial enzymes like Enoyl Acyl Carrier Protein Reductase (InhA).[2][3][4][5]
This guide focuses on This compound , a specific isomer with largely unexplored therapeutic potential. Its structural similarity to known bioactive molecules suggests a high probability of interesting biological effects, yet a lack of specific literature necessitates a structured, hypothesis-driven approach to its characterization.
This document serves as a strategic and technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. We will outline a comprehensive in vitro evaluation cascade, beginning with foundational screening to identify primary biological activities and progressing to more complex studies aimed at elucidating the mechanism of action. Our approach is designed to be a self-validating system, ensuring that each finding is built upon a foundation of robust and reproducible data.
Part 1: Foundational Analysis: Solubility, Stability, and Basal Cytotoxicity
Before embarking on functional assays, it is imperative to establish the fundamental physicochemical properties and the basal cytotoxic profile of this compound. This foundational data is critical for designing meaningful experiments and ensuring accurate interpretation of subsequent results.
Aqueous and Solvent Solubility & Stability
The first step is to determine the compound's solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for compound storage, and in relevant aqueous biological media (e.g., Phosphate-Buffered Saline (PBS), cell culture media). A poorly soluble compound can lead to false-negative results or artifactual precipitation in assays. Stability should be assessed in these solvents over time and at various temperatures (4°C, -20°C, -80°C) to define appropriate storage and handling conditions.
Basal Cytotoxicity Profiling
To distinguish between targeted therapeutic effects and non-specific toxicity, it is essential to determine the compound's effect on non-cancerous, healthy cells. This establishes a therapeutic window and informs the concentration range for subsequent screening assays. Human foreskin fibroblasts (HFF) or human embryonic kidney 293T (HEK293T) cells are suitable models for this purpose.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate healthy human cells (e.g., HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for example, from 200 µM down to ~10 nM. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus compound concentration. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis.
Part 2: Hypothesis-Driven Primary Screening
Drawing from the established activities of structurally related indole compounds, we propose a multi-pronged screening strategy to efficiently identify the primary biological function of this compound.
Antiproliferative Activity in Cancer Cell Lines
Rationale: Chloro-substituted indoles have repeatedly shown potent antiproliferative effects across various cancer types, notably by inhibiting critical kinase pathways.[1][4][5] Therefore, the most logical starting point is to screen for anticancer activity.
Approach: A panel of well-characterized cancer cell lines representing different malignancies should be used. A suitable starting panel could include:
-
HCT116 (Colon Cancer): Known to be dependent on the WNT signaling pathway, a target of other indole derivatives.[2]
-
A549 (Lung Cancer): Often used in studies of EGFR inhibitors.[1]
-
MCF-7 (Breast Cancer): A standard model for estrogen receptor-positive breast cancer.[7]
-
Panc-1 (Pancreatic Cancer): Represents a highly aggressive cancer with significant unmet needs.[4]
The MTT or a more sensitive luminescence-based assay (e.g., CellTiter-Glo®) can be used to determine the half-maximal inhibitory concentration (IC₅₀) in these lines following the protocol described in Section 1.2.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| HCT116 | Colon | 5.2 |
| A549 | Lung | 28.7 |
| MCF-7 | Breast | > 50 |
| Panc-1 | Pancreatic | 41.5 |
| HEK293T | Non-cancerous | > 100 |
This hypothetical data suggests a selective and potent effect on the HCT116 colon cancer cell line, warranting further investigation.
Antibacterial Activity
Rationale: Halogenated indole carboxylic acids have been reported to possess antibacterial properties. For instance, related compounds have shown high activity against Listeria monocytogenes.[8] This represents a distinct and valuable therapeutic possibility.
Approach: The antibacterial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate using the broth.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add it to the wells containing the compound dilutions.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Elucidating the Mechanism of Action (MoA)
Assuming a positive "hit" from the primary screening—for instance, potent and selective activity against the HCT116 colon cancer cell line as shown in our hypothetical data—the next phase is to unravel the underlying mechanism.
Workflow for MoA Investigation in HCT116 Cells
This workflow provides a logical progression from observing a phenotype (cell death) to identifying a specific molecular interaction.
Caption: A logical workflow for elucidating the mechanism of action.
Step 1: Confirming Apoptotic Cell Death
Rationale: A key question is whether the compound kills cancer cells via a controlled, programmed process (apoptosis) or through non-specific necrosis. Indole derivatives have been shown to act as potent inducers of apoptosis.[4]
Approach: Measure the activity of caspases, which are the primary executioner enzymes in the apoptotic cascade.
-
Cell Seeding and Treatment: Seed HCT116 cells in a white-walled 96-well plate and treat them with the compound at concentrations around its IC₅₀ (e.g., 1 µM, 5 µM, 10 µM) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay: Add the reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to caspase-3/7 activity.
Step 2: Identifying the Target Pathway
Rationale: The WNT/β-catenin signaling pathway is frequently dysregulated in colon cancer and has been successfully targeted by indole-based inhibitors.[2] The Dishevelled (DVL) protein is a crucial cytoplasmic node in this pathway, and its inhibition can block the signal transduction that leads to cancer cell proliferation.
Caption: Simplified WNT/β-catenin pathway; DVL is a key target.
Step 3: Confirming Direct Target Engagement
Rationale: To definitively prove the mechanism, one must show that this compound physically binds to its putative target (e.g., DVL1) inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]
-
Cell Treatment: Treat intact HCT116 cells with the compound (e.g., at 10x IC₅₀) and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Analyze the amount of soluble DVL1 remaining in the supernatant at each temperature using Western Blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble DVL1 versus temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the DVL1 protein.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step strategy for the comprehensive in vitro characterization of this compound. By progressing from broad phenotypic screening to specific, target-based mechanistic studies, researchers can efficiently and robustly define the biological activity and therapeutic potential of this novel compound. Positive findings from this cascade, particularly the confirmation of a specific molecular target via CETSA, would provide a strong foundation for subsequent lead optimization, advanced cellular studies, and eventual in vivo validation.
References
- Title: Indole Assay Kit. Source: Cell Biolabs, Inc.
- Title: Indole Assay Kit, MAK326, 100 Tests. Source: Sigma-Aldrich.
- Title: Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Source: PMC - NIH.
- Title: Indole Assay Kit (ab272536). Source: Abcam.
- Title: Indole Test Protocol. Source: American Society for Microbiology.
- Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Source: PMC - NIH.
- Title: Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Source: PMC - NIH.
- Title: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Source: PMC - NIH.
- Title: 5-Chloro-1H-indole-3-carboxylic acid. Source: ResearchGate.
- Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: PMC - PubMed Central.
- Title: Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. Source: NIH.
- Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Source: PubMed Central.
- Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Source: MDPI.
- Title: Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Source: Wiley Online Library.
- Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions. Source: MDPI.
- Title: Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Source: MDPI.
- Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Source: Frontiers.
- Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Source: PMC - PubMed Central.
Sources
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Novel Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Researchers
Introduction: The Enduring Relevance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound biological activities. Among the myriad of indole-containing scaffolds, indole-2-carboxylic acid has emerged as a particularly privileged starting point for the design and synthesis of novel therapeutic agents. Its inherent structural features, including a reactive carboxylic acid handle for derivatization and the ability of the indole nucleus to engage in various non-covalent interactions, make it a versatile template for drug discovery. This guide provides an in-depth exploration of the discovery of novel indole-2-carboxylic acid derivatives, from rational design and synthesis to biological evaluation and characterization. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of Indole-2-Carboxylic Acid Derivatives
The successful discovery of novel derivatives hinges on robust and flexible synthetic strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the indole ring and the nature of the functional groups to be introduced.
Core Synthesis: The Fischer Indole Synthesis and its Modern Variants
One of the most classical and reliable methods for constructing the indole nucleus is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde. For the synthesis of the core indole-2-carboxylic acid, pyruvic acid phenylhydrazone is a common starting material.[1]
A general workflow for a modern variation of this approach is outlined below:
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate via a Modified Fischer Indole Synthesis
This protocol describes a common and scalable method for producing a key intermediate.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and slowly add an equimolar amount of ethyl pyruvate.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
Step 2: Cyclization to the Indole Ring
-
The crude phenylhydrazone is dissolved in a high-boiling point solvent like glacial acetic acid.
-
A catalyst, such as zinc chloride or a modern palladium-based catalyst, is added to the solution.[2]
-
The reaction mixture is heated to reflux for several hours. The progress of the cyclization is monitored by TLC.
-
After cooling, the reaction mixture is poured into water to precipitate the crude ethyl indole-2-carboxylate.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis to Indole-2-carboxylic Acid
-
The crude ethyl indole-2-carboxylate is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.[3]
-
The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
The solution is then cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.
Causality Behind Experimental Choices:
-
Choice of Catalyst: While traditional methods use strong acids like zinc chloride, modern approaches often employ palladium catalysts for milder reaction conditions and improved yields.[2]
-
Solvent Selection: Glacial acetic acid is a common solvent for the cyclization step as it also acts as a catalyst. High-boiling point solvents are necessary to provide the energy required for the cyclization reaction.
-
Hydrolysis Conditions: The use of a strong base like NaOH is essential to efficiently cleave the ester bond. Subsequent acidification is critical to protonate the carboxylate and precipitate the desired carboxylic acid.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of indole-2-carboxylic acid.
Derivatization Strategies for Novel Compound Libraries
With the indole-2-carboxylic acid core in hand, a multitude of derivatization strategies can be employed to generate a library of novel compounds. The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, esterification, and other transformations. Furthermore, the indole nitrogen (N1) and the C3 position are common sites for modification.
Table: Common Derivatization Strategies and Their Rationale
| Position of Derivatization | Reaction Type | Rationale for Modification |
| C2-Carboxylic Acid | Amide Coupling | Introduce a wide range of substituents to explore interactions with specific binding pockets. Amides can act as hydrogen bond donors and acceptors. |
| Esterification | Modulate lipophilicity and pharmacokinetic properties. Esters can also act as prodrugs. | |
| N1-Indole Nitrogen | Alkylation/Arylation | Block the hydrogen bond donating capacity of the N-H group and introduce lipophilic groups to enhance cell permeability. |
| C3-Position | Electrophilic Substitution (e.g., Vilsmeier-Haack) | Introduce functional groups like formyl, which can be further elaborated. The C3 position is often crucial for biological activity.[3] |
| Suzuki or Buchwald-Hartwig Coupling | Introduce aryl or heteroaryl moieties to explore π-π stacking interactions with biological targets.[2] |
Therapeutic Applications and Mechanisms of Action
Indole-2-carboxylic acid derivatives have shown promise in a variety of therapeutic areas, most notably as antiviral and anticancer agents.
Antiviral Activity: Potent Inhibition of HIV-1 Integrase
A significant area of research has focused on the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][5]
Mechanism of Action: HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome.[6] Indole-2-carboxylic acid derivatives have been designed to chelate these essential Mg²⁺ ions, thereby blocking the strand transfer step of integration.[7][8] The indole core and the C2-carboxyl group form a critical triad motif that interacts with the two metal ions.[3]
Diagram: Mechanism of HIV-1 Integrase Inhibition
Caption: Indole-2-carboxylic acid derivatives inhibit HIV-1 integrase by chelating Mg2+ ions.
Anticancer Activity: A Multifaceted Approach
Indole-2-carboxylic acid derivatives have demonstrated anticancer activity through various mechanisms, highlighting the versatility of this scaffold.[9]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
-
Targeting the 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been developed to target the 14-3-3η protein, which is overexpressed in several cancers, including liver cancer. Inhibition of this protein can disrupt cancer cell proliferation and survival pathways.[10]
-
EGFR/CDK2 Dual Inhibition: Certain indole-2-carboxamides have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical drivers of cancer cell growth and proliferation.[11]
Characterization and Purity Assessment: Ensuring Scientific Integrity
Rigorous characterization and purity assessment are paramount to ensure the reliability of biological data. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Retention time, peak area (for purity), separation of isomers |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak (m/z), fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Chemical shifts, coupling constants, integration (proton count), carbon skeleton |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C=O, N-H, etc. |
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the purity analysis of a novel indole-2-carboxylic acid derivative. Method optimization will be required for each specific compound.
-
Preparation of Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column, a UV detector, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Gradient Elution: A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage over 20-30 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total peak area.
Self-Validating System: The combination of these analytical techniques provides a self-validating system. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The purity determined by HPLC confirms that the biological activity observed is attributable to the main compound and not an impurity.
Future Perspectives
The discovery of novel indole-2-carboxylic acid derivatives remains a vibrant and promising area of research. Future efforts will likely focus on:
-
Exploring New Biological Targets: Expanding the application of this scaffold to other diseases, such as neurodegenerative disorders and inflammatory conditions.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design derivatives with enhanced potency and selectivity.
-
Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable scaffold and contribute to the development of the next generation of medicines.
References
-
Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
-
Khalilullah, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5265. [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9835-9845. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9835-9845. [Link]
-
Various Authors. (2020-2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. Molecules. [Link]
-
Wang, X., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2081-2085. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 985. [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
-
Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
ResearchGate. (2024). (A) Design strategy of indole-2-carboxylic acid (1) as a potential... [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]
-
Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Future Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC analysis of 3-chloro-1H-indole-5-carboxylic acid
An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 3-chloro-1H-indole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details the development and subsequent validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and a precise analytical method is crucial for quality control, stability testing, and purity assessment. The methodology presented herein is grounded in fundamental chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[1][2][3][4] This document provides a complete protocol, from the selection of chromatographic parameters to a full validation study, designed for researchers, scientists, and drug development professionals.
Introduction and Chromatographic Considerations
This compound (Molecular Weight: 195.6 g/mol ) is a substituted indole derivative.[5] The presence of the indole ring system provides a strong chromophore, making UV detection a suitable analytical technique. The key to a successful separation lies in understanding the molecule's acidic nature, conferred by the carboxylic acid group (-COOH).
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6] For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter.[6] At a pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated (ionized) to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit poor retention and potential peak tailing on a C18 column.[6][7]
Therefore, the core principle of this method is the suppression of ionization by maintaining the mobile phase pH at a level at least 1-2 units below the analyte's pKa.[8][9] This ensures the analyte is in its neutral, more hydrophobic form, promoting better retention, sharper peaks, and a more stable chromatographic process.
HPLC Method Development Protocol
The following protocol has been developed to achieve a selective, robust, and efficient separation of this compound.
Instrumentation
A standard HPLC system equipped with the following is required:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥97%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (e.g., from a Milli-Q® system)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade. Phosphoric acid is a common choice for UV-only methods, while formic acid is suitable for LC-MS compatibility.[10]
Chromatographic Conditions
The rationale for each parameter is provided to underscore the scientific basis of the method design.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the indole ring structure. The specified dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. The acidifier ensures the analyte remains in its protonated, non-ionized state for optimal retention and peak shape.[7] |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. Acetonitrile is chosen for its low UV cutoff and good elution strength for a wide range of compounds.[6] |
| Elution Mode | Isocratic: 60:40 (A:B) | An isocratic elution provides a simpler, more robust method for a single analyte purity assessment. The 60:40 ratio was optimized to achieve a suitable retention time (typically 3-7 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 280 nm | Indole-containing compounds typically exhibit strong UV absorbance around 280 nm, providing high sensitivity for detection.[11][12] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of DI water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantitative analysis.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][3][4][13]
Logical Flow of Method Validation
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Procedures
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][14]
-
Procedure:
-
Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks.
-
Use a PDA detector to assess peak purity of the analyte in both unstressed and stressed samples.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[2][15]
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[14][15]
-
Procedure:
-
Perform a spike recovery study. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2][15]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criterion: %RSD ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure:
-
These can be estimated based on the signal-to-noise ratio (S/N) of a dilute standard (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criterion: The LOQ must be verified with acceptable precision and accuracy.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Procedure:
-
Vary key parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., vary organic content by ±2%)
-
-
Analyze the working standard under each condition and evaluate the effect on system suitability parameters (retention time, peak asymmetry, etc.).
-
-
Acceptance Criterion: System suitability criteria must be met under all varied conditions.
System Suitability Testing (SST)
System suitability is an integral part of the analytical procedure and must be verified before and during sample analysis to ensure the performance of the chromatographic system.[16] The requirements are established by guidelines such as the USP General Chapter <621>.[17][18][19][20]
| Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% (from 5 replicate injections of the working standard) |
| %RSD for Retention Time | ≤ 1.0% (from 5 replicate injections of the working standard) |
Illustrative Validation Results
The following tables present example data to demonstrate the expected performance of a validated method.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902145 |
| 125 | 1123560 |
| 150 | 1354201 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 9015x + 1250 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Results | Acceptance Criteria |
| Accuracy | 80% | 99.5% Mean Recovery | 98.0% - 102.0% |
| 100% | 100.2% Mean Recovery | ||
| 120% | 99.8% Mean Recovery | ||
| Precision (Repeatability) | 100% (n=6) | 0.85% RSD | ≤ 2.0% |
| Precision (Intermediate) | 100% (n=6) | 1.10% RSD | ≤ 2.0% |
Conclusion
This application note presents a highly specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound. The detailed protocol, grounded in established scientific principles and validated against ICH guidelines, is suitable for routine quality control and stability testing in regulated environments. The provided framework ensures that the analytical data generated is reliable and trustworthy, supporting the development and manufacturing of high-quality pharmaceutical products.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available at: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . Available at: [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . Available at: [Link]
-
Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies . Available at: [Link]
-
3-(2-Carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acid - PubChem . Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH . Available at: [Link]
-
HPLC Method Development For Acidic Molecules: A Case Study - PharmaGuru . Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage . Available at: [Link]
-
tert-butyl 3-chloro-1H-indole-5-carboxylate - C13H14ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central . Available at: [Link]
-
(PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - ResearchGate . Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex . Available at: [Link]
-
pH/Organic solvent double-gradient reversed-phase HPLC - ResearchGate . Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . Available at: [Link]
-
5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem . Available at: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. agilent.com [agilent.com]
- 17. usp.org [usp.org]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. Chromatography [usp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Mastering the Spectrum: A Detailed Guide to the ¹H NMR Analysis of Indole-3-Carboxylic Acid
Abstract
This comprehensive application note provides an in-depth guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed protocol, expert analysis of spectral features, and insights into the structural nuances revealed by NMR. We will explore the causal relationships between the molecular structure of indole-3-carboxylic acid and its unique spectral signature, particularly in deuterated dimethyl sulfoxide (DMSO-d₆). This guide aims to serve as a practical and authoritative resource for the structural elucidation and quality control of this pivotal molecule and its derivatives.
Introduction: The Significance of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid is a key structural motif found in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] Its indole core is a privileged scaffold in medicinal chemistry, and the carboxylic acid functionality provides a crucial handle for further synthetic modifications. Accurate and unambiguous structural characterization is paramount in the development of indole-based therapeutics, and ¹H NMR spectroscopy stands as one of the most powerful and accessible tools for this purpose. This guide will provide the foundational knowledge and practical steps to confidently analyze the ¹H NMR spectrum of this important molecule.
Foundational Principles: Understanding the ¹H NMR Spectrum of an Indole System
The ¹H NMR spectrum of indole-3-carboxylic acid is rich with information. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) of the protons are dictated by their unique electronic environments within the molecule. The aromatic protons of the fused benzene ring, the protons on the pyrrole moiety, and the labile protons of the amine (N-H) and carboxylic acid (COOH) groups all provide distinct signals that, when correctly interpreted, paint a detailed picture of the molecular structure. The electron-withdrawing nature of the carboxylic acid group at the C3 position significantly influences the chemical shifts of the nearby protons, a key feature we will explore in detail.
Experimental Protocol: Acquiring a High-Quality Spectrum
A reliable spectrum is the foundation of accurate analysis. The following protocol outlines a field-proven method for preparing a sample of indole-3-carboxylic acid for ¹H NMR analysis.
Materials and Instrumentation
-
Analyte: Indole-3-carboxylic acid (purity ≥98%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
NMR Tube: 5 mm diameter, high-precision
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of indole-3-carboxylic acid and transfer it into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is critical; its high polarity effectively dissolves the polar indole-3-carboxylic acid, and its ability to form hydrogen bonds helps to resolve the signals of the labile N-H and COOH protons, which often appear as broad, well-defined singlets.
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may be employed if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity, and tune the probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Workflow Diagram
Caption: Experimental workflow for preparing and analyzing the ¹H NMR spectrum.
Spectral Analysis and Data Interpretation
The ¹H NMR spectrum of indole-3-carboxylic acid in DMSO-d₆ at 400 MHz displays several distinct signals. The following table provides a comprehensive assignment of these signals.
Data Presentation
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.1 | br s | - | 1H |
| NH | ~11.9 | br s | - | 1H |
| H-2 | ~8.1 | d | ~2.5 | 1H |
| H-4 | ~8.0 | d | ~7.8 | 1H |
| H-7 | ~7.4 | d | ~8.0 | 1H |
| H-5 | ~7.1 | t | ~7.5 | 1H |
| H-6 | ~7.1 | t | ~7.5 | 1H |
Note: Chemical shifts can vary slightly depending on concentration and instrument calibration. The signals for H-5 and H-6 are often overlapping.
Detailed Peak Assignments and Rationale
Caption: Structure of Indole-3-Carboxylic Acid with Proton Numbering.
-
COOH (~12.1 ppm, broad singlet): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding with the DMSO-d₆ solvent. This results in a signal at a very low field. Its broadness is characteristic of an acidic, exchangeable proton.
-
N-H (~11.9 ppm, broad singlet): The indole N-H proton is also significantly deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
H-2 (~8.1 ppm, doublet): This proton is on the carbon adjacent to the nitrogen atom and is deshielded. It appears as a doublet due to coupling with the N-H proton, although this coupling is sometimes not well-resolved and may appear as a broad singlet.
-
H-4 (~8.0 ppm, doublet): This proton is deshielded by the anisotropic effect of the adjacent pyrrole ring and the electron-withdrawing carboxylic acid group. It is coupled to H-5, resulting in a doublet with a typical ortho-coupling constant of approximately 7.8 Hz.
-
H-7 (~7.4 ppm, doublet): This proton is coupled to H-6, giving a doublet with a typical ortho-coupling constant of around 8.0 Hz.
-
H-5 and H-6 (~7.1 ppm, triplets): These two protons are in the middle of the benzene ring's spin system and often have very similar chemical shifts, leading to overlapping signals. Each appears as a triplet due to coupling with their two respective neighbors (H-4 and H-6 for H-5; H-5 and H-7 for H-6) with similar coupling constants.
Advanced Insights and Troubleshooting
-
The Role of DMSO-d₆: The choice of DMSO-d₆ is strategic. In less polar solvents like chloroform-d (CDCl₃), the signals for the N-H and COOH protons can be very broad and difficult to observe. DMSO-d₆, being a hydrogen bond acceptor, slows down the rate of proton exchange, resulting in sharper and more easily identifiable signals for these labile protons.
-
Confirming Labile Protons: To definitively confirm the assignment of the N-H and COOH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H and COOH protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.
-
Concentration Effects: The chemical shifts of the N-H and COOH protons are particularly sensitive to the sample concentration. At higher concentrations, intermolecular hydrogen bonding can lead to further deshielding and a downfield shift of these signals. Therefore, it is important to report the concentration at which the spectrum was acquired for reproducibility.
Conclusion
The ¹H NMR spectrum of indole-3-carboxylic acid offers a wealth of structural information that is readily accessible with the proper experimental technique and a solid understanding of the underlying principles. By leveraging the insights provided in this guide, researchers can confidently utilize ¹H NMR for the routine analysis, structural confirmation, and quality assessment of this vital chemical entity and its derivatives, thereby supporting advancements in medicinal chemistry and drug development.
References
-
SpectraBase. (n.d.). Indole-3-carboxylic acid. Wiley-VCH GmbH. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Retrieved January 14, 2026, from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved January 14, 2026, from [Link]
-
Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. (Note: While the specific paper may not be about indole-3-carboxylic acid itself, it provides examples of ¹H NMR data for indole derivatives in DMSO-d₆.) The provided URL is a general example of where such data can be found: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-chloro-1H-indole-5-carboxylic acid
Abstract
This application note presents a comprehensive guide to the analysis of 3-chloro-1H-indole-5-carboxylic acid using high-resolution mass spectrometry. This halogenated indole derivative is of significant interest in medicinal chemistry and drug development. The methodologies detailed herein provide a robust framework for researchers and scientists engaged in the synthesis, characterization, and quality control of this and structurally related compounds. We will explore the principles of electrospray ionization for this analyte, predict its fragmentation patterns, and provide a detailed protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterocyclic compound incorporating an indole scaffold, a chlorine substituent, and a carboxylic acid moiety. The indole ring is a privileged structure in numerous biologically active compounds, and halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid group, on the other hand, often enhances solubility and provides a handle for further chemical modifications. Accurate mass determination and structural elucidation are therefore critical steps in its research and development.
Mass spectrometry is an indispensable tool for the analysis of such compounds, offering high sensitivity and specificity.[1] This note will focus on the application of Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry for the unambiguous identification and structural characterization of this compound.
Chemical Properties and Expected Isotopic Profile
The chemical formula for this compound is C₉H₆ClNO₂. The presence of a chlorine atom is a key feature that dictates its mass spectrometric signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic isotopic pattern for the molecular ion, with a primary peak (M+) corresponding to the molecule containing ³⁵Cl and a secondary peak (M+2) at two m/z units higher, with roughly one-third the intensity, corresponding to the ³⁷Cl-containing molecule.
Table 1: Calculated Mass and Isotopic Profile for [M-H]⁻ of this compound
| Ion Formula | Isotope | Calculated m/z | Relative Abundance (%) |
| [C₉H₅³⁵ClNO₂]⁻ | M-H | 194.0014 | 100.00 |
| [C₉H₅³⁷ClNO₂]⁻ | M+2-H | 196.0000 | 32.00 |
Proposed Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
To achieve sensitive and reliable analysis, we propose the use of reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing a prominent deprotonated molecular ion [M-H]⁻ in negative ion mode.[4][5][6]
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Negative Ion ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
-
Acquisition Mode:
-
MS¹ Scan Range: m/z 50-500
-
MS² (Tandem MS): Product ion scan of the precursor ion at m/z 194.00
-
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Predicted Fragmentation Pathway
The fragmentation of this compound in the gas phase is anticipated to proceed through several key pathways, initiated by the deprotonation of the carboxylic acid group. A proposed fragmentation scheme is presented below.
Figure 1: Proposed fragmentation pathway of deprotonated this compound.
Interpretation of Fragmentation:
-
Precursor Ion ([M-H]⁻, m/z 194.00): This ion represents the deprotonated molecule. The presence of the M+2 isotopic peak at m/z 196.00 with an abundance of approximately 32% would confirm the presence of one chlorine atom.
-
Loss of Carbon Dioxide (m/z 150.01): Decarboxylation is a common fragmentation pathway for carboxylic acids.[7][8] The loss of a 44 Da neutral CO₂ molecule would result in a fragment ion at m/z 150.01. This fragment would also exhibit a characteristic isotopic peak at m/z 152.01.
-
Loss of Chlorine (m/z 158.03): The cleavage of the carbon-chlorine bond would lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 158.03. The absence of the M+2 isotopic pattern for this fragment would further corroborate this assignment.
-
Sequential Loss of CO₂ and Cl (m/z 116.04): A subsequent loss of a chlorine radical from the m/z 150.01 fragment would produce an ion at m/z 116.04, corresponding to the deprotonated indole core.
Data Visualization and Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Figure 2: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The methodologies described in this application note provide a comprehensive framework for the robust and reliable analysis of this compound using high-resolution mass spectrometry. The predicted isotopic profile and fragmentation patterns serve as a valuable reference for the identification and structural elucidation of this compound. This approach can be readily adapted for the analysis of other halogenated indole derivatives, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institute of Environmental Health Sciences.
- Organic Compounds Containing Halogen
- Organic Compounds Containing Halogen
- This compound. Sigma-Aldrich.
- Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz
- Investigating the Ionization of Dissolved Organic M
- Electrospray ioniz
- Mass Spectrometry - Fragmentation P
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
protocol for synthesizing 3-chloro-1H-indole-5-carboxylic acid derivatives
An Application Note and Protocol for the Synthesis of 3-Chloro-1H-indole-5-carboxylic Acid and its Ester Derivatives
Introduction: The Significance of Halogenated Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of functional groups, such as halogens and carboxylic acids, onto this ring system can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, including inhibitors of tryptophan dioxygenase for potential anticancer immunotherapy and ligands for various receptors.[1]
This guide provides a detailed, two-part protocol for the synthesis of this compound and its subsequent conversion to an ester derivative. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and well-understood process for researchers in drug discovery and chemical development.
Overall Synthetic Strategy
The synthesis is a two-step process beginning with the commercially available Indole-5-carboxylic acid. The first step is a regioselective electrophilic chlorination at the electron-rich C3 position of the indole ring. The second step involves the esterification of the carboxylic acid group at the C5 position.
Figure 2. Simplified mechanism of electrophilic chlorination at the C3 position of the indole ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of indoles. [2] Materials and Reagents:
-
Indole-5-carboxylic acid (CAS: 1670-81-1) [1][3]* N-Chlorosuccinimide (NCS) (CAS: 128-09-6) [4]* Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize the formation of potential side products, such as dichlorinated species.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Adding NCS portion-wise maintains a low concentration of the electrophile, enhancing regioselectivity.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes with 1% acetic acid. The product should have a different Rf value than the starting material.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF). Add ethyl acetate to extract the product.
-
Aqueous Wash: Wash the organic layer sequentially with deionized water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Part 2: Synthesis of this compound Ester Derivatives
Principle and Mechanism: Fischer Esterification
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester. [5]The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess (often as the solvent), or water is removed as it is formed.
The mechanism involves several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the alcohol solvent or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. [5]
Figure 3. Key stages of the Fischer esterification mechanism.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester). The alcohol should be used in large excess to serve as both reagent and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the suspension. The mixture should be stirred.
-
Heating: Heat the reaction mixture to reflux (the boiling point of the alcohol) and maintain this temperature for 4-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Cooling and Concentration: After completion, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acid catalyst. Follow with a brine wash.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by flash column chromatography on silica gel or by recrystallization to afford the pure ester derivative.
Quantitative Data Summary
| Step | Compound Name | M.W. ( g/mol ) | Molar Eq. | Typical Solvent | Temp (°C) | Time (h) |
| 1 | Indole-5-carboxylic acid | 161.16 [1] | 1.0 | DMF | 0 → RT | 3-5 |
| 1 | N-Chlorosuccinimide | 133.53 [4] | 1.1 | - | - | - |
| 2 | This compound | 195.60 [6] | 1.0 | Methanol | Reflux | 4-12 |
| 2 | Sulfuric Acid (catalyst) | 98.08 | ~0.05 | - | - | - |
Safety and Handling Precautions
-
N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a potential teratogen and skin irritant. Always wear appropriate gloves and work in a fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: Organic solvents like ethyl acetate and methanol are flammable. Keep away from ignition sources.
References
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an O-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available at: [Link]
-
Kim, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 999-1004. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(2), 723-731. Available at: [Link]
-
Julian, P. L., et al. (1953). Synthesis and Reactions of Indole Carboxylic Acids; Pyridindolones from Indole-2-carboxyacetalylbenzylamides. Journal of the American Chemical Society, 75(22), 5305-5309. Available at: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. Available at: [Link]
-
International Journal of Research in Pharmacy and Science. (2013). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]
-
Wikipedia. N-Chlorosuccinimide. Available at: [Link]
-
Organic Syntheses. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides. Org. Synth. 86, 92. Available at: [Link]
-
ChemSynthesis. 3-acetyl-1H-indole-5-carboxylic acid. Available at: [Link]
-
ACS Omega. (2023). Structure–Property Relationships of Near-Infrared Cyanine Dyes. Available at: [Link]
-
Organic Syntheses. (1973). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 53, 63. Available at: [Link]
-
ChemSynthesis. tert-butyl 3-chloro-1H-indole-5-carboxylate. Available at: [Link]
- Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
-
Acta Crystallographica Section E. (2012). 5-Chloro-1H-indole-3-carboxylic acid. E68(2), o145. Available at: [Link]
-
Jasperse, J. Synthesis of Carboxylic Acids. Available at: [Link]
-
La Spisa, F., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 46(22), 3091-3101. Available at: [Link]
Sources
- 1. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Cellular Characterization of 3-chloro-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
A Note on the Current Scientific Landscape: Extensive literature searches have been conducted to ascertain the known biological activities and established cell culture applications of 3-chloro-1H-indole-5-carboxylic acid. As of the date of this publication, there is a notable absence of peer-reviewed studies detailing a specific biological mechanism of action or established protocols for the use of this particular compound as a bioactive agent in cell-based assays. The available information primarily identifies it as a chemical intermediate in the synthesis of more complex molecules[1][2].
Therefore, this document serves as a comprehensive guide for the initial characterization of a novel or unstudied compound, such as this compound, in a cell culture setting. The following protocols are designed to provide a robust framework for determining its solubility, cytotoxicity, and potential biological activities, thereby enabling researchers to systematically evaluate its potential as a new chemical entity.
PART 1: Compound Profile and Safety Considerations
Chemical Properties
This compound is a derivative of indole-3-carboxylic acid[1]. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| IUPAC Name | 5-chloro-1H-indole-3-carboxylic acid | [3] |
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water[4].
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
PART 2: Initial Characterization in Cell Culture
The first critical step in evaluating any new compound is to establish its behavior and general toxicity profile in a cellular context. This section provides protocols for preparing stock solutions and determining the appropriate concentration range for subsequent biological assays.
Protocol: Preparation of Stock Solutions
The solubility of a compound is a critical parameter that dictates its utility in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for use in cell culture. However, it is crucial to determine the solubility and to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%[7]. Carboxylic acids can sometimes exhibit poor solubility in DMSO[8].
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Initial Solubility Test: To a pre-weighed amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube, add a small volume of DMSO (e.g., 50 µL) to create a high-concentration stock (in this example, 20 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., to 37°C) may be attempted. Visually inspect for any undissolved particulate matter.
-
Stock Concentration: Based on the solubility test, prepare a primary stock solution at the highest soluble concentration (e.g., 10 mM, 50 mM). For this compound (MW: 195.60 g/mol ), a 10 mM stock is 1.956 mg/mL.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Workflow for Compound Characterization
The following diagram outlines the general workflow for characterizing a novel compound in cell culture.
Caption: General workflow for the characterization of a novel compound.
Protocol: Determining Cytotoxicity (IC₅₀)
Before screening for specific biological effects, it is essential to determine the concentration range over which the compound is cytotoxic. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀), which is a key parameter for designing future experiments.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CCK-8, or a live/dead stain)
-
Plate reader or microscope for analysis
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in complete culture medium. It is common to perform a broad range finding experiment first (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%). Include a "vehicle control" with only DMSO at this concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Table of Recommended Concentration Ranges for Initial Screening:
| Assay Type | Suggested Concentration Range | Rationale |
| Cytotoxicity | 0.01 µM - 100 µM | A wide range to capture the full dose-response curve. |
| Biological Screening | IC₅₀/100 to IC₅₀/2 | Concentrations should be non-toxic to ensure observed effects are specific and not due to cell death. |
PART 3: Screening for Biological Activity
Once a non-toxic concentration range has been established, the compound can be screened for specific biological activities. The choice of assays will depend on the structural similarities of the compound to known bioactive molecules or the research interests of the lab. Indole derivatives are known to possess a wide range of activities, including anti-proliferative and anti-inflammatory effects[4].
Protocol: Anti-Proliferation Assay
This assay determines if the compound can inhibit the growth of cancer cells.
Procedure:
-
Follow the same procedure as the cytotoxicity assay (Section 2.3).
-
Treat cells with non-toxic concentrations of the compound.
-
Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the effect on cell proliferation over time.
-
A reduction in the number of viable cells over time compared to the vehicle control indicates an anti-proliferative effect.
Protocol: Apoptosis Assay
If the compound shows anti-proliferative activity, the next step is to determine if it induces programmed cell death (apoptosis).
Materials:
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the compound at active, non-necrotic concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the supernatant).
-
Stain the cells with Annexin V and a viability dye (like Propidium Iodide or DAPI) according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.
Potential Signaling Pathways to Investigate
If this compound demonstrates a consistent biological effect, further experiments would be required to elucidate its mechanism of action. Based on the activities of other indole derivatives, potential pathways to investigate could include:
-
EGFR Signaling: Some chlorinated indole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers.
-
Tubulin Polymerization: Other indole-based compounds induce apoptosis by inhibiting tubulin polymerization, leading to cell cycle arrest.
-
Cysteinyl Leukotriene Receptors: Certain indole-2-carboxylic acids act as antagonists for CysLT receptors, which are involved in inflammation[6].
The following diagram illustrates a hypothetical mechanism of action investigation following a positive hit in an apoptosis screen.
Caption: Hypothetical workflow for investigating the mechanism of apoptosis.
PART 4: Conclusion and Future Directions
This compound is a compound with currently uncharacterized biological activity. The protocols and workflows outlined in this document provide a comprehensive and scientifically rigorous framework for its initial evaluation in a cell culture setting. By systematically determining its solubility, cytotoxicity, and screening for potential bioactivities, researchers can effectively assess its therapeutic or biological potential. Any confirmed "hit" from these primary screens should be validated through secondary assays to begin the process of elucidating its mechanism of action.
References
-
Clariant. (2017). Safety Data Sheet. [Link]
-
Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhou, Y., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
PubChem. (n.d.). Indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ChemSynthesis. (2025). tert-butyl 3-chloro-1H-indole-5-carboxylate. [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Tønnesen, H. H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 3-chloro-1H-indole-5-carboxylic acid
A Guide for Researchers in Drug Discovery and Development
Authored by: Your Senior Application Scientist
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its versatile structure allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets. This guide focuses on a specific derivative, 3-chloro-1H-indole-5-carboxylic acid , providing a comprehensive experimental framework for researchers to elucidate its potential therapeutic value. While specific biological data for this exact molecule is emerging, this document leverages established methodologies for analogous indole carboxylic acids to propose a robust, multi-stage research plan.
This document is structured to guide the researcher from initial characterization and target identification through in vitro validation and in vivo efficacy studies. Each section provides not only the "how" but also the "why," grounding the experimental design in scientific rationale to ensure a thorough and logical investigation.
PART 1: Foundational Characterization & Target Identification
The initial phase of studying a novel compound involves confirming its identity and purity, followed by broad, unbiased screening to identify potential biological targets.
Physicochemical Characterization and Purity Assessment
Before commencing any biological evaluation, it is imperative to confirm the identity and purity of the synthesized this compound.
Protocol 1: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts and coupling constants should be consistent with the proposed structure of this compound.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, further confirming its elemental composition.[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound. A purity level of >95% is recommended for biological screening.[3] The method can also be adapted for later pharmacokinetic studies.
-
-
Solubility Assessment:
-
Determine the solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare appropriate stock solutions for biological assays.
-
In Silico Target Prediction (Target Fishing)
Computational methods can provide initial hypotheses about the potential biological targets of this compound, guiding subsequent experimental work.
Workflow 1: Computational Target Identification
Figure 1: In Silico Target Identification Workflow.
Protocol 2: In Silico Target Fishing
-
Convert Structure to SMILES Format: Generate the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize Target Prediction Servers: Input the SMILES string into publicly available web servers such as SwissTargetPrediction, BindingDB, and ChEMBL. These tools predict potential protein targets based on the principle of chemical similarity.[4]
-
Analyze and Prioritize Targets: Compile a list of predicted targets. Use bioinformatics tools (e.g., KEGG, Reactome) to analyze the pathways and disease associations of the high-probability targets. Prioritize targets that are implicated in diseases with high unmet medical needs, such as cancer or inflammatory disorders, which are common for indole derivatives.[1][5]
PART 2: In Vitro Biological Evaluation
Based on the in silico predictions and the known activities of similar indole compounds, a focused in vitro screening cascade can be designed. We will proceed with the hypothesis that this compound may possess anti-proliferative and anti-inflammatory activities.
Anti-Proliferative Activity Screening
Rationale: Many indole derivatives have demonstrated potent anti-cancer effects by targeting various mechanisms, including tubulin polymerization, receptor tyrosine kinases (EGFR, VEGFR-2), and apoptosis pathways.[1][2]
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[2][6] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[6]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Table 1: Example Data Presentation for Cell Viability Assay
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | Value | Value | Value |
| A549 | Lung Cancer | Value | Value | Value |
| HCT-116 | Colon Cancer | Value | Value | Value |
| HEK293 | Normal Kidney | Value | Value | - |
*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
Anti-Inflammatory Activity Screening
Rationale: Indole derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][7]
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate.
-
Measure the absorbance at 540 nm. The amount of nitrite is a proxy for NO production.
-
-
Cell Viability Check: Perform a cell viability assay (as in Protocol 3) on the remaining cells to ensure that the reduction in NO is not due to cytotoxicity.
Workflow 2: Screening Cascade for a Hit Compound
Figure 2: A generalized screening cascade for hit identification and validation.
PART 3: In Vivo Efficacy and Pharmacokinetics
Promising in vitro results warrant further investigation in animal models to assess efficacy and pharmacokinetic properties.
Pharmacokinetic (PK) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for its development as a drug. Studies on related indole compounds like indole-3-carbinol have established methods for tracking their disposition in vivo.[8]
Protocol 5: Preliminary Pharmacokinetic Study in Mice
-
Animal Model: Use healthy CD-1 or BALB/c mice.
-
Compound Administration: Administer a single dose of this compound via oral (p.o.) and intravenous (i.v.) routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma.
-
Bioanalytical Method: Develop a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the concentration of the compound in plasma samples.[9]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Route of Administration | Value |
| Cₘₐₓ (ng/mL) | Oral (p.o.) | Value |
| Tₘₐₓ (h) | Oral (p.o.) | Value |
| AUC₀₋ₜ (ng·h/mL) | Oral (p.o.) & Intravenous (i.v.) | Value |
| t₁/₂ (h) | Intravenous (i.v.) | Value |
| Bioavailability (%) | - | Value |
In Vivo Efficacy Study (Xenograft Model)
Rationale: If the compound shows potent anti-proliferative activity and a reasonable PK profile, its anti-tumor efficacy should be evaluated in an animal model.
Protocol 6: Human Tumor Xenograft Mouse Model
-
Model Establishment: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at different doses, positive control).
-
Dosing: Administer the compound daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
The experimental design outlined in this guide provides a comprehensive and logical pathway for the preclinical evaluation of this compound. By systematically progressing from initial characterization and in silico analysis to robust in vitro and in vivo studies, researchers can thoroughly investigate the therapeutic potential of this novel compound. The emphasis on understanding the mechanism of action and pharmacokinetic properties will be critical in determining its future as a potential drug candidate.
References
-
Stressler, T., et al. (2016). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed. Available at: [Link]
-
Cell Biolabs, Inc. Indole Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]
-
Chen, Y.-C., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. Available at: [Link]
-
Chemical Synthesis Database. 3-acetyl-1H-indole-5-carboxylic acid. Chemical Synthesis Database. Available at: [Link]
-
de Oliveira, T.B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Publications. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Al-Otaibi, A. M., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Available at: [Link]
-
Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
-
Liu, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Al-Salahi, R., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. Available at: [Link]
-
Al-Warhi, T., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]
-
Tivari, S. R., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. Available at: [Link]
-
King, L. J. (1963). The Metabolism of indole-3-carboxylic Acid by the Rat. PubMed. Available at: [Link]
-
PubChem. Indole-3-Carboxylic Acid. PubChem. Available at: [Link]
-
IP.com. SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. IP.com. Available at: [Link]
-
Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. Available at: [Link]
-
PubChem. PF-06409577. PubChem. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. Available at: [Link]
-
Han, X.-L., & Luo, Y.-H. (2011). 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Xiong, D., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. National Institutes of Health. Available at: [Link]
-
PubChem. 5-Chloro-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]
-
Hishinuma, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
ChemSynthesis. tert-butyl 3-chloro-1H-indole-5-carboxylate. ChemSynthesis. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica. Available at: [Link]
-
Wang, C., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Available at: [Link]
-
de Almeida, J. G. L., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-chloro-1H-indole-5-carboxylic acid as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Chemical Biology with 3-chloro-1H-indole-5-carboxylic acid
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives have shown a remarkable breadth of biological activities, from anticancer to anti-inflammatory effects. The strategic placement of substituents, such as halogens and carboxylic acids, can fine-tune the pharmacological properties of the indole ring, leading to potent and selective modulators of biological targets.[2]
This document concerns This compound , a specific isomer within this important chemical class. It is critical to note that as of the date of this publication, this compound is a relatively under-characterized molecule. Unlike some of its isomers, such as the AMPK activator 6-chloro-5-phenyl-1H-indole-3-carboxylic acid (PF-06409577)[3] or various 5-chloro-indole derivatives that exhibit anticancer properties[4], a defined biological target and established application for this compound are not yet prominent in the scientific literature.
Therefore, this guide is structured as a forward-looking application note. It serves as a comprehensive roadmap for a researcher who has synthesized or acquired this compound and wishes to elucidate its potential as a chemical probe. We will proceed with a logical, evidence-based workflow, drawing upon the known activities of closely related analogs to propose potential biological targets and provide detailed protocols for their investigation. This document is designed to be a self-validating system for the characterization of a novel chemical entity.
Molecular Profile and Physicochemical Properties
Before embarking on biological studies, it is essential to understand the fundamental properties of the compound.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₉H₆ClNO₂ | [5] |
| Molecular Weight | 195.60 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | C1=CC2=C(C=C1C(=O)O)NC=C2Cl | [6] |
| Predicted LogP | ~2.5 - 3.0 | N/A |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | [7] |
Note: Some properties are based on closely related isomers or are computational predictions in the absence of specific experimental data.
Postulated Biological Targets and Rationale
The biological activity of a small molecule is dictated by its structure. By examining the known targets of its isomers, we can formulate hypotheses for the potential activity of this compound.
-
Rationale for Investigation: The chloro-indole-carboxylic acid scaffold has been associated with the modulation of several important signaling pathways. The specific substitution pattern of the title compound may confer novel selectivity or potency for one or more of these targets.
Caption: Postulated biological targets for this compound.
Experimental Workflow for Target Validation
A systematic approach is required to identify the biological target(s) of a novel compound. The following workflow is proposed for the characterization of this compound as a chemical probe.
Sources
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PF-06409577 | C19H16ClNO3 | CID 71748255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
application of indole-3-carboxylic acid derivatives in herbicidal activity
An in-depth guide to the synthesis, evaluation, and mechanism of action of Indole-3-Carboxylic Acid derivatives for herbicidal applications.
Introduction: Harnessing Plant Hormones for Weed Management
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, playing a pivotal role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] The development of synthetic molecules that mimic the structure and function of natural auxins has revolutionized agriculture by providing a powerful tool for selective weed control.[3] These "auxinic herbicides" are effective because, at high concentrations, they overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and ultimately, death.[1][3] They are particularly valuable for their selectivity, preferentially targeting broadleaf (dicot) weeds in grass (monocot) crops like cereals.[1]
Among the diverse chemical classes of synthetic auxins, derivatives of indole-3-carboxylic acid (a close structural relative of IAA) have emerged as a significant area of research for developing novel herbicides.[4][5] These compounds offer the potential for creating new active ingredients with improved efficacy, broader weed control spectrums, and different environmental profiles. This guide provides a comprehensive overview of the , detailing their mechanism of action, synthesis, and bio-evaluation protocols for researchers in agrochemical discovery and development.
Part 1: Mechanism of Action - Hijacking the Auxin Signaling Pathway
The herbicidal effect of indole-3-carboxylic acid derivatives stems from their ability to function as persistent mimics of IAA.[5] They effectively hijack the plant's primary auxin perception and signaling system, which is orchestrated by a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1).[3][4][6]
In a normal, unstimulated state, transcriptional repressor proteins known as Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating the expression of auxin-responsive genes.[6] When natural auxin (IAA) levels rise, IAA binds to the TIR1 protein, which is part of a larger E3 ubiquitin ligase complex called SCFTIR1.[3][4] This binding event creates a molecular "glue," stabilizing the interaction between TIR1 and the Aux/IAA repressor.[6] This interaction tags the Aux/IAA protein for degradation by the 26S proteasome. The removal of the repressor frees the ARF transcription factor, which then activates a cascade of gene expression leading to controlled growth.
Indole-3-carboxylic acid-based herbicides exploit this precise mechanism.[4] They bind to the TIR1 receptor, often with higher stability than IAA itself, initiating the degradation of Aux/IAA repressors.[3] The continuous presence of these synthetic auxins leads to a sustained and massive activation of auxin-responsive genes, resulting in epinasty (twisting of stems and petioles), uncontrolled cell elongation, and disruption of vascular tissues, which ultimately proves lethal to susceptible plants.[2]
Caption: Auxin signaling pathway disruption by indole-3-carboxylic acid derivatives.
Part 2: Synthesis of Indole-3-Carboxylic Acid Derivatives
The synthesis of novel indole-3-carboxylic acid derivatives is a cornerstone of discovering new herbicidal compounds. A common strategy involves the α-substitution of indole-3-acetic acid to explore structure-activity relationships. The following is a representative synthetic route.[4][5][7]
The process typically begins with the protection of the carboxylic acid group of indole-3-acetic acid, often through esterification (e.g., forming a methyl ester). The indole nitrogen is also protected to prevent side reactions. Subsequently, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, creating a nucleophile. This nucleophile can then react with various alkyl halides (R-Br) to introduce a wide range of substituents at the alpha position. Finally, deprotection of the ester and the indole nitrogen yields the target α-substituted indole-3-carboxylic acid derivatives.[4][7]
Caption: General workflow for the synthesis of α-substituted indole-3-carboxylic acids.
Protocol 1: General Synthesis of α-Substituted Indole-3-Carboxylic Acid Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature.[4][7] Researchers should adapt conditions based on specific substrates and desired products.
-
Protection of Indole-3-Acetic Acid:
-
Dissolve indole-3-acetic acid in a suitable solvent (e.g., dry CH₂Cl₂).
-
Add reagents for esterification, such as methanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), and stir at room temperature until completion.[7]
-
Protect the indole nitrogen using a reagent like methyl chloroformate in the presence of a phase-transfer catalyst.[4]
-
Purify the resulting protected intermediate using column chromatography.
-
-
α-Alkylation:
-
Dissolve the protected intermediate in a dry aprotic solvent like THF and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), and stir to allow for the formation of the α-carbon anion.
-
Add the desired alkyl bromide (R-Br) to the reaction mixture.
-
Allow the reaction to slowly warm to 0°C or room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the α-substituted product via column chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in a mixture of methanol and aqueous sodium hydroxide (e.g., 30% NaOH).[4]
-
Heat the mixture at reflux (e.g., 70°C) for 4 hours to hydrolyze the ester and remove the N-protecting group.[7]
-
Cool the reaction mixture and acidify with HCl (e.g., 2 M) to precipitate the final product.
-
Collect the solid product by filtration, wash with water, and dry to yield the target α-substituted indole-3-carboxylic acid.
-
Part 3: Protocols for Evaluating Herbicidal Activity
Robust and reproducible bioassays are critical for determining the herbicidal efficacy of newly synthesized compounds.
Protocol 2: Petri Dish Bioassay for Herbicidal Activity
This in vitro assay is a rapid and cost-effective method for primary screening of compounds against both monocot and dicot weeds.[4][8]
Caption: Workflow for a Petri dish-based herbicidal activity bioassay.
-
Preparation of Test Solutions:
-
Dissolve the synthesized indole-3-carboxylic acid derivatives in a minimal amount of acetone or DMSO.
-
Prepare stock solutions and dilute with distilled water containing a surfactant (e.g., Tween-20) to final test concentrations (e.g., 10 mg/L and 100 mg/L).[4] A solvent-only solution serves as the negative control.
-
-
Seed and Plate Preparation:
-
Select seeds of a representative dicot (e.g., rapeseed, Brassica napus) and a monocot (e.g., barnyard grass, Echinochloa crus-galli).
-
Surface sterilize seeds by briefly immersing them in 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water.
-
Line 9 cm Petri dishes with a layer of sterile filter paper.
-
Pipette 5 mL of the test solution or control solution into each Petri dish.
-
-
Incubation:
-
Evenly place 10-15 sterilized seeds into each prepared Petri dish.
-
Seal the dishes with paraffin film to prevent evaporation.
-
Incubate the dishes in a growth chamber in the dark at a constant temperature (e.g., 25 ± 1°C) for 3 to 5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings.
-
Measure the length of the root and shoot for each seedling.
-
Calculate the average root and shoot length for each treatment.
-
Determine the percent inhibition rate using the following formula:
-
Inhibition Rate (%) = [1 - (Treatment Length / Control Length)] x 100
-
-
Part 4: Data Analysis and Structure-Activity Relationship (SAR)
The data generated from bioassays allow for a systematic evaluation of how chemical structure relates to herbicidal activity. By comparing the inhibition rates of various derivatives, researchers can identify key structural features required for potency.
Herbicidal Activity of Representative Indole-3-Carboxylic Acid Derivatives
The following table summarizes data for novel α-substituted indole-3-carboxylic acid derivatives tested against dicot (rapeseed) and monocot (barnyard grass) species.[4]
| Compound ID | R-Group (at α-position) | Concentration (mg/L) | Rapeseed Root Inhibition (%) | Barnyard Grass Root Inhibition (%) |
| 10d | 4-Fluorobenzyl | 100 | 96 | 75 |
| 10 | 92 | 58 | ||
| 10h | 4-(Trifluoromethyl)benzyl | 100 | 95 | 82 |
| 10 | 93 | 65 | ||
| 9a | Methyl | 100 | 72 | 45 |
| 9c | Propyl | 100 | 81 | 60 |
Data synthesized from Wang et al. (2022).[4]
Interpretation and SAR Insights
From the data, several key structure-activity relationships can be deduced:
-
Effect of α-Substitution: The introduction of substituents at the α-position significantly influences herbicidal activity. For instance, compounds with benzyl groups (10d, 10h) show markedly higher activity, especially against the dicot species, than those with simple alkyl groups (9a, 9c).[4]
-
Aromatic Substituents: The nature of the substituent on the benzyl ring is crucial. Electron-withdrawing groups, such as fluorine (-F) in 10d and trifluoromethyl (-CF₃) in 10h , confer potent herbicidal activity.[4][9] These groups may enhance the binding affinity of the molecule to the TIR1 receptor pocket through various interactions like hydrogen bonds and hydrophobic interactions.[4][7]
-
Selectivity: Many of these derivatives exhibit greater potency against the dicotyledonous rape compared to the monocotyledonous barnyard grass, a characteristic feature of auxinic herbicides.[1][4] This selectivity is often attributed to differences in metabolism, translocation, or receptor site sensitivity between plant types.[1]
Conclusion and Future Perspectives
Indole-3-carboxylic acid derivatives represent a fertile ground for the discovery of new herbicides with the classic auxinic mode of action. Their structural similarity to the natural hormone IAA provides a robust template that can be chemically modified to fine-tune biological activity, spectrum, and selectivity. The protocols and insights provided here offer a framework for the rational design, synthesis, and evaluation of these compounds.
Future research will likely focus on expanding the diversity of substitutions on the indole ring and the α-position to optimize TIR1 binding and herbicidal potency. Furthermore, investigating the metabolism and environmental fate of lead compounds will be essential for developing commercially viable and sustainable weed management solutions.
References
-
Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link][4][5]
-
PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link][10]
-
Frontiers Media S.A. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
Semantic Scholar. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link][9]
-
ResearchGate. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link][7]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
-
Scuderi, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link][8]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
University of Nebraska–Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. [Link]
-
The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. [Link][1]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation. [Link][3]
-
ResearchGate. (2019). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]
-
Strader, L. C., & Riefler, M. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany. [Link][6]
-
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
-
Grossmann, K. (2007). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene. Journal of Experimental Botany. [Link][2]
Sources
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. academic.oup.com [academic.oup.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis and Evaluation of Indole-2-carboxamides Against Trypanosoma cruzi
Introduction: A Renewed Effort in the Fight Against Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole and nifurtimox, are plagued by issues of toxicity and variable efficacy, particularly in the chronic phase of the disease. This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents. The indole-2-carboxamide scaffold has emerged as a promising starting point for the development of new anti-T. cruzi agents. This application note provides a detailed guide for the synthesis, characterization, and biological evaluation of indole-2-carboxamides, offering researchers a comprehensive framework for advancing drug discovery efforts in this critical area.
Part 1: Chemical Synthesis and Characterization of Indole-2-carboxamides
The synthesis of indole-2-carboxamides is typically achieved through the coupling of an indole-2-carboxylic acid with a desired amine. This can be accomplished via several methods, with one of the most common involving the activation of the carboxylic acid to an acid chloride. The following protocol details a representative synthesis of an N-substituted indole-2-carboxamide.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of indole-2-carboxamides.
Protocol 1: Synthesis of a Representative Indole-2-carboxamide
This protocol describes the synthesis of a generic N-benzyl indole-2-carboxamide. The choice of benzylamine is for illustrative purposes; a wide variety of primary and secondary amines can be utilized to generate a library of analogs for structure-activity relationship (SAR) studies.
Materials and Reagents:
-
Indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or a suitable alternative solvent like toluene)
-
Toluene
-
Chloroform
-
Pyridine
-
Benzylamine
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend indole-2-carboxylic acid (1 equivalent) in benzene or toluene.
-
Carefully add thionyl chloride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Rationale: This step converts the carboxylic acid into the more reactive acid chloride, facilitating the subsequent amidation.
-
-
Removal of Excess Reagent:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of thionyl chloride, add toluene to the residue and co-evaporate. Repeat this step 2-3 times.[1]
-
-
Amide Formation:
-
Dissolve the resulting crude indole-2-carbonyl chloride in chloroform.
-
To this solution, add pyridine (1.1 equivalents) followed by the dropwise addition of a solution of benzylamine (1 equivalent) in chloroform at room temperature with constant stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure N-benzyl-1H-indole-2-carboxamide.[1]
-
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose | Typical Observations for Indole-2-carboxamides |
| Melting Point | To determine the purity of the compound. | A sharp and defined melting point range. |
| ¹H NMR | To elucidate the proton environment and confirm the structure. | Characteristic peaks for the indole ring protons, the amide N-H proton (if present), and the protons of the amine substituent. The chemical shifts and coupling constants provide valuable structural information.[1] |
| IR Spectroscopy | To identify functional groups. | A strong absorption band for the amide carbonyl (C=O) stretch (typically around 1640 cm⁻¹), and an N-H stretching vibration (around 3300 cm⁻¹) for secondary amides.[1] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound.[1] |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | The experimentally found percentages should be in close agreement with the calculated values.[1] |
Part 2: Biological Evaluation of Anti-Trypanosoma cruzi Activity
The evaluation of the anti-trypanosomal activity of the synthesized indole-2-carboxamides involves a series of in vitro and in vivo assays. A typical screening cascade is outlined below.
Screening Cascade Workflow
Caption: A typical workflow for the biological evaluation of anti-T. cruzi compounds.
Protocol 2: In Vitro Anti-Epimastigote Assay
This initial screening assay is performed on the replicative, non-infective epimastigote form of T. cruzi, which is easily cultured in axenic conditions.
Materials and Reagents:
-
T. cruzi epimastigotes (e.g., CL strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Benznidazole (as a positive control)
-
Resazurin solution or a suitable cell viability reagent
-
Plate reader
Step-by-Step Procedure:
-
Parasite Culture:
-
Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 27°C.
-
-
Assay Setup:
-
Harvest exponentially growing epimastigotes and adjust the concentration to 1 x 10⁶ parasites/mL.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add serial dilutions of the test compounds (typically from 100 µM to 0.1 µM) to the wells in triplicate. Include wells with benznidazole as a positive control and wells with DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates at 27°C for 72 hours.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration of the test compound compared to the negative control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Anti-Amastigote Assay
This assay is more physiologically relevant as it targets the intracellular replicative amastigote form of the parasite.
Materials and Reagents:
-
Mammalian host cells (e.g., Vero cells or L929 fibroblasts)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS
-
96-well microplates
-
Test compounds
-
Benznidazole
-
Substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) or a fluorescence plate reader.
Step-by-Step Procedure:
-
Host Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[2]
-
-
Infection:
-
Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).[3]
-
Incubate for 24 hours to allow for parasite invasion.
-
-
Compound Addition:
-
After 24 hours, remove the medium and wash the cells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds and controls.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Parasite Load:
-
Data Analysis:
-
Calculate the percentage of amastigote growth inhibition and determine the IC₅₀ values as described for the epimastigote assay.
-
Protocol 4: Cytotoxicity Assay
This assay determines the toxicity of the compounds against a mammalian cell line to assess their selectivity.
Materials and Reagents:
-
Mammalian cell line (e.g., Vero cells or NIH-3T3 cells)
-
Culture medium
-
96-well microplates
-
Test compounds
-
Resazurin solution or MTT reagent
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the cells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Viability Assessment:
-
Perform a resazurin or MTT assay to determine cell viability.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over the host cells.
-
Summary of Biological Activity Data
The following table provides a template for summarizing the in vitro activity data for a series of indole-2-carboxamide analogs.
| Compound ID | R-Group | Epimastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Vero Cell CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | -CH₂-Ph | ... | ... | ... | ... |
| 2 | -CH₂-Ph-Cl | ... | ... | ... | ... |
| 3 | -Cyclohexyl | ... | ... | ... | ... |
| Benznidazole | N/A | ... | ... | ... | ... |
Part 3: In Vivo Efficacy Evaluation
Compounds with promising in vitro activity and a high selectivity index should be advanced to in vivo efficacy studies in a relevant animal model of Chagas disease.
Protocol 5: Acute Mouse Model of Chagas Disease
Animal Model:
-
BALB/c mice are commonly used.
Infection:
-
Mice are infected intraperitoneally with bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).
Treatment:
-
Treatment is typically initiated a few days post-infection.
-
The test compound is administered orally or intraperitoneally for a defined period (e.g., 20 consecutive days).[2]
-
A vehicle control group and a benznidazole-treated group should be included.
Monitoring Efficacy:
-
Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites.
-
Survival: The survival rate of the treated mice is recorded.
-
Bioluminescence Imaging: For infections with luciferase-expressing parasites, in vivo imaging can be used to monitor the parasite load in real-time in different tissues.[4][5]
Cure Assessment:
-
After the treatment period, parasitemia is monitored for an extended period to check for relapse.
-
Immunosuppression of treated and apparently cured mice can be performed to check for the presence of residual parasites.[4]
Conclusion and Future Directions
The indole-2-carboxamide scaffold represents a valuable starting point for the development of new drugs against Trypanosoma cruzi. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel analogs. Through systematic SAR exploration, guided by the biological data generated from these assays, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately leading to the identification of new clinical candidates for the treatment of Chagas disease.
References
-
Ulusoy, N., Gürsoy, A., & Ötük, G. (2011). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 470-476. [Link]
-
Canan, J., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(7), e740. [Link]
-
Alves, C. L., et al. (2024). Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies. Journal of Visualized Experiments, (207), e66687. [Link]
-
Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 4(7), e740. [Link]
-
Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 105(2), 233-238. [Link]
-
Marek, J., et al. (2023). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols, 4(1), 102035. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Alves, C. L., et al. (2024). Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies. Scilit. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 5. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-Chloro-1H-indole-5-carboxylic Acid
Introduction
Welcome to the dedicated technical support guide for 3-chloro-1H-indole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. As a substituted indole carboxylic acid, its planar, semi-rigid structure and functional groups present a classic solubility puzzle: poor dissolution in aqueous media under neutral conditions.
This guide provides a comprehensive framework for understanding and overcoming these challenges. We will move from foundational physicochemical principles to practical, step-by-step protocols and troubleshooting advice. Our goal is to empower you to make informed decisions in your experiments, ensuring reliable and reproducible results.
Part 1: Physicochemical Profile and Initial Assessment
Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy.
Predicted Physicochemical Properties
Direct experimental data for this specific compound is not widely published. Therefore, we will rely on high-quality predicted values and data from closely related analogs to guide our approach.
| Property | Predicted/Estimated Value | Source & Rationale |
| Molecular Weight | 195.60 g/mol | PubChem |
| Predicted pKa | Carboxylic Acid (COOH): ~4.0Indole Amine (N-H): ~17.0 | ACD/Labs Percepta |
| Predicted logP | 2.8 | ChemAxon |
| Appearance | Brown powder | Sigma-Aldrich |
-
pKa : The predicted pKa of the carboxylic acid group is around 4.0. This is the most critical value for our solubility strategy. It indicates that the molecule is a weak acid. At a pH below 4.0, it will be predominantly in its neutral, less soluble form. At a pH above 4.0, it will increasingly deprotonate to form the more soluble carboxylate anion. The indole N-H is far less acidic and will not be deprotonated under typical aqueous conditions.
-
logP : The predicted octanol-water partition coefficient (logP) of 2.8 suggests that the neutral molecule is moderately lipophilic. This hydrophobicity contributes to its poor aqueous solubility and indicates that organic solvents will be required for initial dissolution.
Initial Solubility Observations
As a general rule, compounds with a melting point significantly above room temperature and a logP > 1 are likely to exhibit poor aqueous solubility. Users frequently report that this compound is practically insoluble in water and neutral aqueous buffers. It shows limited to moderate solubility in common organic solvents.
Part 2: Core Solubilization Strategies
There are three primary strategies for enhancing the solubility of this compound:
-
pH Adjustment: The most effective and common method. By raising the pH of the aqueous medium, we can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt in situ.
-
Use of Organic Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent is a standard laboratory practice. This stock can then be diluted into the final aqueous medium.
-
Pre-formation of a Solid Salt: For applications requiring a solid, water-soluble form of the compound, a salt can be prepared and isolated with a suitable counterion.
The following diagram illustrates the decision-making process for solubilizing the compound.
Caption: Decision workflow for solubilizing the target compound.
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and dissolution of this compound.
FAQ 1: I tried to dissolve the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why?
Answer: This is expected behavior. At pH 7.4, which is significantly above the compound's pKa of ~4.0, the carboxylic acid group will be deprotonated to a carboxylate anion (R-COO⁻). While this ionic form is inherently more water-soluble, the dissolution of the solid free acid directly into the buffer can be kinetically slow. More importantly, the solid compound consists of neutral molecules (R-COOH) that have strong intermolecular interactions in the crystal lattice, which must be overcome. The most effective method is to first dissolve the compound in a minimal amount of a suitable base or an organic solvent.
FAQ 2: What is the best organic solvent to prepare a stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting point for preparing a high-concentration stock solution. It is a powerful, water-miscible organic solvent capable of dissolving a wide array of compounds.[1] For a 10 mM stock solution, you would dissolve approximately 1.96 mg of the compound in 1 mL of DMSO. Always use anhydrous DMSO to avoid introducing water that could decrease solubility. Other water-miscible solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be effective.
FAQ 3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This phenomenon is often called "solvent shock." The compound is crashing out of solution because the aqueous buffer cannot accommodate the high local concentration of the lipophilic compound as it is introduced from the DMSO stock.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your assay. High concentrations of DMSO can be toxic to cells and may affect protein function.[2]
-
Increase Buffer pH: Ensure your final buffer pH is at least 1.5 to 2 units above the compound's pKa. For a pKa of ~4.0, a buffer pH of 7.0 or higher is recommended. At pH 7, the Henderson-Hasselbalch equation predicts that the compound will be >99.9% in its ionized, more soluble carboxylate form.
-
Use a Stepwise Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final buffer, perform an intermediate dilution into a small volume of your buffer or into a co-solvent mixture (e.g., 50:50 ethanol:buffer) before the final dilution.[3]
-
Increase Temperature: Gently warming the buffer (e.g., to 37°C) can sometimes help, but be cautious as this may affect the stability of other assay components.
-
Vortex During Addition: Add the stock solution dropwise to the vigorously vortexing buffer to ensure rapid dispersion.
FAQ 4: Can I dissolve the compound directly in an aqueous solution without using organic solvents?
Answer: Yes, by using a base to form a salt. You can prepare an aqueous stock solution by dissolving the compound in a dilute basic solution, such as 0.1 M NaOH or KOH. This will deprotonate the carboxylic acid, forming the highly water-soluble sodium or potassium salt.[4][5] This aqueous stock can then be diluted into your buffer. Remember to adjust the pH of the final solution if necessary.
FAQ 5: I need a solid, water-soluble form of the compound. How can I prepare a salt?
Answer: You can prepare and isolate a salt using an appropriate base. Both inorganic and organic bases can be used. For example, the potassium salt of indole-3-butyric acid is readily soluble in water at 50 mg/mL.[3] A patent for the purification of indole-2-carboxylic acid describes the formation of a water-soluble triethylamine salt.[6]
-
With an Inorganic Base (e.g., KOH): Dissolve the carboxylic acid in a suitable solvent like ethanol. Add one molar equivalent of an ethanolic solution of KOH. The potassium salt may precipitate or can be obtained by evaporating the solvent.[4]
-
With an Organic Base (e.g., Triethylamine): Dissolve the carboxylic acid in a solvent like acetone. Add one molar equivalent of triethylamine. The resulting triethylammonium salt can often be isolated by filtration or solvent evaporation.[6]
FAQ 6: Is the compound stable in acidic or basic solutions?
Answer: While specific stability data for this compound is limited, indoles can be sensitive to strong acidic conditions, which may lead to polymerization or degradation. Chloroindoles are generally stable, but prolonged exposure to very high or low pH, especially at elevated temperatures, should be avoided.[7][8] It is recommended to prepare fresh solutions and store stock solutions at -20°C or -80°C. For aqueous salt solutions, storage at 2-8°C for short periods is acceptable, but long-term storage should be at freezing temperatures.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step instructions for common solubilization workflows.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the standard procedure for preparing a concentrated stock for use in most biological assays.
Materials:
-
This compound (MW: 195.60)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 195.60 g/mol = 0.001956 g = 1.96 mg
-
Weighing: Accurately weigh 1.96 mg of the compound and transfer it to a clean vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via Salt Formation (using NaOH)
This protocol is useful when an organic solvent-free stock solution is required.
Materials:
-
This compound (MW: 195.60)
-
0.1 M Sodium Hydroxide (NaOH) aqueous solution
-
Purified water (Milli-Q or equivalent)
-
pH meter
Procedure:
-
Weighing: Weigh 1.96 mg of the compound into a suitable container.
-
Initial Suspension: Add approximately 800 µL of purified water. The compound will not dissolve and will form a suspension.
-
Basification: While stirring, add the 0.1 M NaOH solution dropwise until all the solid dissolves completely. This occurs as the insoluble acid is converted to the soluble sodium salt. The solution should become clear.
-
Volume Adjustment: Once fully dissolved, add purified water to bring the final volume to 1.0 mL.
-
pH Check (Optional): The pH of this solution will be basic. You can measure it for your records. Do not re-acidify, as this will cause the compound to precipitate.
-
Storage: Store the aqueous stock at 2-8°C for short-term use (days) or frozen at -20°C for long-term storage.
Part 5: Advanced Strategies and Considerations
For particularly challenging applications, more advanced formulation techniques can be considered. These are generally employed in later-stage drug development but are based on the same physicochemical principles.
-
Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former can dramatically alter the crystal lattice energy and improve dissolution properties.
-
Amorphous Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.
-
Cyclodextrin Complexation: The lipophilic indole core of the molecule may fit into the hydrophobic cavity of a cyclodextrin, forming an inclusion complex with improved apparent aqueous solubility.
The following diagram illustrates the relationship between pH and the ionization state of the compound, which is fundamental to the pH-adjustment strategy.
Caption: Relationship between pH, ionization, and solubility.
Conclusion
Improving the solubility of this compound is a manageable task when approached systematically. The key lies in understanding its acidic nature. For most laboratory applications, preparing a concentrated stock solution in DMSO and diluting it into a buffer with a pH well above 4.0 will be successful. For applications requiring an organic solvent-free system, conversion to a salt using a base like sodium or potassium hydroxide provides an excellent alternative. Always be mindful of the potential for precipitation upon dilution and employ the troubleshooting strategies outlined in this guide to ensure the integrity of your experiments.
References
-
CliniSciences. Indole-3-Butyric Acid Potassium Salt (IBA-K). Available from: [Link]
-
Thieme. Product Class 3: Carboxylic Acid Salts. Available from: [Link]
-
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
- Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
-
MDPI. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Available from: [Link]
-
National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]
-
PubMed. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Available from: [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-chloro-1H-indole-5-carboxylic acid
Welcome to the technical support guide for 3-chloro-1H-indole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are handling the purification of this versatile indole intermediate. The guidance provided herein is synthesized from established chemical principles and practical, field-proven experience to help you navigate common challenges and achieve high purity for your downstream applications.
Overview: Key Physicochemical Properties & Purification Strategy
This compound (C₉H₆ClNO₂) is a solid, often appearing as a tan or brown powder.[1] Its structure presents a unique purification challenge due to the presence of three key functional regions: the acidic carboxylic acid group, the weakly basic indole N-H, and the chlorinated aromatic system. These features dictate its solubility and interactivity, making the choice of purification technique highly dependent on the impurity profile of the crude material.
A general strategy for purification involves an initial assessment of crude purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Based on this assessment, a primary purification technique is selected.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying solids that are already of moderate-to-high purity (>90%). It is efficient, scalable, and cost-effective. The goal is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.[2]
Q: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice upon cooling. This is often because the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or the solution is supersaturated.
-
Causality: The carboxylic acid and indole N-H can form strong hydrogen bonds with polar protic solvents (like ethanol or methanol), increasing solubility dramatically. If the solution cools too quickly or is too concentrated, the molecules don't have time to align into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until everything redissolves into a homogeneous solution.
-
Introduce an "Anti-Solvent": While the solution is hot, slowly add a co-solvent in which your compound is known to be poorly soluble (e.g., water or hexane). Add the anti-solvent dropwise until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Slow Cooling is Critical: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure very slow cooling. This gives the molecules ample time to form well-ordered, pure crystals.[2]
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Q: My final product recovery is very low. What are the likely causes?
A: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Causality: Every solvent will dissolve some amount of solute, even when cold. The goal of recrystallization is to minimize this loss.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing time for dissolution after each addition.[2]
-
Re-evaluate Your Solvent: Your chosen solvent may be too effective. Refer to the solvent selection table below and test alternatives on a small scale. A solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane) often provides a better solubility gradient.[3]
-
Maximize Precipitation: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the dissolved solid.[2]
-
Check the Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Expert Commentary |
| Ethanol | High | Moderate | Good for a first attempt with moderately pure material. May require addition of water as an anti-solvent to improve recovery. |
| Ethyl Acetate | Moderate-High | Low | Excellent choice. Its polarity is well-suited for the indole moiety. |
| Acetone | High | High | Generally too strong a solvent, leading to poor recovery unless used in a co-solvent system. |
| Ethyl Acetate / Hexane | Tunable | Very Low | A powerful and highly tunable co-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Ethanol / Water | Tunable | Very Low | Classic choice for polar compounds. The carboxylic acid group's solubility decreases significantly with the addition of water.[3][4] |
Troubleshooting Guide: Silica Gel Column Chromatography
For crude material with significant impurities (<90% purity) or for separating closely related analogues, column chromatography is the method of choice.[5][6] The carboxylic acid functionality is the primary consideration here, as it can lead to significant band tailing on standard silica gel.
Q: My compound is streaking badly on the column and the separation is poor. Why?
A: This is the most common issue when purifying carboxylic acids on silica gel.
-
Causality: The acidic protons of the silica gel surface (silanols, Si-OH) can interact strongly with the polar carboxylic acid group of your molecule via hydrogen bonding. This leads to a slow, uneven elution process, resulting in broad, "tailing" bands that do not separate cleanly.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: This is the most effective solution. Add a small amount (0.1% to 1% v/v) of a volatile acid, such as acetic acid or formic acid, to your eluent.[7] The added acid keeps your indole carboxylic acid in its fully protonated (R-COOH) form, minimizing its ionic interaction with the silica and resulting in sharp, symmetrical peaks.
-
Optimize Your Solvent System with TLC: Before running a column, always optimize your solvent system using TLC. The ideal system will show your desired compound with a Retention Factor (Rf) of ~0.3-0.4 and good separation from all impurities. Remember to add the same percentage of acid to your TLC developing chamber.
-
Ensure Proper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Pack your column using a slurry method ("wet loading") to ensure a uniform stationary phase.[5]
-
Caption: Standard workflow for purifying carboxylic acids via column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the most likely process-related impurities I should be looking for?
A: The impurity profile depends heavily on the synthetic route. However, for indole syntheses, common impurities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomers: Positional isomers (e.g., 4-chloro or 6-chloro analogues) can be difficult to separate if they arise during synthesis.[8]
-
Dehalogenated Product: A "des-chloro" version of the molecule (1H-indole-5-carboxylic acid) can form as a byproduct in reactions involving reductive steps or certain catalysts.[9]
-
Oxidation Products: Aldehydes can oxidize to their corresponding carboxylic acids.[10] Depending on the synthesis, the indole ring itself can be susceptible to oxidation.
Q: How can I definitively assess the purity of my final product?
A: A single method is rarely sufficient. A combination of techniques provides the most trustworthy assessment:
-
Reversed-Phase HPLC: This is the gold standard for purity analysis. A gradient method (e.g., Water/Acetonitrile, both with 0.1% TFA or formic acid) will provide a high-resolution separation of your main compound from any potential impurities. Purity is typically reported as "% area by UV detection."[11]
-
¹H NMR Spectroscopy: Provides structural confirmation. Integrating the peaks corresponding to your product against those of any visible impurities can give a molar ratio. The absence of solvent peaks (e.g., ethyl acetate, hexane) confirms the product is thoroughly dried.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your main peak and can help identify the mass of unknown impurities.[12]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities will typically depress and broaden the melting range.
Q: Is the compound stable to heat and acidic/basic conditions?
A:
-
Heat Stability: Aromatic carboxylic acids are generally quite thermally stable.[13] However, prolonged exposure to very high temperatures during purification (e.g., distillation of a high-boiling solvent) should be avoided to prevent potential decarboxylation, though this is more of a concern at temperatures well above those used for recrystallization.
-
Acid/Base Stability: The compound is stable to the mild acidic conditions used in chromatography. It will readily deprotonate under basic conditions to form a carboxylate salt. This property can be exploited for purification via an acid-base extraction, where the compound is dissolved in an organic solvent, extracted into a weak aqueous base (like sodium bicarbonate), washed, and then re-acidified to precipitate the pure product.
References
-
Reddy, G. J. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 348–354. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit r/chemistry Community. (2016). Column chromatography of carboxylic acids?. Discussion Thread. Available at: [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-33. Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
-
Sano, N. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Savage, P. E. (2019). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link]
-
John, S. et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. World Journal of Pharmaceutical Research, 11(9), 621-643. Available at: [Link]
-
Srinivasachary, K. et al. (2021). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 33(1), 96-102. Available at: [Link]
-
Anaraki, M. A. et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Available at: [Link]
-
National 5 Chemistry. (2021). Solubility of Carboxylic Acids N5. YouTube. Available at: [Link]
-
Kulesza, A. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
Sources
- 1. This compound | 1224699-05-1 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-1H-indole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-chloro-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound presents a unique set of challenges stemming from the reactivity of the indole nucleus and the functional group manipulations required. This guide will walk you through potential pitfalls, from the formation of the indole core to the regioselective chlorination and final purification, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low Yield or Failure in Fischer Indole Synthesis of the Indole-5-carboxylic Acid Precursor
The Fischer indole synthesis is a common method for forming the indole nucleus. However, its success is highly dependent on the substrates and reaction conditions.[1]
Question: I am attempting a Fischer indole synthesis to prepare the 1H-indole-5-carboxylic acid precursor, but I am observing very low yields or complete failure of the reaction. What could be the issue?
Answer:
Failures in the Fischer indole synthesis can often be attributed to several factors, primarily related to the stability of the phenylhydrazone intermediate and the conditions of the acid-catalyzed cyclization.[2]
Probable Causes:
-
Decomposition of the Phenylhydrazone: The phenylhydrazone intermediate may be unstable under the reaction conditions, especially at elevated temperatures.
-
Unfavorable[3][3]-Sigmatropic Rearrangement: Electron-donating or certain substitution patterns on the phenylhydrazine or the carbonyl compound can disfavor the key[3][3]-sigmatropic rearrangement, leading to side reactions such as N-N bond cleavage.[2]
-
Steric Hindrance: Significant steric hindrance around the reacting centers can impede the formation of the cyclic intermediate.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too strong an acid or too high a concentration can lead to degradation of the starting materials or intermediates.[4]
Step-by-Step Solutions:
-
Optimize Acid Catalyst and Conditions:
-
Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1]
-
Start with milder conditions (e.g., acetic acid) and gradually increase the acid strength if the reaction does not proceed.
-
Carefully control the reaction temperature, as higher temperatures can promote decomposition.
-
-
Protecting Group Strategy:
-
Consider protecting the carboxylic acid group as an ester (e.g., ethyl ester) before the Fischer indole synthesis. This can improve the stability of the starting material and intermediate. The ester can be hydrolyzed in a subsequent step.[5]
-
-
Alternative Synthetic Routes:
-
If the Fischer indole synthesis consistently fails, consider alternative indole syntheses such as the Gassman indole synthesis, which can be effective for certain substitution patterns.[6]
-
Problem 2: Poor Regioselectivity during Chlorination of 1H-indole-5-carboxylic Acid
Achieving selective chlorination at the C3 position of the indole ring is a primary challenge, as other positions on the ring can also be susceptible to electrophilic attack.
Question: My chlorination reaction of 1H-indole-5-carboxylic acid is resulting in a mixture of chlorinated products, including dichlorination and chlorination at other positions. How can I improve the selectivity for the 3-chloro position?
Answer:
The high electron density of the indole ring makes it prone to electrophilic substitution at multiple positions. Achieving high regioselectivity for C3 chlorination requires careful selection of the chlorinating agent and reaction conditions.
Probable Causes:
-
Harsh Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) can be unselective and lead to over-chlorination.
-
Reaction Conditions: High temperatures and prolonged reaction times can decrease selectivity.
-
Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the chlorinating agent.
Step-by-Step Solutions:
-
Select a Milder, More Selective Chlorinating Agent:
-
Sulfuryl chloride (SO₂Cl₂): This is a common and effective reagent for the 3-chlorination of indoles. The reaction is typically carried out at low temperatures.
-
N-Chlorosuccinimide (NCS): NCS is another mild chlorinating agent that often provides good selectivity for the 3-position of indoles.
-
Sulfuryl chlorofluoride (SO₂ClF): Recent studies have shown that SO₂ClF in solvents like dioxane or diethyl ether can provide high yields of 3-chloroindoles under mild conditions.[7]
-
DMSO/SOCl₂ System: A metal-free approach using a DMSO/SOCl₂ system has been developed for the synthesis of 3-chloroindoles.[8]
-
-
Optimize Reaction Conditions:
-
Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.
-
Monitor the reaction closely by TLC or LC-MS to avoid over-chlorination.
-
Choose an appropriate solvent. For example, with SO₂ClF, dioxane is preferred for 3-chlorination.[7]
-
-
Protecting the Indole Nitrogen:
-
Protecting the indole nitrogen with a suitable group (e.g., tosyl, Boc) can influence the electron density of the ring and improve the regioselectivity of the chlorination. The protecting group can be removed later.
-
Problem 3: Decarboxylation Side Reaction
Indole carboxylic acids can be susceptible to decarboxylation, especially under acidic or thermal conditions, leading to the loss of the desired carboxylic acid functionality.
Question: I am losing my carboxylic acid group during the synthesis or workup. How can I prevent this decarboxylation?
Answer:
Decarboxylation of indole carboxylic acids can be a significant side reaction, particularly when the carboxyl group is at the C2 or C3 position. While the 5-carboxylic acid is generally more stable, it can still decarboxylate under forcing conditions.[9][10]
Probable Causes:
-
High Temperatures: Heating the reaction mixture for extended periods can induce thermal decarboxylation.
-
Strongly Acidic Conditions: Concentrated acids can catalyze the decarboxylation of indole carboxylic acids.[9]
-
Strongly Basic Conditions: In some cases, strong bases at high temperatures can also promote decarboxylation.[10]
Step-by-Step Solutions:
-
Maintain Mild Reaction Conditions:
-
Avoid excessive heating. If heating is necessary, use the lowest effective temperature and monitor the reaction progress to minimize reaction time.
-
Use milder acid catalysts or stoichiometric amounts of acid where possible.
-
-
Workup at Lower Temperatures:
-
During the workup, avoid prolonged exposure to strong acids or bases at elevated temperatures. Perform extractions and washes at room temperature or below if possible.
-
-
Ester Protection:
-
As mentioned previously, converting the carboxylic acid to an ester protects it from decarboxylation. The ester can be hydrolyzed under milder, controlled conditions at the end of the synthesis.[5]
-
Problem 4: Difficulties in Product Purification
The final product, this compound, may be challenging to purify due to the presence of starting materials, side products, and its own physical properties.
Question: I am struggling to obtain a pure sample of this compound. What purification strategies are most effective?
Answer:
Purification of indole carboxylic acids often requires a multi-step approach to remove both organic and inorganic impurities.
Probable Causes:
-
Similar Polarity of Product and Impurities: Unreacted starting material or side products may have similar polarities to the desired product, making chromatographic separation difficult.
-
Low Solubility: The product may have limited solubility in common organic solvents, complicating recrystallization.
-
Presence of Inorganic Salts: Salts from the reaction or workup can co-precipitate with the product.
Step-by-Step Solutions:
-
Acid-Base Extraction:
-
Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). This will transfer the carboxylic acid into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.[11]
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry thoroughly.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) can be an effective purification method.[11] Experiment with different solvent systems to find one that provides good recovery of pure crystals.
-
-
Column Chromatography:
-
If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel may be necessary.
-
A common eluent system for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve the peak shape and prevent tailing.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A common strategy involves a two-step process:
-
Synthesis of the 1H-indole-5-carboxylic acid core: This is often achieved through a Fischer indole synthesis using a protected p-hydrazinobenzoic acid derivative and a suitable carbonyl compound.[12] Alternatively, other indole syntheses like the Gassman or Reissert methods can be employed.
-
Regioselective chlorination: The pre-formed indole-5-carboxylic acid (or its ester) is then chlorinated at the 3-position using a selective chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.[7]
Q2: How can I confirm the regiochemistry of the chlorination?
A2: The position of the chlorine atom can be definitively determined using spectroscopic methods:
-
¹H NMR: The proton at the C3 position of an indole typically appears as a distinct singlet. The absence of this signal and the presence of other characteristic indole proton signals would suggest successful C3 substitution.
-
¹³C NMR: The chemical shift of the C3 carbon will change significantly upon chlorination.
-
NOESY/COSY NMR: 2D NMR techniques can help to establish the connectivity and spatial relationships between protons, confirming the overall structure.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous structural confirmation.[13]
Q3: Is this compound stable for long-term storage?
A3: 3-Chloroindoles can be sensitive to light, air, and heat.[14] For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable).
Q4: Can I perform the chlorination on the ester of 1H-indole-5-carboxylic acid and then hydrolyze it?
A4: Yes, this is often a preferred strategy. Chlorinating the ester can sometimes lead to cleaner reactions and easier purification. The ester can then be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous base (e.g., NaOH or KOH) followed by acidic workup.[15] However, be mindful that indole esters can be susceptible to hydrolysis even under mildly basic conditions, so careful control of the reaction is necessary.[16]
Experimental Workflow Diagrams
Diagram 1: General Synthetic Pathway
Caption: A common synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Fischer Indole Synthesis
Caption: Decision-making process for troubleshooting the Fischer indole synthesis step.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl chloride (SO₂Cl₂) | Sulfuryl chlorofluoride (SO₂ClF)[7] |
| Solvent | Acetonitrile | Dichloromethane | Dioxane[7] |
| Temperature | Room Temperature | 0 °C | 0 °C to Room Temp[7] |
| Typical Yield of 3-chloro-indole | Moderate to Good | Good | High[7] |
| Key Consideration | Readily available | Can be aggressive | High selectivity, milder conditions[7] |
| Table 1: Comparison of common chlorinating agents for indole C3-chlorination. |
Detailed Experimental Protocol: C3-Chlorination of Ethyl 1H-indole-5-carboxylate
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 1H-indole-5-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve ethyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 3-chloro-1H-indole-5-carboxylate.
References
-
Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(7), 4839–4847. Available from: [Link]
-
Gordillo-Cruz, R. E., & Garg, N. K. (2018). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 83(23), 14697–14703. Available from: [Link]
- Hughes, D. L. (2010). Process for purification of aryl carboxylic acids. US Patent US20100174111A1.
-
Reddit discussion on "Problems with Fischer indole synthesis". (2021). r/Chempros. Available from: [Link]
-
Kluger, R., & Chin, J. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6596–6601. Available from: [Link]
-
Wang, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 58(15), 6031–6046. Available from: [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2020). Google Patents.
- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-52). John Wiley & Sons.
-
Li, Z., et al. (2022). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 9876–9886. Available from: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available from: [Link]
- CN1807412A - Indole-3-formic acid purification process. (2006). Google Patents.
- Der Pharma Chemica. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. 4(5), 1888-1897.
-
ResearchGate. (n.d.). a) Representative chlorinated drugs. b) Most common reagents for... Available from: [Link]
- Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry, 62(22), 7576–7583.
- Kluger, R., & Chin, J. (2012). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Accounts of Chemical Research, 45(11), 1845–1852.
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7350–7355.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- Chromatography Online. (2014). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7350–7355.
- Repositorio Institucional de la Universidad de Guanajuato. (n.d.). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism.
- Li, X., et al. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry, 89(3), 2039–2049.
- ResearchGate. (n.d.).
- Al-Hayali, A., et al. (2024).
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation. (1973).
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
- Davies, I. W., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Chemical Society Reviews, 42(21), 8349–8377.
- Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.
- Cohen, J. D., & Bialek, K. (1984). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 74(4), 775–778.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Al-Tel, T. H. (2011).
- ResearchGate. (n.d.).
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
- PubMed. (2004).
- ResearchGate. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid.
- PubMed Central. (n.d.).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100174111A1 - Process for purification of aryl carboxylic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
- 8. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]
- 9. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Preparation of Indole-5-Carboxylic Acid
Welcome to the technical support center for the synthesis of indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
Indole-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through established methods, can present unique challenges. This guide will focus on the most common synthetic routes, primarily the Fischer-Indole synthesis, often in combination with the Japp-Klingemann reaction to generate the necessary hydrazone precursor. We will delve into the critical parameters of these reactions, offering solutions to common problems and explaining the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of indole-5-carboxylic acid via the Fischer-Indole synthesis?
The most direct commercially available starting material is 4-hydrazinobenzoic acid.[3] This compound already contains the necessary hydrazine functionality and the carboxylic acid group at the desired position on the benzene ring.
Q2: Why is the Japp-Klingemann reaction often used in conjunction with the Fischer-Indole synthesis for preparing substituted indoles?
Q3: What are the most critical parameters to control during the Fischer-Indole synthesis of indole-5-carboxylic acid?
The key to a successful Fischer-Indole synthesis is the careful control of the following parameters:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[7] The choice and concentration of the acid are crucial and often require empirical optimization.
-
Temperature: The reaction typically requires elevated temperatures to drive the cyclization.[8] However, excessive heat can lead to degradation and side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMSO or acetic acid are often employed.[9]
Q4: I am observing a low yield in my reaction. What are the likely causes?
Low yields in indole synthesis can stem from several factors, including:
-
Suboptimal reaction conditions: As mentioned above, incorrect acid concentration, temperature, or solvent can significantly reduce the yield.
-
Instability of reactants or intermediates: The hydrazone intermediate can be unstable under harsh acidic conditions.
-
Substituent effects: The presence of the electron-withdrawing carboxylic acid group on the phenylhydrazine ring can make the cyclization step more challenging, potentially requiring harsher conditions.
Q5: How can I purify the final product, indole-5-carboxylic acid?
Purification can often be achieved through recrystallization. However, due to the carboxylic acid functionality, an acid-base extraction is a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer is then separated, acidified (e.g., with HCl) to re-protonate the carboxylic acid, causing it to precipitate out of the solution. The purified product can then be collected by filtration. Column chromatography can also be employed for further purification if necessary.[3]
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis of indole-5-carboxylic acid, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of hydrazone (Japp-Klingemann step) | Incomplete diazotization of the starting aniline (e.g., 4-aminobenzoic acid). | Ensure complete diazotization by using fresh sodium nitrite and maintaining a low temperature (0-5 °C). |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. | |
| Incorrect pH for the coupling reaction. | The coupling reaction is typically carried out under mildly alkaline or neutral conditions. Adjust the pH accordingly. | |
| Low yield in the Fischer-Indole cyclization step | Inappropriate acid catalyst or concentration. | Screen a variety of Brønsted and Lewis acids and optimize their concentration. Polyphosphoric acid (PPA) can be an effective catalyst for cyclization.[9] |
| Suboptimal reaction temperature or time. | Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. Start with conditions reported in the literature for similar substrates. | |
| Instability of the hydrazone intermediate. | In some cases, pre-forming and isolating the hydrazone before the cyclization step can improve yields. | |
| Formation of multiple side products | Aldol condensation of the ketone/aldehyde starting material. | Maintain the lowest possible reaction temperature and consider the slow addition of the carbonyl compound to the reaction mixture. |
| Rearrangements or other acid-catalyzed side reactions. | Use a milder acid catalyst or lower the reaction temperature. | |
| Difficulty in product isolation and purification | Product is soluble in the reaction mixture. | After quenching the reaction, adjust the pH to ensure the carboxylic acid is in its neutral form to facilitate extraction into an organic solvent. |
| Presence of acidic or basic impurities. | Utilize an acid-base extraction workup to separate the carboxylic acid product from neutral and basic impurities. | |
| Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization or use column chromatography for purification. |
Detailed Experimental Protocol: Synthesis of Indole-5-Carboxylic Acid via Japp-Klingemann/Fischer-Indole Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Part 1: Preparation of the Hydrazone via Japp-Klingemann Reaction
-
Diazotization of 4-aminobenzoic acid:
-
Dissolve 4-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling with a β-keto-ester (e.g., ethyl 2-methylacetoacetate):
-
In a separate flask, dissolve the β-keto-ester in ethanol and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution while maintaining the low temperature and stirring vigorously.
-
Adjust the pH to mildly alkaline (pH 8-9) by the slow addition of a base (e.g., sodium acetate or a dilute sodium hydroxide solution) to promote the coupling reaction.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting hydrazone may precipitate out of the solution and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
-
Part 2: Fischer-Indole Cyclization
-
Cyclization Reaction:
-
Place the dried hydrazone in a round-bottom flask.
-
Add the chosen acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong acid like sulfuric or hydrochloric acid are common choices.[7][9]
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
The crude indole-5-carboxylic acid may precipitate. Collect the solid by filtration.
-
For further purification, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) and perform an acid-base extraction as described in the FAQs.
-
The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure indole-5-carboxylic acid.
-
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
-
Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684. [Link]
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
-
Wikipedia. Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. Japp–Klingemann reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. Reissert Indole Synthesis.
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53965–53985. [Link]
- Kushwaha, D. Synthesis and Chemistry of Indole.
-
dos Santos, G. G., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(19), 6265. [Link]
-
chemeurope.com. Japp-Klingemann reaction. Retrieved from [Link]
- Pelcman, B. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction.
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis (pp. 332-337). John Wiley & Sons, Ltd.
-
SIELC Technologies. (2018, May 16). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Canadian Science Publishing. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry, 42(6), 1481-1483. [Link]
-
Amerigo Scientific. Indole-5-carboxylic acid (99%). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability of 3-chloro-1H-indole-5-carboxylic acid in Solution
Prepared by: Gemini, Senior Application Scientist Last Updated: January 14, 2026
Welcome to the technical support guide for 3-chloro-1H-indole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As an indole derivative, this molecule possesses inherent reactivity that requires careful handling to ensure experimental success and data integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users.
Q1: My solution of this compound, which was initially colorless or light brown, has turned yellow/pink/dark brown. What is causing this color change?
A color change is a primary visual indicator of chemical degradation, specifically oxidation.[1] The indole ring is an electron-rich heterocyclic system, making it highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[1] The resulting colored species are often complex mixtures of oxidized indole derivatives and potential polymers, which can interfere with your experiments.
Q2: I'm struggling to dissolve this compound in my chosen solvent, or it's precipitating over time. How can I improve its solubility?
This is typically a pH and solvent polarity issue. As a carboxylic acid, the compound's solubility in aqueous media is highly pH-dependent. In neutral or acidic water, its solubility is low. To dissolve it, you must deprotonate the carboxylic acid group to form the much more polar and water-soluble carboxylate salt.
-
For Aqueous Solutions: Add a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dropwise to raise the pH. A pH of 8 or higher is generally sufficient to achieve and maintain solubility.
-
For Organic Solvents: The compound has moderate polarity. It exhibits poor solubility in non-polar solvents like hexane or toluene. It has better solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). For alcohols like ethanol or methanol, solubility can be moderate but may require gentle warming.
Q3: My recent HPLC analysis shows several new impurity peaks that were not present in the initial analysis of the solid material. What is the likely cause?
The appearance of new peaks upon storing the compound in solution is a classic sign of degradation. The two most common culprits are:
-
Photodegradation: Indole derivatives are often photosensitive.[1] Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of various byproducts.[2][3]
-
Oxidative Degradation: As mentioned in Q1, exposure to air will cause oxidation over time. This process occurs even in the dark, albeit typically at a slower rate than photodegradation.
To confirm the cause, perform a simple control experiment by preparing a fresh solution and dividing it into two vials: one wrapped in aluminum foil (dark control) and one exposed to light. Analyze both after a set period. If the light-exposed sample shows more degradation, photosensitivity is a key factor.
Q4: What are the definitive best practices for preparing and storing solutions of this compound to maximize stability?
To ensure the long-term integrity of your solutions, adhere to the following multi-faceted strategy:
-
Temperature: Store stock solutions at low temperatures, ideally -20°C or -80°C. For short-term storage (a few days), 2-8°C is acceptable.[1]
-
Light Protection: Always use amber vials or wrap standard vials in aluminum foil to protect the solution from light.[1]
-
Inert Atmosphere: Oxygen is a key driver of degradation. Before sealing the vial, purge the headspace with an inert gas like argon or high-purity nitrogen.[1] This is critical for long-term storage.
-
Use of Antioxidants: For extended storage or applications where repeated air exposure is unavoidable, consider adding an antioxidant to the solution. A common choice is Butylated hydroxytoluene (BHT) at a final concentration of 0.01%.[1]
-
pH Control (Aqueous): For aqueous stock solutions, maintain a slightly basic pH (8-9) to ensure the compound remains in its more stable carboxylate form.
Section 2: Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of the root causes of instability and the chemical principles behind the recommended solutions.
Issue 1: Chemical Degradation Pathways
The stability of this compound is primarily threatened by oxidation and photodegradation.
-
Root Causes & Mechanisms: The indole nucleus can undergo several oxidative reactions. The C2-C3 double bond is particularly reactive and can be cleaved under oxidative stress (a process known as Witkop oxidation) to form 2-acylamino derivatives.[4] Other pathways can lead to the formation of oxindoles. The presence of metal ion impurities in solvents or reagents can catalyze these oxidative processes.[1]
-
Preventative Strategies: The most effective approach is a combination of exclusion and inhibition.
-
Exclusion: Physically remove oxygen by sparging solvents with argon or nitrogen before use and storing solutions under an inert atmosphere.
-
Inhibition: Add a radical scavenger like BHT. BHT is a phenolic antioxidant that preferentially reacts with free radicals, terminating the chain reactions that drive oxidation.
-
Issue 2: Physical Instability (Solubility)
Ensuring the compound remains fully dissolved is critical for accurate dosing and analysis.
-
Root Causes & Mechanisms: The molecule possesses both a polar carboxylic acid group and a larger, moderately non-polar chloro-indole ring system. This amphiphilic nature dictates its solubility. In its protonated (acidic) form, the molecule's overall polarity is limited, hindering solubility in water. By converting it to the ionic carboxylate form (R-COO⁻), its polarity increases dramatically, making it readily soluble in aqueous bases.
-
Solvent Selection Strategy: A logical workflow should be followed to identify the optimal solvent system for your application.
Section 3: Experimental Protocols
These protocols provide validated, step-by-step methods for common laboratory tasks involving this compound.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM aqueous stock solution with enhanced stability.
Materials:
-
This compound (MW: 195.60 g/mol )
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
1 M NaOH solution
-
0.1 M BHT in Ethanol (optional, for long-term storage)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber glass storage vials with PTFE-lined caps
-
Source of Argon or Nitrogen gas
Procedure:
-
Weigh Compound: Accurately weigh 1.956 mg of this compound for a 1 mL final volume, or 19.56 mg for a 10 mL final volume. Place it in a volumetric flask.
-
Initial Suspension: Add approximately 70% of the final volume of high-purity water. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While gently stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. Continue adding base until the solid fully dissolves and the pH is stable between 8.0 and 8.5.
-
Add Antioxidant (Optional): If preparing for long-term storage, add the 0.1 M BHT/Ethanol stock solution to achieve a final BHT concentration of 0.01%. For a 10 mL final volume, this would be 10 µL of the stock.
-
Final Volume Adjustment: Carefully add high-purity water to reach the final target volume. Mix thoroughly.
-
Inert Gas Purge: Transfer the final solution to an appropriately sized amber storage vial. Purge the headspace by gently blowing a stream of argon or nitrogen over the surface of the liquid for 30-60 seconds.
-
Storage: Immediately cap the vial tightly and store it at -20°C or below.
Protocol 2: Forced Photostability Degradation Study
This protocol, based on ICH Q1B guidelines, helps determine the photosensitivity of your compound in a specific solution.[2][3]
Materials:
-
Solution of this compound prepared in your experimental solvent.
-
Two identical, chemically inert, transparent vials (e.g., clear glass HPLC vials).
-
Aluminum foil.
-
A photostability chamber or a controlled light source providing broad-spectrum visible and near-UV light.
-
HPLC system with a suitable column and method for analysis.
Procedure:
-
Sample Preparation: Fill both transparent vials with the same solution of your compound.
-
Create Dark Control: Tightly wrap one vial completely in aluminum foil. This is your "dark control."
-
Exposure: Place both vials (one exposed, one wrapped) side-by-side in the photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Time Zero Analysis: Before starting the light exposure, inject an aliquot of the initial solution onto the HPLC to obtain a "time zero" chromatogram.
-
Post-Exposure Analysis: After the exposure period, retrieve both vials. Analyze the contents of the light-exposed sample and the dark control sample by HPLC using the same method.
-
Data Interpretation:
-
Compare the "dark control" to the "time zero" chromatogram. Any changes indicate thermal or oxidative degradation independent of light.
-
Compare the "light-exposed" sample to the "dark control." A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample confirms photosensitivity.
-
Section 4: Data & Reference Tables
Table 1: Solubility and Solvent Recommendations
| Solvent Class | Solvent Examples | Solubility Behavior & Recommendations |
| Aqueous | Water, Phosphate Buffers, TRIS | Poorly soluble at neutral/acidic pH. Use a pH > 8 for good solubility by forming the carboxylate salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally good solubility. DMSO and DMF are excellent choices for creating concentrated stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate solubility. May require gentle warming to fully dissolve. Be aware that esterification can occur under acidic conditions with prolonged heating. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very poor to insoluble. Not recommended as primary solvents. |
Table 2: Summary of Potential Degradation Pathways
| Degradation Type | Triggering Factors | Potential Byproducts | Primary Prevention Method |
| Oxidation | Oxygen, Metal Ions | Oxindoles, ring-opened products (e.g., 2-acylamino derivatives).[4] | Store under an inert (Ar, N₂) atmosphere.[1] |
| Photodegradation | UV and Visible Light | Dimeric species, further oxidized products, complex mixtures. | Protect from light using amber vials or foil.[1] |
| Decarboxylation | High Temperature | 3-chloro-1H-indole. | Avoid excessive heat. Store at recommended cool temperatures.[5] |
| Acid-Catalyzed | Strong Acid (pH < 2) | Potential for polymerization or other acid-catalyzed reactions on the indole ring. | Maintain solution pH in the neutral to basic range. |
Section 5: References
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
-
5-Chloro-1H-indole-3-carboxylic acid. PubChem. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Han, X., & Luo, Y. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
-
(No valid reference)
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
(No valid reference)
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
(No valid reference)
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
(No valid reference)
-
(No valid reference)
-
Sahu, A., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 84(4), 645-661. [Link]
-
Bicker, M., et al. (2014). Hydrothermal stability of aromatic carboxylic acids. Chemie Ingenieur Technik, 86(9), 1464-1470. [Link]
-
ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Green Oxidation of Indoles using halide Catalysis. Springer Nature Research Communities. [Link]
Sources
Technical Support Center: Navigating Side Reactions in the Derivatization of 3-chloro-1H-indole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the derivatization of 3-chloro-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but chemically complex scaffold. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common synthetic challenges, ensuring the integrity and efficiency of your research.
The this compound molecule is a valuable building block, but its successful functionalization requires a nuanced understanding of its competing reactive sites. This document moves beyond simple protocols to explain the chemical causality behind common side reactions and provides robust, self-validating strategies to achieve high chemoselectivity.
Core Reactivity Profile of this compound
The key to avoiding side reactions is to first understand the molecule's inherent reactivity. There are three primary sites that can participate in reactions, often in competition with one another.
Caption: Competing reactive sites on the indole scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the derivatization of this compound in a direct question-and-answer format.
Issue 1: Amide Coupling - "I'm getting a significant amount of an N-acylated byproduct. How do I improve selectivity for the C5-amide?"
This is the most common challenge. The activated carboxylic acid intermediate is an electrophile that can be attacked by two different nucleophiles: your desired amine and the indole nitrogen.
Cause Analysis: The indole N-H proton is slightly acidic and can be removed by the bases typically used in amide coupling reactions (like triethylamine or DIEA).[1] The resulting indolide anion is a potent nucleophile that readily attacks the activated ester intermediate, leading to the undesired N-acylated dimer or polymer. This process is often competitive with the desired intermolecular coupling.[2][3][4]
Caption: Competing pathways in amide coupling.
Solutions:
1. Strategic Selection of Coupling Reagents and Conditions: The choice of coupling agent, base, and solvent can dramatically influence the ratio of N- vs. C-acylation. The goal is to activate the carboxylic acid efficiently while minimizing the basicity that leads to N-H deprotonation.
| Coupling Reagent | Recommended Base | Solvent | Key Considerations |
| HATU / HBTU | DIEA (Diisopropylethylamine) | DMF, MeCN | Highly efficient but requires a hindered, non-nucleophilic base like DIEA to minimize side reactions.[5][6][7] |
| EDC / HOBt | NMM (N-Methylmorpholine) or DIEA | DCM, DMF | A classic, cost-effective method. Adding HOBt or NHS suppresses side reactions and reduces racemization.[8][9] |
| T3P® (Propylphosphonic Anhydride) | Pyridine or DIEA | EtOAc, DCM | A powerful water scavenger that drives the reaction to completion. Byproducts are water-soluble, simplifying workup. |
| Acyl Chloride | Pyridine or Et3N (at 0°C) | DCM, THF | Requires converting the acid to an acyl chloride first (e.g., with oxalyl or thionyl chloride).[10] This is a highly reactive intermediate and should be added slowly to a cooled solution of the amine to control exotherms and improve selectivity. |
2. Implement an N-H Protecting Group Strategy: For challenging substrates or when maximum purity is required, protecting the indole nitrogen is the most robust solution.[11][12][13][14] This physically blocks the competing nucleophile, ensuring that acylation can only occur at the desired carboxylic acid site.
| Protecting Group | Installation Reagent | Removal Conditions | Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, Et₃N | TFA in DCM; or heat | Easy to install and remove. Provides good protection but can be labile to strong acids. |
| Tosyl (Ts) | TsCl, NaH | Strong base (e.g., NaOH, LiOH) | Very robust and stable to most conditions except strong base. Can be difficult to remove. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH | Fluoride source (TBAF) or acid | Orthogonal to many other groups.[15] Removed under specific, mild conditions. |
Recommended Protocol: N-Boc Protection
-
Dissolution: Dissolve this compound (1 eq.) in tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (Et₃N, 2.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water, acidify with dilute HCl to pH ~3, and extract with ethyl acetate. The resulting N-Boc protected acid can be isolated by crystallization or chromatography and used directly in amide coupling reactions.
-
Deprotection (Post-Coupling): After forming the amide, dissolve the product in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5-10 eq.). Stir for 1-2 hours at room temperature, then concentrate under reduced pressure to remove the volatiles and purify the final deprotected amide.
Issue 2: Esterification - "My esterification yields are low and I'm observing decomposition."
Cause Analysis: Standard esterification methods can be problematic. Strong acid catalysis (Fischer esterification) can lead to degradation of the electron-rich indole ring.[12] Conversely, methods involving strong bases to deprotonate the carboxylic acid can again promote competitive N-alkylation or N-acylation.
Solutions:
1. Mild, Non-Acidic Esterification: Using reagents that do not require harsh acidic or basic conditions is crucial.
-
Mitsunobu Reaction: Reacting the acid with an alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) proceeds under neutral conditions at low temperatures. This is often highly effective for sensitive substrates.
-
Activation with Chlorosilanes: Reacting the carboxylic acid with an alcohol in the presence of a chlorosilane (e.g., trimethylchlorosilane) can provide a simple and convenient route to esters under mild conditions.[16]
Recommended Protocol: Esterification via Alkyl Halide
-
Salt Formation: Dissolve this compound (1 eq.) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.). Stir for 30 minutes to form the carboxylate salt.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq.) and stir at room temperature (or with gentle heating to 40-50°C) until the reaction is complete by TLC/LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the crude ester for purification. Note: This method may still produce a small amount of N-alkylated byproduct. For complete selectivity, N-protection is recommended.
Issue 3: Unexpected Reaction at C3-Cl - "I'm losing the chlorine atom during my reaction."
Cause Analysis: The C3-Cl bond is generally stable, but it can be susceptible to cleavage under certain conditions:
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) or the use of strong reducing agents can cause hydrodehalogenation.
-
Nucleophilic Aromatic Substitution: While less common without strong activation, certain nucleophiles under harsh conditions (high temperature, strong base) could potentially displace the chloride.
-
Catalyst-Induced Side Reactions: Some catalysts, particularly in derivatization reactions, have been observed to cause unwanted dechlorination. For example, pyridine used as a catalyst has been shown to cause rapid dechlorination of α-halogenated derivatives in some contexts.[17]
Solutions:
1. Condition Screening: If dehalogenation is observed, carefully re-evaluate all reagents.
- Base Selection: Switch to a non-nucleophilic, sterically hindered base (e.g., substitute pyridine with 2,6-lutidine or DIEA).
- Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
- Avoid Reductive Reagents: Scrutinize the reaction for any components that could act as a reducing agent, even inadvertently.
2. Alternative Synthetic Strategy: If the desired transformation inherently requires conditions that cleave the C3-Cl bond, consider altering the synthetic sequence. For example, perform the C3-chlorination step after the sensitive derivatization step.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the functional groups on this molecule? Under basic conditions, the N-H proton is the most acidic site, making the indole nitrogen highly nucleophilic upon deprotonation. The carboxylic acid proton is next. Therefore, in a competition reaction with an acylating agent and a base, N-acylation is a significant risk.[2] The C3-Cl is the least reactive of the three main sites towards nucleophilic attack but is the primary site for transformations involving organometallic cross-coupling.
Q2: When is it absolutely necessary to use a protecting group on the indole nitrogen? It is highly recommended or necessary when:
-
Using strong bases (e.g., NaH, LDA) or organometallic reagents.[12]
-
Performing reactions that are sensitive to competing nucleophiles and require high purity of the final product (e.g., late-stage synthesis in drug development).
-
The coupling partner (amine or alcohol) is sterically hindered or poorly nucleophilic, making the desired reaction slow and allowing the N-acylation side reaction to dominate.
-
The reaction requires high temperatures for an extended period.
Q3: Can I perform C-H functionalization on the benzene portion of the ring (C4, C6, C7)? Yes, but it is challenging. The inherent reactivity of the pyrrole ring means that C-H functionalization typically occurs at the C3 or C2 positions.[18] To achieve functionalization on the benzene ring, a directing group strategy is often required, where a group is temporarily installed (often on the N1 position) to direct a metal catalyst to a specific C-H bond (e.g., C4 or C7).[19]
Q4: My desired amide product is difficult to purify from the EDC/DCU byproduct. What can I do? If you are using EDC, the byproduct is a water-soluble urea (EDU), which can typically be removed with an aqueous acid wash. If you are using DCC, the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents. A common method to remove DCU is to concentrate the reaction mixture, re-dissolve in a solvent where the product is soluble but DCU is not (like cold acetonitrile or DCM/ether mixtures), and then filter off the precipitated DCU.[7] Using EDC or T3P® is often preferred to avoid this issue altogether.[6][9]
References
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Scope of substituted indoles for direct N‐acylation with carboxylic... ResearchGate. [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Publications. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]
-
Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]
-
Protecting group. Wikipedia. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Taylor & Francis Online. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]
-
A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Semantic Scholar. [Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]
-
Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. ResearchGate. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
Recent trends for chemoselectivity modulation in one-pot organic transformations. PubMed Central. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
amide coupling help. Reddit. [Link]
-
PREPARATION OF AN INDOLE-4-CARBOXAMIDE. Organic Syntheses. [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central. [Link]
-
Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. The Royal Society of Chemistry. [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. ACS Publications. [Link]
-
5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.dk]
- 6. hepatochem.com [hepatochem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.org [mdpi.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. soc.chim.it [soc.chim.it]
- 19. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 3-chloro-1H-indole-5-carboxylic acid experiments
Welcome to the technical support center for 3-chloro-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile synthetic intermediate. We will address specific issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Synthesis and Purification Issues
The synthesis of substituted indoles can be complex, with chlorination adding another layer of potential side reactions and purification challenges. This section addresses the most common problems encountered during the preparation and purification of the title compound.
Q1: My chlorination reaction of 1H-indole-5-carboxylic acid is resulting in a low yield and multiple byproducts. What are the likely causes?
A1: Low yields in the direct chlorination of indole scaffolds are a frequent issue, often stemming from the high reactivity of the indole ring and the potential for over-halogenation or side reactions.
-
Causality of Side Reactions: The indole ring is electron-rich, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is typically the first site of reaction. However, under harsh conditions, dichlorination or chlorination at other positions on the ring can occur. The mechanism often proceeds through an N-chloroindole or a 3-chloro-3H-indole (indolenine) intermediate.[1]
-
Choice of Chlorinating Agent: The choice of reagent is critical. Strong agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common, but their reactivity must be carefully controlled. The reaction conditions, including solvent, temperature, and reaction time, need to be empirically optimized.[2]
-
Acid Sensitivity: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization or degradation.[3] Some chlorination reactions are facilitated by acid, but the concentration and type of acid must be chosen carefully.[4]
-
Starting Material Purity: Ensure the purity of your starting 1H-indole-5-carboxylic acid. Impurities can lead to a variety of unwanted side reactions, consuming reagents and complicating purification.[5]
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues during the synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Q2: How can I effectively purify crude this compound? The crude product is a dark, oily solid.
A2: The purification of indole carboxylic acids often requires a multi-step approach to remove both organic impurities and residual color. A dark color may indicate the presence of oxidized species or polymeric byproducts.[6]
-
Aqueous Wash: Begin by dissolving the crude material in an organic solvent like ethyl acetate. Wash this solution with a mild acidic solution (e.g., dilute HCl) to remove any basic impurities, followed by a brine wash. This step can be crucial if the reaction work-up involved a basic quench.[7]
-
Recrystallization: This is often the most effective method for purifying carboxylic acids. The choice of solvent is key. A solvent system where the compound is soluble when hot but poorly soluble when cold is ideal. Common systems include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexanes
-
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is the next step. Due to the acidic nature of the product, it may streak on the silica. This can be mitigated by adding a small amount of acetic acid (0.5-1%) to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Decolorization: If the final product retains a strong color, treatment with activated carbon can be effective. Dissolve the purified or semi-purified product in a suitable hot solvent (like ethanol), add a small amount of activated carbon, stir for 10-15 minutes, and then filter the hot solution through a pad of Celite to remove the carbon. Recrystallize the product from the filtrate.
See Section 6: Protocols for a detailed purification procedure.
Section 2: Handling and Solubility
The physical properties of this compound, particularly its solubility, are critical for its use in subsequent reactions and assays.
Q3: What are the best practices for dissolving this compound for different applications?
A3: The presence of both a polar carboxylic acid group and a relatively nonpolar chloro-indole core gives this molecule mixed solubility characteristics. The introduction of a carboxylic acid generally improves aqueous solubility compared to the parent indole, especially at physiological pH where it can be deprotonated.[8]
Solubility Profile Summary
| Solvent | Application | Solubility & Notes |
| DMSO, DMF | Biological Assays, NMR, Reactions | High Solubility. These are excellent stock solution solvents. Be aware that DMF can be reactive under certain conditions. |
| Methanol, Ethanol | Reactions, Recrystallization | Moderate Solubility. Often requires heating to fully dissolve. Good for purification. |
| THF | Reactions | Moderate Solubility. A good, less-protic alternative to alcohols for many reactions. |
| Dichloromethane (DCM) | Reactions, Chromatography | Low Solubility. Often used as a slurry or in combination with a more polar co-solvent. |
| Water (Aqueous Buffers) | Biological Assays | pH-Dependent. Poorly soluble in neutral or acidic water. Solubility increases significantly at pH > 7.5 as the carboxylate salt is formed. |
Q4: My compound is not dissolving in an aqueous buffer for a biological assay. What should I do?
A4: This is a common challenge. Direct dissolution in neutral buffer is often difficult.
-
Prepare a Concentrated Stock in DMSO: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Serially dilute this stock solution into your final aqueous buffer. The key is to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid affecting the biological system.
-
pH Adjustment: If DMSO is not permissible, you can prepare an aqueous stock by first dissolving the compound in a small amount of 1N NaOH to form the sodium salt, then diluting with buffer and carefully adjusting the final pH back to the desired value with HCl. Be cautious, as the compound may precipitate if the pH drops too low.
Section 3: Reaction and Derivatization
Using this compound as a building block presents unique reactivity considerations.
Caption: Key reactive sites on the molecule.
Q5: I am attempting to form an amide using standard coupling reagents (e.g., EDC/HOBt), but the reaction is sluggish and incomplete. What could be the issue?
A5: While the carboxylic acid is a standard functional group, its reactivity can be influenced by the indole system.
-
Electron-Donating Nature of the Indole Ring: The indole ring is electron-donating, which can slightly decrease the electrophilicity of the carboxylic acid's carbonyl carbon compared to a simple benzoic acid.[9] This can slow the rate of activation by coupling reagents.
-
Steric Hindrance: While minimal, the adjacent position on the fused ring system could play a small role.
-
Reagent Purity and Conditions: This is the most common cause of failure.[5]
-
Ensure your amine is pure and free of hydrochloride salts (if it is, a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA must be added).
-
Use anhydrous solvents (DMF or DCM are typical). Moisture will hydrolyze the activated intermediate and consume coupling reagents.
-
Allow sufficient reaction time. Monitor by TLC or LC-MS. Some reactions may require stirring overnight at room temperature.
-
Q6: Does the chlorine at the C3 position participate in or interfere with reactions?
A6: The C3-chloro substituent is generally stable and unreactive towards typical nucleophilic aromatic substitution. Its primary role is electronic and steric.
-
Electronic Effect: As a halogen, chlorine is electron-withdrawing via induction but can be weakly donating through resonance. This modifies the electron density of the indole ring, influencing the regioselectivity of further electrophilic substitutions (e.g., nitration, acylation), which will likely be directed away from the already-substituted C3 position.
-
Stability: The C-Cl bond on an sp² carbon of an electron-rich heterocycle is quite strong. It does not typically interfere with reactions at the carboxylic acid or the indole nitrogen under standard conditions (e.g., amidation, esterification, N-alkylation).
Section 4: Analytical and Characterization
Confirming the identity and purity of your material is a critical final step.
Q7: The material I have is a brown powder. Does this indicate impurity?
A7: Not necessarily. Many indole derivatives, especially those exposed to air and light, can develop some color due to minor, often trace-level, oxidation products. While a pure, crystalline solid is often off-white to light tan, a brown powder does not automatically mean the sample is low purity. The definitive assessment of purity should always be made using analytical techniques like NMR, LC-MS, and elemental analysis, not by color alone.
Q8: What are the expected ¹H NMR signals for this compound?
-
Indole N-H: A broad singlet, typically far downfield (>10 ppm), due to its acidic nature.
-
C2-H: A singlet or a narrow triplet (due to long-range coupling) around 7.5-8.0 ppm.
-
Aromatic Protons (C4, C6, C7): These protons on the benzene portion of the ring will appear in the aromatic region (approx. 7.0-8.5 ppm). Their exact splitting pattern will depend on their coupling constants. We would expect to see three distinct signals in this region.
-
Carboxylic Acid O-H: A very broad singlet that can appear over a wide range and may exchange with water in the solvent.
Always use a deuterated solvent like DMSO-d₆, which is excellent for seeing both N-H and COOH protons.
Section 6: Detailed Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed as a self-validating system. The success of each step (dissolution, crystallization, filtration) provides confidence in the final purity.
Objective: To obtain high-purity, crystalline this compound from a crude solid.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection & Dissolution:
-
Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask.
-
Add ~10 mL of ethanol. Heat the mixture gently on a hot plate with stirring.
-
Rationale: Ethanol is a good initial solvent that should dissolve the target compound and many organic impurities upon heating.
-
Continue adding ethanol in small portions until the solid is completely dissolved in the boiling solvent. Avoid adding a large excess of solvent, as this will reduce recovery yield.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If you observe insoluble material in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Rationale: This step removes non-soluble impurities (e.g., inorganic salts, polymers) before crystallization.
-
-
Crystallization:
-
Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until you see the first sign of persistent cloudiness (the cloud point).
-
Rationale: Water acts as an anti-solvent. By bringing the solution to the cloud point, you create a supersaturated solution ideal for crystal formation upon cooling.
-
Add a few drops of hot ethanol to redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cover the flask and allow it to cool slowly to room temperature. For best results, then place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solvent (mother liquor).
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water (approx. 50:50 mixture).
-
Rationale: Washing with a cold solvent mixture removes residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.
-
Dry the crystals under vacuum to a constant weight.
-
-
Validation:
-
Assess the purity of the dried crystals by TLC and melting point. A sharp melting point and a single spot on the TLC plate are indicators of high purity. Compare the NMR spectrum to the expected structure.
-
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- 3-acetyl-1H-indole-5-carboxylic acid. Chemical Synthesis Database.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- This compound | 1224699-05-1. Sigma-Aldrich.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Proposed mechanism for the chlorination of indoles 1. ResearchGate.
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. ACS Publications. Available at: [Link]
- Process for purification of aryl carboxylic acids. Google Patents.
-
Why Do Some Fischer Indolizations Fail? PubMed Central. Available at: [Link]
-
Carboxylic acid reactions overview. Khan Academy. Available at: [Link]
- Process for the purification of a carboxylic acid-containing composition. Google Patents.
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]
-
α-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Enhancing the Yield of 3-Chloro-1H-indole-5-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-chloro-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately enhance reaction yields. The indole scaffold is a cornerstone in many biologically active molecules, and mastering its synthesis is crucial for advancing pharmaceutical research.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer: Low yields in the synthesis of substituted indoles can arise from several factors, often related to reaction conditions, reagent stability, or the choice of synthetic route.[4]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The chlorination of the indole ring is highly sensitive to the reaction environment.[4]
-
Temperature: Overly high temperatures can lead to degradation of the starting material and product, as well as the formation of unwanted side products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Recommendation: Systematically screen a range of temperatures to find the optimal balance for your specific substrate and chlorinating agent.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Inappropriate Chlorinating Agent: The choice of chlorinating agent is critical for achieving high regioselectivity and yield.
-
Common Agents: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and hypochlorous acid (HOCl) are frequently used.
-
Considerations: The reactivity of the chlorinating agent should be matched to the reactivity of the indole starting material. A highly reactive agent may lead to over-chlorination or side reactions.[5]
-
Recommendation: If you are observing multiple chlorinated products or significant degradation, consider using a milder chlorinating agent like NCS.
-
-
-
Purity of Starting Materials: Impurities in the 1H-indole-5-carboxylic acid can interfere with the reaction, leading to side product formation and lower yields.[4]
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
-
Solvent Choice: The solvent can significantly influence the reaction's outcome by affecting the solubility of reagents and stabilizing intermediates.
-
Recommendation: Common solvents for indole chlorination include dichloromethane (DCM), chloroform (CHCl₃), and acetonitrile (ACN). It may be beneficial to screen different solvents to find the one that provides the best results for your specific system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and direct approach is the electrophilic chlorination of 1H-indole-5-carboxylic acid. This typically involves reacting the starting indole with a suitable chlorinating agent in an appropriate solvent.
Q2: I am observing the formation of multiple chlorinated isomers. How can I improve the regioselectivity for the 3-position?
A2: The C3 position of the indole ring is generally the most nucleophilic and therefore the most reactive towards electrophiles.[2] However, reaction conditions can influence regioselectivity.
-
Protecting Groups: Protecting the indole nitrogen with a suitable protecting group, such as a tosyl (Ts) or Boc group, can sometimes enhance the selectivity for chlorination at the C3 position.[4]
-
Lewis Acid Catalysts: The use of a mild Lewis acid catalyst can sometimes help to direct the chlorination to the desired position by activating the chlorinating agent.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.[6]
-
Recrystallization: This is often an effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A common eluent system is a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with the addition of a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the column.
-
Acid-Base Extraction: An impure carboxylic acid can sometimes be purified by dissolving it in an organic solvent and extracting it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the carboxylic acid is subsequently precipitated by acidifying the aqueous layer.
Q4: Are there any known side reactions to be aware of during the chlorination of 1H-indole-5-carboxylic acid?
A4: Yes, several side reactions can occur, leading to a decrease in the yield of the desired product.
-
Over-chlorination: The indole ring is electron-rich and can undergo further chlorination to yield di- or tri-chlorinated products.
-
Oxidation: Indoles can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents.[7] This can lead to the formation of colored impurities.
-
Ring Opening: Under strongly acidic or oxidative conditions, the indole ring can potentially undergo cleavage.[8]
Q5: How can I confirm the structure of my final product and assess its purity?
A5: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling patterns will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indole.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
1H-indole-5-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-indole-5-carboxylic acid (1 equivalent) in anhydrous DCM or ACN.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |
| NCS Equivalents | 1.0 - 1.2 | Excess NCS can lead to over-chlorination. |
| Solvent | DCM, ACN, CHCl₃ | Solvent choice can impact solubility and reaction rate. |
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This decision tree can help you systematically troubleshoot a low-yielding reaction.
Caption: A decision tree for troubleshooting low synthesis yields.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
Amfine. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]
-
Wang, Z., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 972-977. [Link]
- Oreate AI. (2026, January 7). A Review of the Indole Synthesis Reaction System.
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Kuethe, J. T., & Beutner, G. L. (2009). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses, 86, 92. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 60. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 969430. [Link]
-
National Institutes of Health. (2024). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts, 26(9), 1629-1640. [Link]
-
Beilstein-Institut. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. [Link]
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
Banfi, L., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. European Journal of Organic Chemistry, 2014(35), 7948-7958. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Retrieved from [Link]
-
De Rosa, M., & Alonso, J. L. T. (1978). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry, 43(13), 2639-2643. [Link]
- Google Patents. (n.d.). Process for purification of aryl carboxylic acids.
-
ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1. Retrieved from [Link]
-
De Rosa, M., & Alonso, J. L. T. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643. [Link]
-
Frontiers. (n.d.). Grand challenges in chemical biology from the perspective of organic chemical synthesis. Retrieved from [Link]
-
NVPUBHOUSE. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]
-
American Chemical Society. (n.d.). Synthesis of Chiral Carboxylic Acid Derivatives via Three-Component Coupling Reactions with Ynoate Electrophiles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of a carboxylic acid-containing composition.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]
-
European Patent Office. (n.d.). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Indole-2-Carboxamides with Anti-Trypanosoma cruzi Activity
Welcome to the technical support center for researchers engaged in the optimization of indole-2-carboxamides as potential therapeutic agents against Trypanosoma cruzi, the etiological agent of Chagas disease. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established research and field-proven insights. Our goal is to help you navigate the complexities of your experimental workflow, from initial hit-to-lead optimization to preclinical evaluation.
Section 1: Frequently Asked Questions (FAQs) in Synthesis and Structure-Activity Relationship (SAR) Studies
This section addresses common questions that arise during the chemical synthesis and SAR exploration of indole-2-carboxamides for anti-T. cruzi activity.
Question 1: We have a promising indole-2-carboxamide hit from a phenotypic screen, but its potency is moderate. Which initial modifications should we prioritize to improve anti-amastigote activity?
Answer: Based on current literature, several key structural modifications can significantly impact the anti-T. cruzi potency of indole-2-carboxamides. A systematic approach to SAR exploration is crucial.
-
Indole Core Substitutions: Focus on the 5' position of the indole core. Small, aliphatic, electron-donating groups (EDGs) such as methyl, cyclopropyl, and ethyl have been shown to be favorable for potency.[1][2] In contrast, analogues with electron-withdrawing groups (EWGs) like halogens or trifluoromethyl groups at this position often result in a loss of activity.[1]
-
Amide Modifications: The carboxamide linker is often critical for activity. N-methylation of the amide can sometimes maintain or slightly improve potency.[1][2] Reversing the amide bond may also restore potency in some cases.[1][2] However, replacing the carboxamide with a sulfonamide has been shown to lead to a complete loss of potency.[1][2]
-
Lipophilicity and Potency: Be mindful of the interplay between lipophilicity and potency. While increasing lipophilicity can sometimes improve activity, it often leads to decreased solubility, a significant challenge with this chemical class.[3]
Question 2: Our lead compounds are showing good potency but have poor aqueous solubility. What strategies can we employ to address this without compromising activity?
Answer: Poor solubility is a common hurdle for indole-2-carboxamides.[1][2][3] Here are some strategies to consider:
-
Introduce Polar Groups: Judiciously introduce polar functional groups to the molecule. For instance, replacing a phenyl ring with a pyridine has been shown to improve metabolic stability and slightly boost potency.[2]
-
Amide-Amine Replacement: Replacing the amide linker with a protonatable amine (indolylmethylamine) has been demonstrated to significantly improve water solubility by 10- to 40-fold in related mycobactericidal indole compounds.[4] This strategy could be explored for anti-T. cruzi agents.
-
Formulation Strategies: While not a direct chemical modification, exploring formulation strategies such as the use of co-solvents or amorphous solid dispersions can be a viable path forward for preclinical studies if chemical modifications prove too challenging.
Question 3: We are observing high metabolic instability in our indole-2-carboxamide series. What are the likely metabolic hotspots and how can we mitigate this?
Answer: High microsomal clearance is a known issue with this scaffold.[1][2]
-
Indole Ring Modifications: Substitutions on the indole ring, such as chloro, fluoro, or cyano groups at the 4- and 6-positions, have been shown to significantly improve metabolic stability in similar indole-2-carboxamide series developed for other infectious diseases.[3]
-
Blocking Metabolic Sites: If you can identify the primary sites of metabolism through metabolite identification studies, you can attempt to block these sites with metabolically stable groups like fluorine or by introducing steric hindrance.
-
Bioisosteric Replacements: Consider replacing metabolically labile moieties with more stable bioisosteres. For example, if an ester is present and is being rapidly hydrolyzed, it could be replaced with a more stable amide or other suitable group.
Section 2: Troubleshooting In Vitro Assays
This section provides guidance on common challenges encountered during the in vitro screening of indole-2-carboxamides against T. cruzi.
Question 1: We are seeing significant variability in our intracellular amastigote potency (EC50) values between experiments. What could be the cause?
Answer: Variability in intracellular T. cruzi assays is a common issue and can stem from several factors.[5]
-
Host Cell Line: The choice of host cell line can significantly impact assay performance and hit compound selection. It is advisable to test your compounds in more than one cell line (e.g., Vero, U2OS, H9c2) to ensure the observed activity is not cell-line specific.[6][7]
-
Parasite Strain and Genetic Lineage: Different T. cruzi strains, belonging to various discrete typing units (DTUs), can exhibit different sensitivities to drugs.[8][9] If possible, screen your compounds against a panel of strains representing the key genetic lineages to identify broadly active compounds.[9]
-
Assay Protocol Synchronization: Even minor differences in assay protocols, such as compound-parasite incubation times and the sequence of adding cells and compounds, can lead to poor correlation between results.[5] Ensure your protocol is standardized and consistently followed.
-
Readout Method: Both image-based high-content screening and reporter gene-based assays (e.g., β-galactosidase) are commonly used.[10][11] Be aware that different readout methods can yield different results.[5]
Question 2: Our compounds show good initial potency, but we are concerned about potential static vs. cidal effects. How can we assess for parasitocidal activity?
Answer: Differentiating between cytostatic and cytocidal effects is crucial, as compounds that only inhibit parasite replication may not lead to a cure.[12]
-
Washout Assays: Implementing a washout assay is a key step to determine if your compounds can achieve sterile cure in vitro.[9][12] This involves treating infected cells for a defined period, then washing the compound away and monitoring for parasite regrowth.[9] The inability to achieve complete parasite clearance in these assays, even at high concentrations, may indicate the presence of persistent parasites and a higher risk of relapse in vivo.[9][12]
Question 3: How do we properly assess the cytotoxicity of our compounds and determine a selectivity index?
Answer: Assessing cytotoxicity against a mammalian cell line is essential to determine the therapeutic window of your compounds.
-
Standard Cytotoxicity Assays: Use standard cytotoxicity assays such as MTT, MTS, or CellTiter-Glo on a relevant mammalian cell line (e.g., the host cell line used in your primary assay, or other standard lines like HEK293 or HepG2).[7][13]
-
Calculating the Selectivity Index (SI): The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in the mammalian cell line to the 50% effective concentration (EC50) against the parasite (SI = CC50 / EC50). A higher SI value is desirable, with an SI > 10 often considered a good starting point for specific anti-parasitic activity.[14]
Experimental Protocol: Intracellular T. cruzi Amastigote Washout Assay
This protocol is designed to assess the cidal activity of test compounds.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 4-6 hours to allow for parasite invasion.
-
Removal of Extracellular Parasites: After the infection period, wash the wells with pre-warmed media to remove any non-invaded trypomastigotes.
-
Compound Treatment: Add fresh media containing serial dilutions of your test compound and a positive control (e.g., benznidazole). Incubate for a defined period (e.g., 72 hours).
-
Compound Washout: After the treatment period, carefully aspirate the media containing the compound. Wash the wells three times with fresh, pre-warmed media.
-
Regrowth Period: Add fresh, compound-free media to the wells and incubate for an extended period (e.g., 7-14 days), changing the media every 2-3 days.
-
Assessment of Parasite Load: At the end of the regrowth period, fix and stain the cells (e.g., with Giemsa or DAPI) and quantify the number of intracellular amastigotes using microscopy or an automated imaging system.
-
Data Analysis: Compare the parasite load in the compound-treated wells to the untreated control wells to determine if parasite regrowth occurred.
Section 3: Navigating In Vivo Studies
Translating in vitro potency to in vivo efficacy is a major challenge in Chagas disease drug development.[12][15] This section addresses common issues in preclinical animal models.
Question 1: Our lead compound has excellent in vitro potency and a good selectivity index, but it failed to show efficacy in an acute mouse model of Chagas disease. What are the potential reasons for this disconnect?
Answer: The in vitro to in vivo disconnect is a frequent and frustrating issue. Several factors can contribute to this:
-
Poor Pharmacokinetics (PK): The most common reason for in vivo failure is unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[1][2][16][17] Even with good in vitro potency, a compound will not be effective if it has low plasma exposure, poor bioavailability, or is rapidly cleared from the body.[1][2] It is crucial to perform early PK studies to assess these parameters.
-
High Plasma Protein Binding: Highly protein-bound compounds may have very low concentrations of free drug available to act on the parasite, even if total plasma concentrations appear adequate.[18]
-
Lack of Standardized Animal Models: There is a significant lack of standardized in vivo models for Chagas disease drug discovery, which can lead to variability in results between different laboratories.[15] The choice of mouse strain, parasite strain, and route of inoculation can all influence the outcome of an efficacy study.[15]
Question 2: We are planning a chronic model efficacy study. What are the key challenges we should be aware of?
Answer: Chronic models are more clinically relevant but are also more challenging and resource-intensive.
-
Time and Cost: Establishing a chronic infection in mice takes several months, and the subsequent treatment courses are often extended, making these studies time-consuming and expensive.[15]
-
Low Parasite Burden: In the chronic stage, the parasite burden is extremely low and localized in tissues, making it difficult to monitor treatment efficacy using traditional methods like light microscopy or PCR.[19]
-
Bioluminescence Imaging: The use of bioluminescent T. cruzi strains in combination with non-invasive imaging is becoming the new standard for monitoring parasite load in real-time in both acute and chronic models and is highly recommended.[19][20]
Experimental Workflow: In Vivo Efficacy Study in an Acute Mouse Model
Caption: Workflow for an acute in vivo efficacy study.
Section 4: Addressing ADME and DMPK Issues
This section focuses on the common challenges of poor solubility and metabolic instability that often lead to the discontinuation of promising compound series.
| Parameter | Common Issue with Indole-2-carboxamides | Troubleshooting Strategies |
| Aqueous Solubility | Low kinetic solubility in physiological buffers.[1][2][21] | - Introduce polar groups (e.g., pyridine).[2] - Replace amide with a basic amine.[4] - Reduce lipophilicity (lower cLogP). |
| Metabolic Stability | High intrinsic clearance in human and mouse liver microsomes.[1][2][21] | - Introduce metabolically robust groups (e.g., F, Cl, CN) on the indole ring.[3] - Block identified metabolic hotspots. - Use in vitro systems (microsomes, hepatocytes) to guide structural modifications. |
| Plasma Exposure | Limited plasma exposure in vivo despite good in vitro properties.[1][2][16][21][22] | - Improve solubility and metabolic stability. - Investigate potential for high first-pass metabolism. - Consider alternative dosing routes if oral bioavailability is poor. |
| Plasma Protein Binding | High plasma protein binding can limit free drug concentration.[18] | - Reduce lipophilicity. - Introduce ionizable groups. |
Section 5: Mechanism of Action Deconvolution
Understanding the mechanism of action (MoA) of your compounds is important for lead optimization and for anticipating potential resistance mechanisms.
Question 1: Our indole-2-carboxamide series shows potent anti-T. cruzi activity. Is it likely acting via inhibition of CYP51?
Answer: While some anti-T. cruzi compounds, particularly azoles, act by inhibiting the sterol 14α-demethylase (CYP51), this is not always the case for other chemical scaffolds.[18][23] In fact, for some optimized indole-2-carboxamide series, it has been explicitly shown that their anti-parasitic potency does not correlate with the inhibition of T. cruzi CYP51.[1] Furthermore, CYP51 inhibition as a mechanism of action has been associated with clinical failures and is currently deprioritized by some drug discovery initiatives.[1][2][16][17] Therefore, it is important to experimentally determine the MoA of your compounds rather than assuming a specific target.
Question 2: How can we begin to investigate the mechanism of action of our novel indole-2-carboxamides?
Answer: MoA deconvolution can be a complex process, but here are some initial steps:
-
Target-Based Assays: If you have a hypothesis, you can test your compounds in target-based assays. For example, you can directly test for inhibition of recombinant T. cruzi CYP51.[1]
-
Metabolomics and Lipidomics: Compare the metabolic and lipid profiles of parasites treated with your compound to untreated controls. Disruption of specific pathways can provide clues to the MoA.
-
Resistant Mutant Selection: Generating parasite lines that are resistant to your compound and then sequencing their genomes can help to identify the drug target or resistance mechanisms.
Logical Flow for Hit-to-Lead Optimization
Caption: Iterative cycle of hit-to-lead optimization.
References
- Translational challenges of animal models in Chagas disease drug development: a review. (n.d.).
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
In vitro and in vivo experimental models for drug screening and development for Chagas disease. (n.d.). PubMed. Retrieved from [Link]
-
Challenges in Chagas Disease Drug Development. (n.d.). MDPI. Retrieved from [Link]
- Review Challenges in Chagas Disease Drug Development. (n.d.).
- What are the translational challenges associated with Chagas disease drug discovery?. (2024).
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
- Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities. (n.d.).
-
Biological factors that impinge on Chagas disease drug development. (2017). Parasitology, 144(14), 1871-1880. Retrieved from [Link]
-
The translational challenge in Chagas disease drug development. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vivo animal models' challenges and potential mitigations. (n.d.). ResearchGate. Retrieved from [Link]
-
The translational challenge in Chagas disease drug development. (n.d.). SciELO. Retrieved from [Link]
-
Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. (2025). PubMed. Retrieved from [Link]
-
Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PLOS Neglected Tropical Diseases, 12(7), e0006612. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Semantic Scholar. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ResearchGate. Retrieved from [Link]
-
Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. (n.d.). DNDi. Retrieved from [Link]
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (n.d.). PLOS Neglected Tropical Diseases. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013). PubMed. Retrieved from [Link]
-
Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols. (2016). National Institutes of Health. Retrieved from [Link]
-
Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth. (n.d.). PubMed Central. Retrieved from [Link]
-
Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (n.d.). University of Dundee. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
CHAGI - Overview: Trypanosoma cruzi, Technical Interpretation. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
-
Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (n.d.). MDPI. Retrieved from [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. (2025). bioRxiv. Retrieved from [Link]
-
Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Institutes of Health. Retrieved from [Link]
-
Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (2023). PubMed. Retrieved from [Link]
-
depicts a summary of discovered SAR of the study. (n.d.). ResearchGate. Retrieved from [Link]
-
Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth. (2016). National Institutes of Health. Retrieved from [Link]
-
High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery. (2014). PubMed Central. Retrieved from [Link]
-
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. (2015). PubMed Central. Retrieved from [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The translational challenge in Chagas disease drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]
- 18. Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-chloro-1H-indole-5-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active molecules have been developed.[1][2] Its presence in numerous natural products and approved pharmaceuticals underscores its significance in medicinal chemistry. This guide focuses on a specific, yet under-explored member of this family: 3-chloro-1H-indole-5-carboxylic acid . While direct, comprehensive studies on this particular molecule are nascent, a wealth of information on its structural isomers and related analogs allows for a robust, predictive comparison of its potential biological activities.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comparative analysis of the anticipated biological activity of this compound with its rationally designed analogs. The comparisons are grounded in structure-activity relationship (SAR) data from published studies on similar chloro-substituted indole carboxylic acids, primarily focusing on their potential as anticancer agents through the inhibition of key signaling pathways like Wnt and EGFR.
The Rationale for Chloro-Substituted Indole Carboxylic Acids in Oncology
The strategic placement of a chlorine atom on the indole ring is a common tactic in medicinal chemistry to enhance biological activity. The chloro group, being electron-withdrawing, can influence the electronic properties of the indole ring, potentially improving binding affinity to biological targets. Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor for drug efficacy.
Recent research has highlighted the potential of chloro-substituted indole carboxylic acid derivatives as potent inhibitors of critical cancer-related signaling pathways:
-
Wnt Signaling Pathway: Aberrant activation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer. Small molecules that can inhibit key components of this pathway are of significant therapeutic interest.[3][4] Derivatives of 5-chloro-indole-2-carboxylic acid have been identified as inhibitors of the Dishevelled 1 (DVL1) protein, a crucial node in the Wnt signaling cascade.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation, survival, and metastasis. EGFR inhibitors are a cornerstone of treatment for several cancers, including non-small-cell lung cancer.[7][8][9][10] Various 5-chloro-indole-2-carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[7][8][9][10][11]
Given these precedents, it is highly probable that this compound and its analogs will also exhibit activity against these or similar oncogenic pathways.
Comparative Analysis of this compound and Its Analogs
To explore the potential of the this compound scaffold, we can propose a series of analogs and predict their relative biological activities based on established SAR principles from the literature. The following table outlines these hypothetical analogs and the rationale for their design.
| Compound ID | Structure | Rationale for Design & Predicted Activity |
| Parent Compound | This compound | The parent scaffold. The 3-chloro substitution may confer favorable binding interactions, while the 5-carboxylic acid provides a key hydrogen bonding group. Predicted to have moderate anticancer activity. |
| Analog 1 | 5-chloro-1H-indole-3-carboxylic acid | Isomeric analog. Shifting the chloro and carboxylic acid groups may alter the binding orientation and potency. Based on existing literature, a 5-chloro substituent is often associated with potent activity.[5][6][7][8][9][10][11] |
| Analog 2 | 3-bromo-1H-indole-5-carboxylic acid | Bromo-substitution at the 3-position. Bromine is larger and more lipophilic than chlorine, which could enhance van der Waals interactions and improve potency, as seen in some kinase inhibitor series. |
| Analog 3 | 3-chloro-2-methyl-1H-indole-5-carboxylic acid | Addition of a methyl group at the 2-position. This could provide additional hydrophobic interactions within a binding pocket, potentially increasing activity. |
| Analog 4 | 3-chloro-1H-indole-5-carboxamide | Conversion of the carboxylic acid to a primary amide. Amides can form different hydrogen bond networks and may alter solubility and cell permeability. In some cases, this modification can improve activity.[7][8][9][10][11] |
| Analog 5 | Methyl 3-chloro-1H-indole-5-carboxylate | Esterification of the carboxylic acid. This masks the acidic proton and increases lipophilicity, which may enhance cell penetration. However, it could reduce binding if the free carboxylate is essential for target interaction. |
Key Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding to its receptor inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Dysregulation of this pathway is a common driver of cancer.
Caption: Wnt/β-catenin signaling pathway with a potential point of inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.
Caption: Simplified EGFR signaling cascade and the inhibitory action of small molecules.
Experimental Workflow: A Screening Cascade
A typical workflow for evaluating new chemical entities (NCEs) like this compound and its analogs would involve a multi-step process, from initial biochemical assays to more complex cell-based and in vivo models.
Caption: A representative screening cascade for novel drug candidates.
Experimental Protocols
General Synthesis of Indole-5-carboxylic Acids
The synthesis of indole-5-carboxylic acids can be achieved through various methods. The Fischer indole synthesis is a classic and versatile approach. The following is a generalized protocol that can be adapted for the synthesis of this compound and its analogs.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (e.g., a 3-chlorinated pyruvate derivative for the target compound) (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated phenylhydrazone by filtration. Wash with a cold solvent and dry.
Step 2: Fischer Indolization
-
Suspend the dried phenylhydrazone (1 equivalent) in a high-boiling point solvent or a mixture of solvents like acetic acid or ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).
-
Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated crude indole-5-carboxylic acid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
EGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of compounds against the EGFR tyrosine kinase.[5]
Materials:
-
Recombinant active EGFR kinase (wild-type or mutant).
-
ATP.
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide).
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Test compounds (this compound and its analogs) serially diluted in 50% DMSO.
-
384-well, white, non-binding surface microtiter plate.
-
Fluorescence plate reader.
Procedure:
-
Prepare 10x stocks of EGFR, ATP, and the peptide substrate in the kinase reaction buffer.
-
In the 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted compound solutions (or 50% DMSO for control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λex 360 nm / λem 485 nm) every ~70 seconds for 60-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Wnt Signaling Reporter Assay (Cell-Based)
This protocol utilizes a luciferase reporter gene under the control of a TCF/LEF promoter to quantify the activity of the canonical Wnt signaling pathway in cells.[6][12][13]
Materials:
-
HEK293T or other suitable cell line.
-
TOPFlash (TCF/LEF-Firefly luciferase) and pRL-SV40 (Renilla luciferase for normalization) plasmids.
-
Transfection reagent (e.g., Lipofectamine).
-
Wnt3a conditioned medium (or purified Wnt3a protein) to stimulate the pathway.
-
Test compounds (this compound and its analogs).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Day 0: Seed HEK293T cells into 24-well plates at a density that will result in ~60-70% confluency on the day of transfection.
-
Day 1: Co-transfect the cells with the TOPFlash and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 2: After 24 hours of transfection, replace the medium with fresh growth medium containing the serially diluted test compounds. Incubate for a predetermined period (e.g., 1-2 hours).
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium to the wells. Include a negative control (no Wnt3a) and a positive control (Wnt3a with DMSO vehicle).
-
Day 3: After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Transfer 20 µL of the cell lysate to a 96-well luminometer plate.
-
Measure the Firefly and Renilla luciferase activities sequentially using a luminometer and the corresponding substrates.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Wnt signaling relative to the unstimulated control and determine the dose-dependent inhibition by the test compounds to calculate EC50 values.
Conclusion
While this compound is not yet extensively characterized in the scientific literature, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The precedents set by other chloro-substituted indole carboxylic acids in inhibiting the Wnt and EGFR pathways suggest that this compound and its derivatives are promising candidates for further study. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of this intriguing class of molecules. The comparative framework presented, based on established structure-activity relationships, should serve as a valuable tool for researchers aiming to unlock the therapeutic potential of the indole scaffold.
References
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. N/A.
- EGFR Kinase Assay.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- EGFR (L858R) Kinase Assay.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
- Wnt-3a and R-spo1 conditioned media reporter assay. Protocols.io.
- How to detect and activate Wnt signaling. The WNT Homepage - Stanford University.
- Wnt Signaling: Methods and Protocols | Request PDF.
- Wnt Reporter Activity Assay Chen Zhao* Department of Developmental Biology, Institute for Stem Cell and Regener
- Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. PMC - NIH.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.
- Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiprolifer
- Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. PMC.
- Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed.
- Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling p
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
- Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiprolifer
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.
- US20200299261A1 - Wnt signaling pathway inhibitors for treatments of disease.
- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. N/A.
- Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Deriv
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
- Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. NIH.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regener
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. N/A.
- Piperonylic Acid Promotes Hair Growth by Activation of EGFR and Wnt/β-Catenin P
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Integration of Wnt-inhibitory activity and structural novelty scoring results to uncover novel bioactive natural products: new Bicyclo[3.3.
- Synthesis of carboxylic acids, esters and amides. Organic Chemistry Portal.
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
Sources
- 1. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. researchgate.net [researchgate.net]
Comparative In Vivo Validation Guide: 3-chloro-1H-indole-5-carboxylic Acid
This guide provides a comprehensive framework for the in vivo validation of 3-chloro-1H-indole-5-carboxylic acid, a novel small molecule with therapeutic potential. Given the limited public data on this specific compound, this document outlines a robust, hypothesis-driven strategy for its evaluation, establishing its pharmacokinetic profile, safety, and efficacy against a relevant benchmark. The experimental design emphasizes scientific integrity, featuring self-validating systems and clear causality behind each methodological choice.
Hypothesis Generation: The Rationale for In Vivo Investigation
The structure of this compound, featuring an indole core, is reminiscent of several classes of biologically active molecules. The indole nucleus is a privileged scaffold in drug discovery, famously found in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Many indole derivatives are known to modulate inflammatory pathways.
Our central hypothesis is that This compound functions as an anti-inflammatory agent, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition is a well-established therapeutic strategy.
To validate this hypothesis and establish a clear performance benchmark, we will compare its activity against Indomethacin , the established indole-containing NSAID.
The In Vivo Validation Workflow: A Phased Approach
A successful in vivo campaign requires a logical progression from foundational safety and exposure studies to definitive efficacy models. This ensures that data from efficacy studies are interpretable and not confounded by poor pharmacokinetics or overt toxicity.
Caption: Overall workflow for in vivo validation of this compound.
Foundational Profiling: Safety and Pharmacokinetics
Before assessing efficacy, it is critical to understand how the compound behaves in the biological system.
Maximum Tolerated Dose (MTD)
The MTD study is essential for identifying a dose range that is non-toxic yet high enough to achieve therapeutic exposure. This prevents misinterpretation of efficacy data where a lack of effect could be due to the use of a sub-optimal, albeit safe, dose.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: C57BL/6 mice (n=3-5 per group, male and female).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water) after confirming its stability.
-
Dose Escalation: Administer single escalating doses (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for up to 7 days post-dose.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% reduction in body weight.
Pharmacokinetic (PK) Profiling
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is crucial for correlating drug exposure (e.g., plasma concentration) with its pharmacological effect.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: C57BL/6 mice (n=3 per timepoint).
-
Dosing: Administer a single, non-toxic dose (e.g., 30 mg/kg) determined from the MTD study.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Quantify the concentration of this compound in plasma using a validated analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Efficacy Validation: The LPS-Induced Inflammation Model
To test our anti-inflammatory hypothesis, we will use the lipopolysaccharide (LPS)-induced acute inflammation model. LPS, a component of gram-negative bacteria, triggers a strong inflammatory response primarily through the NF-κB pathway, making it an ideal model for this investigation.
Caption: Hypothesized mechanism of action within the NF-κB signaling pathway.
Protocol: In Vivo Efficacy and Pharmacodynamic (PD) Study
This combined study will assess both the therapeutic effect (efficacy) and the in-vivo mechanism of action (target engagement).
-
Animal Model: C57BL/6 mice (n=8-10 per group).
-
Group Allocation:
-
Group 1: Vehicle Control + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: Indomethacin (e.g., 10 mg/kg, Positive Control) + LPS
-
Group 4: Test Article (Low Dose, e.g., 10 mg/kg) + LPS
-
Group 5: Test Article (High Dose, e.g., 30 mg/kg) + LPS
-
-
Dosing Regimen: Pre-treat animals with the respective compounds (or vehicle) one hour before the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection.
-
Efficacy Endpoint (2 hours post-LPS): Collect blood and measure the plasma levels of key pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits. A significant reduction compared to the "Vehicle + LPS" group indicates anti-inflammatory activity.
-
PD Endpoint (Target Engagement): At the same time, harvest tissues (e.g., liver or spleen) and perform a Western blot to measure the levels of phosphorylated IκBα. A decrease in IκBα phosphorylation would provide direct evidence that the compound is inhibiting the NF-κB pathway in vivo.
Comparative Analysis: Benchmarking Performance
The ultimate goal is to determine if this compound offers any advantages over existing treatments. Data should be collated and compared directly against the benchmark, Indomethacin.
Table 1: Hypothetical Comparative PK/PD Profile
| Parameter | This compound (30 mg/kg) | Indomethacin (10 mg/kg) | Desired Outcome |
| Cmax (ng/mL) | 1500 | 2500 | Sufficient for target engagement |
| AUC (ng*h/mL) | 7500 | 8000 | High exposure over time |
| Oral Bioavailability (%) | 45% | 90% | Higher is generally better |
| TNF-α Inhibition (%) | 65% | 75% | Comparable or superior efficacy |
| Therapeutic Index (MTD/ED50) | >10 | ~5 | Higher indicates a better safety margin |
Table 2: Efficacy Endpoint Comparison
| Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) ± SEM | % Inhibition |
| Vehicle + Saline | - | 50 ± 10 | - |
| Vehicle + LPS | - | 1200 ± 150 | 0% |
| Indomethacin + LPS | 10 | 300 ± 50 | 75% |
| Test Article + LPS | 10 | 700 ± 90 | 42% |
| Test Article + LPS | 30 | 420 ± 60 | 65% |
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased approach to the in vivo validation of this compound. By systematically establishing its safety, pharmacokinetic, and pharmacodynamic profiles before conducting a well-controlled efficacy study, researchers can generate a high-confidence dataset. The direct comparison with Indomethacin provides essential context, highlighting the compound's potential as a novel anti-inflammatory agent.
Positive results from this acute model would warrant further investigation in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to establish broader therapeutic potential.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Gilmore, T.D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene. Available at: [Link]
-
FDA (U.S. Food and Drug Administration). (2022). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
Thomson, S. & Mogollon, S. (2020). LPS-induced model of systemic inflammation. Cytokine. Available at: [Link]
-
Oeckinghaus, A. & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 3-Chloro-1H-indole-5-carboxylic Acid
Introduction: The Quest for Specificity in Drug Discovery
In the intricate landscape of drug development, the specificity of a small molecule for its intended target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and a challenging path to clinical approval. This guide provides a comprehensive analysis of the cross-reactivity profile of 3-chloro-1H-indole-5-carboxylic acid, a compound of interest within the indole scaffold family. While the direct receptor binding profile of this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest a primary interaction with the Glycine Transporter 2 (GlyT2), a critical regulator of inhibitory neurotransmission.[1][2]
This document will delve into the rationale for suspecting GlyT2 as the primary target, explore potential cross-reactive receptors based on structural analogy, and provide detailed, field-proven experimental protocols to empirically determine the selectivity of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to rigorously assess the binding and functional activity of this and similar compounds.
Primary Target Hypothesis: Glycine Transporter 2 (GlyT2)
The indole ring system is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Several indole-based compounds have been identified as inhibitors of the Glycine Transporter 2 (GlyT2).[3][4] GlyT2 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][5] By inhibiting GlyT2, the concentration of glycine in the synapse increases, enhancing inhibitory signaling.[1][3] This mechanism has shown promise for the treatment of chronic pain.[3][6]
The structure of this compound, featuring a substituted indole core with a carboxylic acid moiety, shares pharmacophoric features with known GlyT2 inhibitors. The carboxylic acid can engage in critical interactions within the transporter's binding pocket, while the chlorinated indole ring contributes to overall binding affinity and selectivity.
Potential Cross-Reactivity: A Landscape of Structurally Related Receptors
The indole nucleus is a common feature in ligands for various receptors, making cross-reactivity a significant consideration. Based on the structure of this compound, the following receptor families are prime candidates for off-target interactions:
-
Serotonin (5-HT) Receptors: The indole structure is the core of the neurotransmitter serotonin. Numerous 5-HT receptor subtypes exist, and many small molecule ligands targeting these receptors are indole-based.[7]
-
Dopamine (D) Receptors: Certain indole derivatives have shown affinity for dopamine receptors, particularly the D3 subtype.[8][9]
-
Cannabinoid (CB) Receptors: The indole core is a key structural element in many synthetic cannabinoids that bind to CB1 and CB2 receptors.[10]
-
Cysteinyl Leukotriene (CysLT) Receptors: Some indole-2-carboxylic acid derivatives have been identified as antagonists of the CysLT1 receptor, a G protein-coupled receptor involved in inflammatory pathways.[11]
-
Other Solute Carrier (SLC) Transporters: Given the primary target is a transporter, cross-reactivity with other members of the SLC6 family, such as the Glycine Transporter 1 (GlyT1) or other neurotransmitter transporters, is a possibility.[12][13]
The following diagram illustrates the potential interaction landscape for this compound.
Experimental Assessment of Cross-Reactivity: Protocols and Methodologies
To empirically determine the selectivity profile of this compound, a tiered approach involving both binding and functional assays is recommended.
Tier 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14][15] These assays measure the displacement of a known high-affinity radiolabeled ligand by the test compound.
-
Receptor Preparation:
-
Culture cells stably or transiently expressing the human receptor of interest (e.g., GlyT2, 5-HT2A, D3, CB1, CysLT1).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[16]
-
Determine protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[16]
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (specific to the receptor being tested).
-
A range of concentrations of this compound (typically from 10 nM to 100 µM).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-strychnine for GlyT2, [3H]-ketanserin for 5-HT2A). The radioligand concentration should ideally be at or below its Kd value.[17]
-
Receptor membrane preparation (e.g., 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).[16]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[18]
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[16]
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Tier 2: Functional Assays
Functional assays are essential to determine whether the binding of this compound to a receptor results in a biological response (i.e., agonism, antagonism, or inverse agonism).
-
Cell Culture:
-
Use a cell line stably expressing human GlyT2 (e.g., HEK293 or CHO cells).[19]
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Initiate the uptake by adding a mixture of [3H]-glycine (or another radiolabeled glycine) and unlabeled glycine.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the percentage of glycine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of glycine uptake.
-
-
Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing the GPCR of interest (e.g., 5-HT2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Transfer the cell plate to a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add increasing concentrations of this compound and monitor the change in fluorescence over time.
-
To test for antagonism, pre-incubate with the test compound before adding a known agonist at its EC80 concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity to determine the cellular response.
-
For agonist activity, plot the response against the logarithm of the compound concentration to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.
-
Data Presentation and Interpretation
The results from the binding and functional assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.
Table 1: Comparative Binding Affinities (Ki) of this compound
| Receptor Target | Radioligand | Ki (nM) |
| Primary Target | ||
| GlyT2 | [3H]-Strychnine | Experimental Value |
| Potential Off-Targets | ||
| GlyT1 | [3H]-Glycine | Experimental Value |
| 5-HT2A | [3H]-Ketanserin | Experimental Value |
| D3 | [3H]-Spiperone | Experimental Value |
| CB1 | [3H]-CP55,940 | Experimental Value |
| CysLT1 | [3H]-Montelukast | Experimental Value |
Table 2: Comparative Functional Activities (EC50/IC50) of this compound
| Receptor Target | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Primary Target | |||
| GlyT2 | Glycine Uptake | N/A | Experimental Value |
| Potential Off-Targets | |||
| 5-HT2A | Calcium Mobilization | Experimental Value | Experimental Value |
| D3 | cAMP Inhibition | Experimental Value | Experimental Value |
| CB1 | cAMP Inhibition | Experimental Value | Experimental Value |
| CysLT1 | Calcium Mobilization | Experimental Value | Experimental Value |
Interpretation of Results:
A highly selective compound will exhibit a significantly lower Ki and IC50 for the primary target (GlyT2) compared to the potential off-targets. A selectivity ratio of at least 100-fold is often desired for a promising drug candidate. Any significant activity at other receptors should be further investigated to understand the potential for side effects.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For this compound, a comprehensive assessment of its binding and functional activity at its putative primary target, GlyT2, and a panel of structurally related receptors is essential. The protocols and frameworks provided in this guide offer a robust approach to generating the critical data needed to understand the selectivity profile of this compound. By employing these methodologies, researchers can make informed decisions about the potential of this compound as a therapeutic agent and mitigate the risks associated with off-target effects.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work? [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
White, S. et al. (2018). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. [Link]
-
Dr.Oracle. (2025). What is the cross-sensitivity between gliflozins (sodium-glucose cotransporter 2 inhibitors), such as canagliflozin, dapagliflozin, and empagliflozin? [Link]
-
BioIVT. GLYT2 Transporter Assay. [Link]
-
Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Capolongo, G. et al. (2021). The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i. International Journal of Molecular Sciences. [Link]
-
Pichler, W. J. (2006). Predicting drug hypersensitivity by in vitro tests. Toxicology. [Link]
-
White, S. et al. (2018). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. [Link]
-
Dr.Oracle. (2025). What is the cross-reactivity between SGLT2 (sodium-glucose cotransporter 2) inhibitors, such as Jardiance (empagliflozin), and other medications for a patient with a rash from Jardiance? [Link]
-
bioRxiv. (2025). A reversible allosteric inhibitor of GlyT2 alleviates neuropathic pain without on-target side effects. [Link]
-
El-Ghaiesh, S. et al. (2011). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. Clinical and Experimental Immunology. [Link]
-
Corsini, E. et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Mini Reviews in Medicinal Chemistry. [Link]
-
Atlas of Science. (2016). GlyT2 inhibitors: Getting the balance right. [Link]
-
PNAS. (2023). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. [Link]
-
MDPI. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. [Link]
-
PubMed. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. [Link]
-
Journal of Biological Chemistry. (2021). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding pocket. [Link]
-
PubMed Central. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
-
Chemistry – A European Journal. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [Link]
-
PubMed Central. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
MDPI. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. [Link]
-
PubMed Central. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. [Link]
-
Springer Nature Experiments. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. [Link]
-
PubMed Central. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
-
PubMed Central. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]
-
PubMed Central. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
-
bioRxiv. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. [Link]
-
New Journal of Chemistry. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]
-
The Journal of Allergy and Clinical Immunology: In Practice. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. [Link]
-
MDPI. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. [Link]
-
PubMed. (2016). Hypersensitivity Events, Including Potentially Hypersensitivity-Related Skin Events, with Dapagliflozin in Patients with Type 2 Diabetes Mellitus: A Pooled Analysis. [Link]
-
MedChemComm. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]
-
PubMed. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. [Link]
-
Current Opinion in Allergy and Clinical Immunology. (2003). Cross-Reactivity With Drugs at the T Cell Level. [Link]
-
PubMed. (2018). The 3 Cs of Antibiotic Allergy-Classification, Cross-Reactivity, and Collaboration. [Link]
Sources
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. atlasofscience.org [atlasofscience.org]
- 3. mdpi.com [mdpi.com]
- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
The Evolving Landscape of 3-Chloro-1H-indole-5-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
In the intricate world of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural and synthetic therapeutic agents. Its inherent versatility allows for a diverse range of biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 3-chloro-1H-indole-5-carboxylic acid derivatives. By examining the interplay of structural modifications and their impact on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and exploit the therapeutic potential of this chemical class.
The strategic introduction of a chlorine atom at the 3-position of the indole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This, combined with the carboxylic acid at the 5-position—a group known for its potential to form critical hydrogen bonds and salt bridges with protein residues—creates a scaffold ripe for optimization.[1] This guide will dissect the available data, comparing the performance of various derivatives and providing the experimental context necessary for informed drug design.
Deciphering the Core: Understanding the Structure-Activity Landscape
The fundamental this compound core presents several key positions for chemical modification, each with a distinct influence on the resulting biological activity. Our analysis, based on a synthesis of current literature, will focus on modifications at the N1, C2, and the carboxylic acid moiety at C5.
The Critical Role of the N1-Substituent
The nitrogen atom of the indole ring (N1) is a primary site for derivatization, with substitutions here profoundly impacting the molecule's lipophilicity, steric profile, and overall orientation within a binding pocket.
-
Alkyl and Benzyl Substitutions: Simple alkyl and benzyl substitutions at the N1 position have been explored in related indole scaffolds. For instance, in a series of 5-hydroxyindole-3-carboxylic acid derivatives, varying the N1-substituent from a simple butyl to a more complex benzyl or cyclohexyl group led to a range of cytotoxic effects against breast cancer cell lines.[2] This suggests that the size and nature of the N1-substituent are critical for target engagement. While direct data on this compound is limited, these findings on a closely related scaffold strongly imply that tuning the N1-substituent is a key strategy for modulating activity.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl rings at the N1-position can introduce additional π-π stacking interactions and hydrogen bonding opportunities. Studies on indole-based inhibitors of cytosolic phospholipase A2α have shown that a 1-(p-O-substituted)phenyl group is essential for good inhibitory activity.[3] This highlights the potential for significant potency gains by exploring a variety of substituted aromatic rings at the N1-position of the this compound core.
Exploring the C2-Position: A Gateway to Novel Interactions
The C2-position of the indole ring offers another avenue for structural diversification. Modifications at this position can influence the molecule's electronics and provide vectors for reaching into deeper pockets of a target protein.
-
Small Alkyl and Functionalized Groups: While direct SAR data for C2-substituted 3-chloro-1H-indole-5-carboxylic acids is not abundant in the provided literature, related studies on other indole derivatives offer valuable insights. For example, the synthesis of novel indole-6-carboxylic acid derivatives as multi-target antiproliferative agents highlights the importance of substitutions on the indole core for activity.[4] It is plausible that small, functionalized groups at the C2-position could modulate the overall electronic character of the indole ring and provide additional points of interaction.
The Carboxylic Acid at C5: The Anchor Point
The carboxylic acid group at the 5-position is a crucial pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor, or to exist as a carboxylate anion to form salt bridges, often dictates the binding orientation and affinity of the molecule.[1]
-
Esterification and Amidation: The conversion of the carboxylic acid to an ester or an amide is a common prodrug strategy and can also directly impact biological activity. Esterification, for instance, can increase cell permeability. However, in many cases, the free carboxylic acid is essential for activity. For example, in a study of pyrrolopyrimidines, the esterification of the carboxylic acid led to a complete loss of biological activity, indicating its critical role in receptor interaction.[1] This underscores the importance of carefully considering any modifications to this functional group.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, is another strategy to modulate physicochemical properties while retaining the key acidic feature.[5] The choice of bioisostere can impact acidity, lipophilicity, and metabolic stability, offering a fine-tuning mechanism for lead optimization.
Comparative Performance Data
To provide a clearer picture of the impact of these structural modifications, the following table summarizes hypothetical comparative data based on trends observed in related indole derivatives. It is important to note that this data is illustrative and serves to highlight potential SAR trends that would need to be confirmed through dedicated synthesis and testing of the this compound scaffold.
| Compound ID | N1-Substituent | C2-Substituent | C5-Modification | Target | IC50 (µM) |
| Hypothetical-1 | -H | -H | -COOH | Kinase A | 15.2 |
| Hypothetical-2 | -CH2Ph | -H | -COOH | Kinase A | 5.8 |
| Hypothetical-3 | -Ph-4-OCH3 | -H | -COOH | Kinase A | 2.1 |
| Hypothetical-4 | -CH2Ph | -CH3 | -COOH | Kinase A | 8.3 |
| Hypothetical-5 | -CH2Ph | -H | -COOCH3 | Kinase A | > 50 |
| Hypothetical-6 | -CH2Ph | -H | -CONH2 | Kinase A | 25.6 |
This table presents hypothetical data to illustrate potential SAR trends. Actual values would require experimental verification.
Experimental Protocols for Evaluation
The biological evaluation of this compound derivatives typically involves a series of in vitro assays to determine their potency and selectivity. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
This protocol is designed to measure the direct inhibitory effect of the compounds on a specific enzyme target.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the EGFR kinase, and the substrate in the kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detect ADP Formation: Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Overview of key modification sites on the this compound core.
Caption: A typical experimental workflow for evaluating novel indole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the chloro and carboxylic acid groups provides a solid foundation for potent and selective interactions with a variety of biological targets. While the direct exploration of this specific scaffold is still emerging, the wealth of data on related indole derivatives provides a strong rationale for its further investigation.
Future efforts should focus on the systematic exploration of substitutions at the N1 and C2 positions, coupled with a thorough investigation of carboxylic acid bioisosteres at the C5 position. A multi-pronged approach, combining chemical synthesis, in vitro biological evaluation, and computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical class. This guide serves as a foundational resource to inform and inspire such endeavors, ultimately contributing to the discovery of the next generation of indole-based medicines.
References
-
Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
-
(2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
-
(n.d.). Illustration of SAR for newly synthesized indole acetic acid sulfonate... ResearchGate. [Link]
-
(n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]
-
(2008, December 11). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. PubMed. [Link]
-
(n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
(n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]
-
(n.d.). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica. [Link]
-
(2021, July). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. PubMed. [Link]
-
(n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed Central. [Link]
-
(n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
(2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]
-
(2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]
-
(2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
(n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
(2020, February 19). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. NIH. [Link]
-
(n.d.). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]
-
(n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. itmat.upenn.edu [itmat.upenn.edu]
Validating Target Engagement for Novel Therapeutics: A Comparative Guide
A Senior Application Scientist's Guide to Confirming Small Molecule-Target Interaction for 3-chloro-1H-indole-5-carboxylic acid
In the journey of drug discovery, identifying a compound that elicits a desired phenotypic response—such as halting cancer cell proliferation—is a critical first step. However, this finding marks the beginning of a rigorous investigation to confirm that the compound, or "hit," functions by interacting with its intended molecular target. Misunderstanding a compound's true mechanism of action can lead to costly failures in later clinical stages.[1]
This guide provides a comprehensive framework for validating the target engagement of a hypothetical hit compound, This compound (3-CICA) . We will proceed under the assumption that 3-CICA has been identified in a phenotypic screen and its putative target has been narrowed down to a key signaling protein, "Kinase X." Our objective is to build a robust, multi-assay case to definitively prove that 3-CICA directly binds to and modulates Kinase X within a biologically relevant context.[2]
The Strategic Imperative: From "What it Does" to "How it Works"
Confirming target engagement is the crucial link between a compound's biochemical potency and its cellular activity.[3] It provides the mechanistic confidence required to invest in lead optimization.[3] Without this validation, researchers risk attributing the observed biological effect to the intended target when it may, in fact, result from off-target interactions, confounding the interpretation of efficacy and safety data.[3][2]
Our validation strategy for 3-CICA is built on the principle of converging evidence, employing a suite of orthogonal techniques that progress from direct biophysical measurements to complex cellular systems.
Figure 1. Overall workflow for validating the target engagement of a novel small molecule hit.
Phase 1: Direct Biophysical Validation with Purified Protein
The first step is to confirm that 3-CICA physically interacts with purified Kinase X protein. This removes the complexity of the cellular environment to ask a simple question: does it bind? We will compare three gold-standard techniques.
Comparison of Biophysical Methods
| Technique | Principle | Key Data Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as an analyte (3-CICA) flows over a sensor chip with an immobilized ligand (Kinase X).[4][5][6] | Binding Affinity (K D ), Association Rate (k a ), Dissociation Rate (k d ).[5][7] | Real-time kinetics; high sensitivity; label-free.[4][5] | Requires protein immobilization which can affect activity; weak binders can be challenging.[5] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between 3-CICA and Kinase X in solution.[8][9][10] | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[8][10] | "Gold standard" for thermodynamics; no immobilization or labeling required.[10][11] | Requires large amounts of pure protein; lower throughput.[12] |
| Thermal Shift Assay (TSA) / DSF | Monitors the thermal denaturation of Kinase X. Ligand binding stabilizes the protein, increasing its melting temperature (T m ).[13] | Melting Temperature Shift (ΔT m ). | High throughput; low protein consumption. | Indirect measure of binding; may not work for all proteins or ligands. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Causality: We choose SPR as a primary method because it provides not just affinity (how tightly the compound binds) but also kinetics (how fast it binds and unbinds).[5] A slow dissociation rate, for instance, can often correlate with longer duration of action in vivo.[5]
-
Immobilization: Covalently immobilize purified, recombinant Kinase X onto a CM5 sensor chip via amine coupling to establish a stable surface. A reference channel is prepared in parallel (mock-coupled) to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of 3-CICA in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), ranging from 0.1x to 100x the expected K D . Include a vehicle-only (0% compound) control.
-
Binding Analysis: Inject the 3-CICA dilution series over both the Kinase X and reference channels. Monitor the binding response in real-time (association phase), followed by an injection of running buffer to monitor the dissociation phase.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a , k d , and the equilibrium dissociation constant (K D ).
Phase 2: Confirming Target Engagement in a Cellular Context
Demonstrating binding to a purified protein is essential but insufficient. We must prove that 3-CICA can penetrate the cell membrane, navigate the complex intracellular environment, and engage Kinase X.[14]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in intact cells or tissues.[1][15] The underlying principle is that when a ligand binds its target protein, it confers thermal stability, making the protein more resistant to heat-induced denaturation and aggregation.[15][16]
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells known to express Kinase X to ~80% confluency. Treat cells with varying concentrations of 3-CICA or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X by Western Blot using a specific antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble Kinase X relative to the unheated control against temperature for both vehicle- and 3-CICA-treated samples. A rightward shift in the melting curve for the 3-CICA-treated sample indicates target stabilization and engagement.[17]
NanoBRET™ Target Engagement Assay
A powerful alternative or complementary method is the NanoBRET™ assay.[18][19] This live-cell method measures the binding of small molecules to a target protein using bioluminescence resonance energy transfer (BRET).[18][20] The target protein (Kinase X) is fused to a bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to Kinase X is added to the cells. When the tracer binds to the NanoLuc®-Kinase X fusion, BRET occurs. A test compound (3-CICA) that also binds to Kinase X will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20][21]
Causality: NanoBRET is chosen for its high sensitivity and its ability to provide quantitative affinity (EC50) and residence time data directly from live cells, offering a more dynamic view of target engagement than the endpoint CETSA method.[18][19]
Phase 3: Case Study & Comparative Data
To build a compelling case, we compare the hypothetical data for 3-CICA against a known, well-characterized inhibitor of Kinase X ("Known Inhibitor").
Table 1: Hypothetical Target Engagement Data for 3-CICA vs. Known Inhibitor
| Parameter | 3-CICA (Test Compound) | Known Inhibitor (Positive Control) | Method | Interpretation |
| Binding Affinity (K D ) | 150 nM | 25 nM | SPR | Both compounds bind directly to Kinase X. The known inhibitor shows higher affinity in this purified system. |
| CETSA Thermal Shift (ΔT m ) | + 5.2 °C at 10 µM | + 7.8 °C at 10 µM | In-Cell CETSA | Both compounds clearly stabilize Kinase X in intact cells, confirming cellular target engagement. |
| Cellular Affinity (EC 50 ) | 450 nM | 80 nM | NanoBRET™ | Both compounds engage the target in live cells. The ~3x shift from K D to EC 50 for 3-CICA is typical and reflects the need to cross cell membranes and compete with endogenous substrates. |
| Kinase Activity (IC 50 ) | 200 nM | 35 nM | Biochemical Kinase Assay | Both compounds inhibit the enzymatic activity of Kinase X, linking binding to functional modulation. |
| Cell Proliferation (GI 50 ) | 500 nM | 100 nM | Cell-Based Assay | The cellular anti-proliferative activity correlates well with cellular target engagement (EC 50 ), strengthening the mechanism-of-action hypothesis. |
Conclusion
The validation of target engagement is a non-negotiable step in modern drug discovery.[22][2] A single assay is never sufficient. By systematically progressing from direct biophysical binding assays like SPR to powerful in-cell techniques such as CETSA and NanoBRET, we can build a powerful, multi-faceted argument. The hypothetical data presented for this compound illustrates a successful validation cascade. The strong correlation between direct binding (SPR), cellular engagement (CETSA, NanoBRET), and functional cellular outcomes (proliferation) provides high confidence that 3-CICA mediates its anti-proliferative effects through the direct inhibition of Kinase X. This foundational knowledge is paramount for its continued development as a potential therapeutic.
References
-
Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. Available from: [Link]
-
Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]
-
How does SPR work in Drug Discovery? deNOVO Biolabs. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link]
-
Determining target engagement in living systems. PMC - NIH. Available from: [Link]
-
Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF. ResearchGate. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
CETSA. CETSA. Available from: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]
-
Surface Plasmon Resonance (SPR). Charnwood Discovery. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available from: [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available from: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. criver.com [criver.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 22. tandfonline.com [tandfonline.com]
A Researcher's Guide to Benchmarking Novel DNA-PKcs Inhibitors: A Comparative Analysis of 3-chloro-1H-indole-5-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel chemical entity, 3-chloro-1H-indole-5-carboxylic acid, against a panel of well-characterized inhibitors of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). The methodologies and comparative data presented herein serve as a robust template for evaluating new potential therapeutics in the critical field of DNA damage response (DDR).
Introduction: The Rationale for Targeting DNA-PKcs in Oncology
The integrity of our genome is under constant threat from both endogenous metabolic byproducts and exogenous agents like ionizing radiation (IR) and certain chemotherapeutics. Among the most cytotoxic lesions is the DNA double-strand break (DSB).[1] Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the faster, but more error-prone, Non-Homologous End Joining (NHEJ).[2][3]
In the majority of human cancers, the NHEJ pathway is the predominant DSB repair mechanism.[4][5] A master regulator of this pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of the Ku70/80 heterodimer that recognizes and binds to broken DNA ends, and a large catalytic subunit, DNA-PKcs.[6] Upon recruitment to a DSB, DNA-PKcs is activated, leading to the phosphorylation of itself and other downstream targets to facilitate the ligation of the broken ends.[4]
Many cancer cells upregulate DNA-PK activity, contributing significantly to their resistance to radiotherapy and DNA-damaging chemotherapy.[6][7] This dependency creates a therapeutic vulnerability. By inhibiting DNA-PKcs, we can prevent the repair of DSBs induced by treatment, leading to the accumulation of lethal DNA damage and selectively enhancing cancer cell death—a strategy known as synthetic lethality or chemosensitization/radiosensitization.[8][9] Consequently, the development of potent and selective small-molecule inhibitors of DNA-PKcs is a highly promising avenue in modern oncology.[1][10]
This guide will use a novel compound, This compound (hereafter designated CICA ), as a case study to demonstrate a rigorous benchmarking workflow against established clinical and preclinical DNA-PKcs inhibitors.
Profile of Benchmark Inhibitors
A robust comparison requires benchmarking against well-validated compounds. We have selected four inhibitors that represent different stages of development and possess extensive characterization in the scientific literature.
-
NU7441 (KU-57788): A highly potent and selective, first-generation DNA-PK inhibitor with an IC50 of 14 nM.[11][12] It is widely used as a standard tool compound in preclinical research to validate the effects of DNA-PK inhibition.[6][13]
-
M3814 (Peposertib/Nedisertib): A potent, selective, and orally bioavailable DNA-PK inhibitor that has advanced into multiple clinical trials.[14][15][16][17] It has been shown to effectively potentiate the anti-tumor effects of radiation and topoisomerase inhibitors.[5][18][19]
-
AZD7648: Another potent and highly selective, orally administered DNA-PK inhibitor currently in clinical investigation.[7][20] It demonstrates strong synergy with DNA-damaging agents and PARP inhibitors.[21][22]
-
VX-984 (M9831): A selective, ATP-competitive DNA-PK inhibitor that effectively suppresses the NHEJ pathway and enhances the cytotoxicity of ionizing radiation in preclinical models.[23][24][25][26][27]
The DNA-PK/NHEJ Signaling Pathway and Point of Inhibition
To understand the mechanism of action, it is crucial to visualize the pathway being targeted. The following diagram illustrates the canonical NHEJ pathway and highlights the central role of DNA-PKcs, the target of CICA and the benchmark inhibitors.
Caption: The Non-Homologous End Joining (NHEJ) DNA repair pathway.
A Multi-Tiered Experimental Workflow for Inhibitor Benchmarking
A logical and phased approach is essential for a conclusive evaluation. We propose a workflow that moves from direct biochemical engagement to functional cellular outcomes. This ensures that observations at the cellular level are directly attributable to the intended mechanism of action.
Caption: Multi-tiered workflow for benchmarking DNA-PKcs inhibitors.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key experiments outlined in our workflow.
In Vitro DNA-PK Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common and robust platform for this purpose.[28]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to kinase activity.
Materials:
-
Recombinant human DNA-PK enzyme (purified from HeLa cells)
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[29]
-
Activating DNA (e.g., sheared calf thymus DNA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[28]
-
ATP, CICA, and benchmark inhibitors
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of CICA and each benchmark inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In each well, add 2 µL of inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a mix containing DNA-PK enzyme and activating DNA in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., 150 µM ATP, 0.2 µg/µL substrate).[28][30]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cellular Phospho-DNA-PKcs (S2056) Western Blot
This assay confirms that the inhibitor can enter the cell and engage its target, preventing the critical autophosphorylation of DNA-PKcs at Serine 2056, a hallmark of its activation.[4]
Principle: Western blotting is used to detect the levels of phosphorylated DNA-PKcs in cell lysates after treatment with an inhibitor and a DNA-damaging agent.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or U2OS)
-
CICA and benchmark inhibitors
-
DNA-damaging agent (e.g., Etoposide at 10 µM or Ionizing Radiation at 5 Gy)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-DNA-PKcs (S2056), Mouse anti-total-DNA-PKcs, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. The next day, pre-treat cells with various concentrations of CICA or benchmark inhibitors (or DMSO) for 1-2 hours.
-
Induce DNA Damage: Add Etoposide or irradiate the cells and incubate for an additional 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a large-format 3-5% Tris-Acetate SDS-PAGE gel (due to the large size of DNA-PKcs, ~469 kDa). Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total DNA-PKcs and β-Actin to ensure equal loading and to assess the ratio of phosphorylated to total protein.
γH2AX Foci Formation Assay
This immunofluorescence assay quantifies DSBs. Histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs. Inhibition of DNA repair leads to the persistence of these γH2AX foci over time.[6]
Principle: Cells are treated with a DNA-damaging agent with or without an inhibitor. At different time points, cells are fixed and stained with an antibody against γH2AX. The number of fluorescent foci per nucleus is counted.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Ionizing Radiation source (e.g., X-ray irradiator)
-
Fixative (4% paraformaldehyde), Permeabilization buffer (0.3% Triton X-100 in PBS), Blocking buffer (5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with CICA, benchmark inhibitors, or DMSO for 1 hour.
-
Damage Induction: Irradiate cells with 2 Gy of IR.
-
Time Course: Return cells to the incubator and fix them at various time points (e.g., 30 minutes, 4 hours, 24 hours) post-IR. The 30-minute point shows initial damage, while later points reveal repair capacity.
-
Immunostaining:
-
Permeabilize the fixed cells.
-
Block non-specific binding.
-
Incubate with the primary anti-γH2AX antibody for 1-2 hours.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis: Mount coverslips onto slides. Acquire images using a fluorescence microscope. Quantify the average number of γH2AX foci per nucleus for at least 100 cells per condition. A significant number of foci remaining at 24 hours in inhibitor-treated cells indicates effective blockade of DSB repair.
Clonogenic Survival Assay
This is the gold-standard assay for measuring the cytotoxic and cytostatic effects of a treatment, particularly for assessing radiosensitization.
Principle: The assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells. A reduction in colony formation after treatment with an inhibitor plus radiation, compared to radiation alone, indicates radiosensitization.
Materials:
-
Cancer cell lines
-
6-well plates
-
Ionizing Radiation source
-
CICA and benchmark inhibitors
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a precise number of cells (e.g., 200-2000 cells/well, depending on the radiation dose) in 6-well plates. Allow them to attach overnight.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of CICA or a benchmark inhibitor for 1-2 hours.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Colony Growth: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing ≥50 cells.
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) for each dose: SF = (colonies counted) / (cells seeded x PE).
-
Plot the log(SF) versus radiation dose.
-
Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the inhibitor-treated group. A DEF > 1 indicates radiosensitization.
-
Summary of Comparative Data (Hypothetical Results)
To provide a clear benchmark, all quantitative data should be summarized in a table. The following table presents a hypothetical but realistic outcome of benchmarking CICA against the known inhibitors.
| Parameter | CICA (Hypothetical) | NU7441 | M3814 (Peposertib) | AZD7648 | VX-984 (M9831) |
| Biochemical IC50 (nM) | 25 nM | 14 nM[11][12] | ~5 nM[14] | 0.6 nM[31] | ~20 nM[23][25] |
| Cellular p-DNA-PKcs IC50 (nM) | 150 nM | ~100 nM | ~50 nM | ~20 nM | ~250 nM[25] |
| DSB Repair Inhibition (γH2AX) | +++ | ++++ | ++++ | ++++ | +++ |
| NHEJ Pathway Inhibition (EC50) | 200 nM | ~150 nM | ~80 nM | ~40 nM | ~300 nM |
| Radiosensitization (DEF at SF0.1) | 1.8 | 2.0 | 2.2 | 2.3 | 1.7 |
(Note: "+" indicates the relative persistence of γH2AX foci at 24h post-IR, with ++++ being the most persistent. DEF = Dose Enhancement Factor. Data for known inhibitors are representative values compiled from literature.)
Discussion and Future Directions
Based on our hypothetical results, the novel compound CICA demonstrates clear on-target activity as a DNA-PKcs inhibitor. Its biochemical potency (IC50 = 25 nM) is comparable to first-generation inhibitors like NU7441. In cellular assays, it effectively inhibits DNA-PKcs autophosphorylation and delays the repair of DNA double-strand breaks, ultimately leading to significant radiosensitization (DEF = 1.8).
When benchmarked against clinical-stage inhibitors like M3814 and AZD7648, CICA appears less potent, particularly in cellular assays. This discrepancy between biochemical and cellular potency could be due to factors such as cell permeability, efflux pump activity, or off-target effects, which warrant further investigation.
Future experiments should focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of CICA against a broad panel of kinases (especially PI3K-related kinases like ATM, ATR, and mTOR) to determine its selectivity profile.
-
Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of CICA in animal models to assess its potential for in vivo efficacy and oral bioavailability.
-
In Vivo Efficacy: Testing the ability of CICA to enhance the effect of radiotherapy in tumor xenograft models.
Conclusion
The systematic benchmarking workflow detailed in this guide provides a rigorous and validated path for the evaluation of novel DNA-PKcs inhibitors. By employing a multi-tiered approach from biochemical potency to functional cellular outcomes and comparing against well-characterized compounds, researchers can confidently assess the therapeutic potential of new chemical entities. Our analysis of this compound (CICA) serves as a practical template, illustrating how to generate the critical data necessary to advance a promising inhibitor from the bench toward clinical development.
References
-
Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Definition of DNA-PK inhibitor AZD7648. (n.d.). National Cancer Institute. Retrieved January 14, 2026, from [Link]
-
Definition of DNA-dependent protein kinase inhibitor VX-984. (n.d.). National Cancer Institute. Retrieved January 14, 2026, from [Link]
-
Zenke, F., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics. Retrieved January 14, 2026, from [Link]
-
Liang, S., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications. Retrieved January 14, 2026, from [Link]
-
Fok, J., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fok, J., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications. Retrieved January 14, 2026, from [Link]
-
Peposertib. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
-
Wang, H., et al. (2024). Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems. Journal of Visualized Experiments. Retrieved January 14, 2026, from [Link]
-
Clinical Trials Using DNA-dependent Protein Kinase Inhibitor. (n.d.). National Cancer Institute. Retrieved January 14, 2026, from [Link]
-
Hanna, M. F., et al. (2021). DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Blood Cancer Journal. Retrieved January 14, 2026, from [Link]
-
Nakamura, S., et al. (2020). DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]
-
Kim, H., et al. (2022). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia. Journal of Biomedical Science. Retrieved January 14, 2026, from [Link]
-
Mohiuddin, I., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]
-
AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Khan, A. J., et al. (2018). VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells. Oncotarget. Retrieved January 14, 2026, from [Link]
-
A multicenter phase Ib/II study of DNA-PK inhibitor peposertib (M3814) in combination with capecitabine and radiotherapy in patients with locally advanced rectal cancer. (2021). ASCO Publications. Retrieved January 14, 2026, from [Link]
-
DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
List of ongoing or completed clinical trials of DNA-PK inhibitors in advanced hematological malignancies. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. (n.d.). Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]
-
Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells. (2014). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]
-
Inhibition of DNA-PKcs activation suppresses cell proliferation and sensitizes glioma to TMZ in vitro. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
In vitro non-homologous DNA end joining assays—The 20th anniversary. (2009). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved January 14, 2026, from [Link]
-
Measurement of DNA-PKcs activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. (2020). bioRxiv. Retrieved January 14, 2026, from [Link]
-
Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell. (2020). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]
-
Analysis Of DNA Double-Strand Break (DSB) Repair In Mammalian Cells l Protocol Preview. (2022). JoVE. Retrieved January 14, 2026, from [Link]
-
Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. (2024). ACS Omega. Retrieved January 14, 2026, from [Link]
-
DNA-PK Kinase Assay Service. (n.d.). Reaction Biology. Retrieved January 14, 2026, from [Link]
-
tert-butyl 3-chloro-1H-indole-5-carboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]
-
DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. (2020). Frontiers in Genetics. Retrieved January 14, 2026, from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved January 14, 2026, from [Link]
Sources
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 3. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facebook [cancer.gov]
- 8. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Peposertib | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. Facebook [cancer.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. selleckchem.com [selleckchem.com]
- 27. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. selleckchem.com [selleckchem.com]
A Technical Guide to the Biological Evaluation of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and its hepatic counterpart, tryptophan-2,3-dioxygenase (TDO), have emerged as critical targets. Both enzymes catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, a pathway that plays a significant role in tumor-induced immunosuppression. The depletion of tryptophan and the accumulation of its catabolites, notably kynurenine, create a hostile microenvironment for effector T cells, thereby allowing cancer cells to evade immune surveillance.
While selective IDO1 inhibitors have shown promise, their clinical success has been hampered, in part, by the compensatory upregulation of TDO. This has spurred the development of dual IDO1/TDO inhibitors, with the aim of a more complete blockade of the kynurenine pathway and a more robust anti-tumor immune response. Among the various chemical scaffolds explored, indole-2-carboxylic acid derivatives have shown significant potential as potent dual inhibitors.
This guide provides a comprehensive comparison of indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
The Rationale for Dual IDO1/TDO Inhibition: A Two-Pronged Attack on Tumor Immune Evasion
The failure of the highly selective IDO1 inhibitor, epacadostat, in Phase III clinical trials highlighted the potential for a compensatory mechanism through TDO. Tumors can express both IDO1 and TDO, and inhibiting only one of these enzymes may not be sufficient to fully restore anti-tumor immunity. Dual inhibition, therefore, offers a more comprehensive approach to blocking the kynurenine pathway, potentially leading to improved efficacy.
Caption: The IDO1/TDO metabolic pathway and the inhibitory action of indole-2-carboxylic acid derivatives.
Comparative Analysis of Indole-2-Carboxylic Acid Derivatives
A key study by Cui et al. (2020) provides valuable insights into the structure-activity relationship (SAR) of 6-acetamido-indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors.[1] Their work demonstrates that substitutions at the 6-position of the indole ring can significantly impact inhibitory potency.
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) | Reference |
| 9o-1 | 1.17 | 1.55 | [1] |
| 9p-O | double-digit nM | double-digit nM | [1] |
| Compound 18 | 8.40 | 8.48 | [2] |
| Compound 24 | 1.17 | 1.55 | [2] |
Key Structure-Activity Relationship (SAR) Insights:
-
6-Position Substitution: The introduction of an acetamido group at the 6-position of the indole-2-carboxylic acid scaffold was found to be crucial for potent dual inhibitory activity.[1]
-
Oxidation to Quinone: The oxidation of a hydroquinone derivative (compound 9p) to its corresponding para-benzoquinone derivative (9p-O) resulted in a significant increase in potency, with IC50 values in the double-digit nanomolar range for both enzymes.[1] This suggests that the quinone moiety may have a favorable interaction within the active sites of IDO1 and TDO.
-
Aryl Amino Substituents: Variations in the aryl part of the 4-amino group of the indole-2-carboxylic acid nucleus also influence the inhibitory activity.[2]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used in the evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
In Vitro IDO1 and TDO Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1 and TDO.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant enzymes allows for the direct assessment of inhibitor-enzyme interaction without the complexity of a cellular environment.
-
Methylene Blue and Ascorbic Acid: These are essential cofactors for the in vitro activity of IDO1. Methylene blue acts as a redox cycling agent, while ascorbic acid is a reducing agent that helps maintain the heme iron in its active ferrous state.
-
Kynurenine Detection: The product of the enzymatic reaction, N-formylkynurenine, is unstable and is hydrolyzed to the more stable kynurenine for quantification. The reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) produces a colored product that can be measured spectrophotometrically.
Caption: Workflow for the in vitro IDO1/TDO enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Recombinant human IDO1 or TDO protein.
-
Cofactor Solution: Methylene blue and L-ascorbic acid in assay buffer.
-
Substrate Solution: L-tryptophan in assay buffer.
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%).
-
Add 20 µL of the cofactor solution.
-
Add 10 µL of the recombinant IDO1 or TDO enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the L-tryptophan substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the stop solution (TCA).
-
Incubate at 60°C for 20 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based IDO1 and TDO Inhibition Assays
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of inhibitors, as they account for factors such as cell permeability and metabolism.
Causality Behind Experimental Choices:
-
HeLa and SW48 Cell Lines: HeLa cells are commonly used for IDO1 assays as they can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ). SW48 cells, a colon cancer cell line, endogenously express high levels of TDO, making them suitable for TDO inhibition studies.
-
IFN-γ Induction: IFN-γ is a potent inducer of IDO1 expression in many cell types, mimicking the inflammatory conditions often found in the tumor microenvironment.
-
Kynurenine Measurement in Supernatant: Measuring the accumulation of kynurenine in the cell culture supernatant provides a direct readout of IDO1 or TDO activity within the cells.
Sources
- 1. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (CHEMBL4680135) - ChEMBL [ebi.ac.uk]
A Comparative Analysis of the Biological Activities of 4-Chloroindole-3-Acetic Acid and Its Ester Derivatives
This guide provides an in-depth comparative analysis of the biological activities of 4-chloroindole-3-acetic acid (4-Cl-IAA), a potent natural auxin, and its synthetic ester derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the diverse biological effects of these compounds, from plant growth regulation to potential therapeutic applications.
Introduction: The Significance of 4-Cl-IAA
Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes. Its chlorinated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), represents a significant variation on this fundamental theme. First identified in the immature seeds of legumes such as peas (Pisum sativum) and broad beans, 4-Cl-IAA is a naturally occurring, highly active plant hormone.[1][2][3] Its biosynthesis runs parallel to that of IAA, diverging at the point of chlorination where tryptophan is converted to 4-chlorotryptophan before proceeding through the indole-3-pyruvic acid (IPyA) pathway.[1][4][5]
The presence of a chlorine atom at the 4-position of the indole ring confers exceptional biological potency, often far exceeding that of IAA.[3][6] This enhanced activity is partly attributed to its increased resistance to peroxidase oxidation compared to IAA.[6] This guide delves into the comparative bioactivities of 4-Cl-IAA and its esters, providing a framework for understanding their function and leveraging their properties for agricultural and potentially therapeutic purposes.
Comparative Biological Activities: A Data-Driven Analysis
The esterification of the carboxylic acid group of 4-Cl-IAA creates a library of derivatives with modulated activities. The following sections compare the performance of 4-Cl-IAA with its methyl, ethyl, allyl, propyl, butyl, and pentyl esters across several key bioassays. The primary causality behind testing esters relates to their potential for altered lipophilicity, which can affect cellular uptake, transport, and metabolic stability, before being hydrolyzed back to the active free acid form within the target tissue.
Auxin Activity: Plant Growth Regulation
The quintessential role of auxins is the regulation of plant growth. The activity of 4-Cl-IAA and its esters has been quantified using classical bioassays.
This classic assay measures the ability of a substance to induce cell elongation in oat coleoptile segments. As a general observation, 4-Cl-IAA demonstrates significantly stronger activity than IAA.[6] A comparative study reveals that while most esters are highly active, the structure of the ester group plays a critical role.[6][7][8]
The methyl, ethyl, and allyl esters exhibit elongation activities as potent as the parent 4-Cl-IAA, all of which are approximately 10 times more active than IAA.[6] Esters with slightly larger alkyl chains (1-propyl, 1-butyl, 2-butyl, isobutyl, and 1-pentyl) show activities that are intermediate between 4-Cl-IAA and IAA.[6] Notably, the sterically hindered tert-butyl ester is inhibitory, likely due to difficulties in enzymatic hydrolysis to the active acid form.[6][7]
Table 1: Comparative Activity in the Avena Coleoptile Elongation Assay
| Compound | Relative Elongation Activity |
|---|---|
| Indole-3-acetic acid (IAA) | Baseline |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | ~10x IAA |
| Methyl 4-Cl-IAA | ~10x IAA (similar to 4-Cl-IAA) |
| Ethyl 4-Cl-IAA | ~10x IAA (similar to 4-Cl-IAA) |
| Allyl 4-Cl-IAA | ~10x IAA (similar to 4-Cl-IAA) |
| Propyl, Butyl, Pentyl Esters | > IAA but < 4-Cl-IAA |
| tert-Butyl 4-Cl-IAA | Inhibitory |
(Data synthesized from Katayama, 2000)[6]
The influence of these compounds extends to other critical developmental processes:
-
Adventitious Root Formation: In cuttings of Serissa japonica, all tested esters strongly promoted the formation of adventitious roots. The ethyl and allyl esters were exceptionally potent, exhibiting root-promoting activity approximately three times greater than that of indole-3-butyric acid (IBA), a compound commercially used for this purpose.[6][7][9]
-
Hypocotyl Growth Inhibition: In Chinese cabbage, all esters (except the tert-butyl derivative) inhibited hypocotyl growth more strongly than the free acid, 4-Cl-IAA.[7][8][9]
-
Hypocotyl Swelling and Lateral Root Formation: When applied to black gram seedlings, the esters induced severe swelling of the hypocotyl and the formation of numerous lateral roots, even at very low concentrations.[7][8][9]
These results underscore a key principle: esterification can enhance specific auxin activities, likely by improving uptake and delivery of the active molecule to target tissues.
Herbicidal Activity
At supraoptimal concentrations, auxins can be potent herbicides, causing uncontrolled and disorganized growth that leads to plant death. Both 4-Cl-IAA and its methyl ester have demonstrated strong herbicidal effects, particularly on dicotyledonous plants like pea and white mustard.[10] In some cases, such as with barley, 4-Cl-IAA is a more effective herbicide than the widely used synthetic auxin 2,4-D.[10]
The mechanism of herbicidal action is believed to be the induction of abnormal levels of ethylene, which disrupts normal cellular processes. This potent herbicidal action has led to the classification of 4-Cl-IAA as a Group 4 (WSSA) or Group O (HRAC) herbicide, placing it in the category of auxin mimics. The ester derivatives, given their enhanced activity in some growth assays, are logical candidates for evaluation as potentially more effective herbicidal agents.
Potential Therapeutic Activities: An Emerging Frontier
While the primary research focus for indole-based auxins has been in plant science, emerging evidence suggests broader biological activities.
-
Antimicrobial Properties: Indole-3-acetic acid has been shown to inhibit biofilm formation and virulence in the pathogenic bacterium Pseudomonas aeruginosa.[11] This raises the compelling possibility that halogenated derivatives like 4-Cl-IAA and its esters, with their altered electronic and lipophilic properties, could possess enhanced or novel antimicrobial activities. This remains a largely unexplored area ripe for investigation.
-
Anticancer Properties: The field of medicinal chemistry has explored other halogenated acid derivatives for therapeutic use. For instance, dichloroacetic acid and its derivatives have been investigated as potential anti-tumor agents that can induce apoptosis in cancer cells.[12] While no direct studies on the anticancer effects of 4-Cl-IAA were identified, its structural relation to other bioactive indoles and halogenated compounds makes it a candidate for screening in cytotoxicity assays against various cancer cell lines.
Core Mechanisms: The Auxin Signaling Pathway
The biological effects of 4-Cl-IAA and its esters are mediated primarily through the canonical auxin signaling pathway.[13] The active free acid, 4-Cl-IAA, binds to the TIR1/AFB family of F-box protein co-receptors, promoting the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the transcription of a multitude of auxin-responsive genes, thereby triggering the observed physiological effects.
Caption: Canonical Auxin Signaling Pathway.
Experimental Protocols & Workflows
To facilitate further research, this section provides detailed, self-validating protocols for key bioassays. The inclusion of appropriate controls is critical for data integrity.
Avena Coleoptile Elongation Bioassay
This protocol is adapted from established methods for quantifying auxin activity.[14][15][16]
Methodology:
-
Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 48 hours on moist filter paper. Subsequently, expose the seedlings to 2-4 hours of red light to inhibit mesocotyl elongation.
-
Seedling Growth: Grow the seedlings in darkness for another 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green safelight, excise the apical 3-4 mm from each coleoptile. Then, cut a sub-apical section of a precise length (e.g., 10 mm) from the remaining coleoptile.
-
Incubation: Randomly distribute the sections into petri dishes containing a buffered test solution (e.g., 2% sucrose, 10 mM phosphate buffer, pH 6.0) and varying concentrations of the test compounds (4-Cl-IAA, esters) or controls.
-
Negative Control: Buffer solution only.
-
Positive Control: A known concentration of IAA (e.g., 10⁻⁵ M).
-
-
Measurement: Incubate the dishes in darkness at 25°C for 24 hours. Measure the final length of the coleoptile sections using a digital caliper or by imaging and analysis.
-
Data Analysis: Calculate the percent elongation over the initial length for each treatment group. Plot a dose-response curve to determine the optimal concentration for each compound.
Caption: Experimental Workflow for the Avena Coleoptile Bioassay.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cell lines, a crucial first step in evaluating anticancer potential.[17][18][19]
Methodology:
-
Cell Seeding: Culture a chosen cancer cell line (e.g., HeLa, MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 4-Cl-IAA ester) in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[17]
-
Exposure: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include controls:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The experimental evidence clearly demonstrates that 4-chloroindole-3-acetic acid is a highly potent natural auxin, and its biological activity can be further modulated through esterification. Simple alkyl esters, such as the methyl, ethyl, and allyl derivatives, largely retain or even enhance the auxin-like effects of the parent compound, particularly in promoting root formation.[6][7] This suggests their potential utility in horticultural and agricultural applications.
The potent herbicidal nature of 4-Cl-IAA and its esters warrants further investigation for the development of novel, potentially bio-rational herbicides.[10] Furthermore, the vast, unexplored territory of their potential therapeutic activities—from antimicrobial to anticancer effects—presents an exciting frontier for drug discovery professionals. The protocols provided herein offer a validated starting point for researchers to embark on these investigations. Future work should focus on quantitative structure-activity relationship (QSAR) studies to rationally design novel esters with tailored activities and on screening these compounds in a wider range of therapeutic and agricultural bioassays.
References
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate. [Link]
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. PubMed. [Link]
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. J-Stage. [Link]
-
Engvild, K. C. (1996). Herbicidal activity of 4-chloroindoleacetic acid and other auxins on pea, barley and mustard. Physiologia Plantarum, 96(2), 333-337. [Link]
-
Health Canada. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-Acetic Acid. publications.gc.ca. [Link]
-
Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology, 41(8), 1308–1312. [Link]
-
Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055–1063. [Link]
-
Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. National Institutes of Health. [Link]
-
Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. PubMed. [Link]
-
Botany online. (n.d.). Plant hormones - Phytohormones - Went's Avena Curvature Test. LON-CAPA. [Link]
-
Simon, S., et al. (2020). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 71(12), 3536–3553. [Link]
-
Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. [Link]
-
Naumann, C., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? International Journal of Molecular Sciences, 21(7), 2632. [Link]
-
Lu, W., et al. (2021). Hormonal Influences on Pod–Seed Intercommunication during Pea Fruit Development. Plants, 11(1), 32. [Link]
-
Ross, J. J., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant Signaling & Behavior, 7(9), 1113–1115. [Link]
-
Oghenesuvwe, E. E., et al. (2016). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Pharmacy & Pharmacognosy Research, 4(5), 187-195. [Link]
- Google Patents. (2016). WO2016041071A1 - Use of 4-chloroindole-3-acetic acid for controlling unwanted plants.
-
Health Canada. (2016). Registration Decision RD2016-37, 4-Chloroindole-3-acetic acid. publications.gc.ca. [Link]
-
Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. [Link]
-
ResearchGate. (2014). How to do cell viability test for plant extract for cytotoxicity assay using cancer cell lines? [Link]
-
Zare, M., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Natural and Pharmaceutical Products, 8(3), 123-128. [Link]
-
Magnus, V., et al. (1997). 4-Chloroindole-3-acetic and indole-3-acetic acids in fruits and roots of Pisum sativum. Phytochemistry, 46(4), 675-681. [Link]
-
Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27(1), 3-13. [Link]
-
Hrytsenko, O., et al. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, 5(45), 4-15. [Link]
-
Roy, S., et al. (2023). Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa. Biofouling, 39(8), 800-815. [Link]
Sources
- 1. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloroindole-3-acetic acid and plant growth | Semantic Scholar [semanticscholar.org]
- 4. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters [jstage.jst.go.jp]
- 10. Herbicidal activity of 4‐chloroindoleacetic acid and other auxins on pea, barley and mustard | Semantic Scholar [semanticscholar.org]
- 11. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 15. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-chloro-1H-indole-5-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and operational excellence. Handling and disposing of specialized reagents like 3-chloro-1H-indole-5-carboxylic acid is a critical aspect of laboratory management that directly impacts the safety of your team and the integrity of your research.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to go beyond simple instructions, offering the rationale behind each procedure to empower your team to make informed safety decisions.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic compound. Its hazard profile dictates the stringent handling and disposal requirements.
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as a Category 2 irritant for both skin and eyes, meaning direct contact can cause significant inflammation and discomfort.[1][2]
-
Respiratory Irritation: As a powder, it poses an inhalation risk and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]
-
Harmful if Swallowed or by Skin Contact: The compound is classified as harmful (Acute Toxicity, Category 4) if ingested or absorbed through the skin.[1]
The presence of the chlorine atom on the indole ring is of particular note. The disposal of chlorinated organic compounds is strictly regulated because improper disposal (e.g., incomplete combustion) can potentially lead to the formation of highly toxic and persistent environmental pollutants like dioxins. This is the primary reason why specialized disposal is not just recommended, but mandatory.
Hazard Classification Summary
| Hazard Classification | Category | GHS Code | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning |
| Acute Toxicity (Oral) | Category 4 | H302 | Warning |
| Acute Toxicity (Dermal) | Category 4 | H312 | Warning |
This table is synthesized from Safety Data Sheet information for this compound and its close analogs.[1][2]
Pre-Disposal Management: Segregation and Containment in the Lab
Proper disposal begins the moment the compound is used. Meticulous segregation of waste streams is the cornerstone of a safe and compliant laboratory. The goal is to prevent the mixing of incompatible chemicals and to ensure the waste can be safely handled by disposal technicians.[3]
Waste Segregation Workflow
The following diagram outlines the critical decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating halogenated organic waste.
Step-by-Step Disposal Protocol
This protocol assumes the waste has been properly segregated as per the workflow above. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4] The primary disposal route is through an approved hazardous waste management company, typically coordinated by your institution's Environmental Health & Safety (EHS) department.
Objective: To safely package and label waste containing this compound for collection by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate) with a secure lid. Must be made of a material compatible with the waste.
-
Hazardous Waste Label (provided by your EHS department).
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Procedure:
-
Select the Correct Waste Container:
-
For Solid Waste: Use a designated, sturdy, sealable container for solid chemical waste. This includes the pure compound, as well as contaminated items like weigh boats, gloves, or paper towels.
-
For Liquid Waste: Use a designated, leak-proof, and chemically-resistant solvent waste container. Note: Do not mix halogenated waste with non-halogenated solvent waste unless your institution's protocol specifically allows it.[3]
-
-
Transfer Waste to the Container:
-
Carefully transfer the waste into the designated container, minimizing the generation of dust for solids.
-
If rinsing contaminated glassware (e.g., a reaction flask), the first rinse with a suitable solvent must be collected as hazardous waste.[3] Subsequent rinses may be handled differently based on institutional policy.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
-
Complete the Hazardous Waste Label:
-
Immediately upon adding the first material, affix a hazardous waste label to the container.
-
Write the full chemical name: "this compound" and any other chemical constituents in the waste stream. Do not use abbreviations.
-
Estimate the percentage of each component.
-
Mark the appropriate hazard boxes (e.g., Irritant, Harmful).
-
Fill in the date, your name, and lab location. Accurate labeling is a legal requirement and is critical for the safety of disposal personnel.
-
-
Store the Waste Container Securely:
-
Store the sealed waste container in a designated satellite accumulation area within your lab.
-
Ensure it is stored away from incompatible materials, such as strong bases or oxidizing agents.[1][2]
-
Use secondary containment (e.g., a larger plastic tub) for liquid waste containers to prevent spills.[3]
-
-
Arrange for Disposal:
-
Once the container is full (typically no more than 90% capacity), or if you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for pickup requests and log-keeping.
-
Emergency Procedures: Spills and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (Solid):
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1][5]
-
Place the swept-up material and any contaminated cleaning items into a designated solid hazardous waste container.
-
Wipe the spill area with a detergent solution and water.
-
Label the waste container and manage it as described in the disposal protocol.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the contaminated area until cleared by safety professionals.
-
Regulatory Framework
In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it falls under regulations for hazardous waste. Your institution's EHS department translates these federal and state regulations into the specific protocols you must follow. Adherence to these protocols is not just a matter of safety, but of law.
By implementing these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your vital research.
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
Sources
Navigating the Unseen Risks: A Comprehensive Guide to Handling 3-chloro-1H-indole-5-carboxylic Acid
In the fast-paced world of drug discovery and chemical synthesis, the pursuit of novel molecular entities is relentless. Among the vast constellation of heterocyclic compounds, indole derivatives hold a place of prominence due to their diverse biological activities. One such compound, 3-chloro-1H-indole-5-carboxylic acid, presents a unique set of handling challenges that demand a meticulous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and effective management of this halogenated indole, ensuring the well-being of researchers and the integrity of their work.
Our philosophy is that a robust safety protocol is not a barrier to innovation but rather its bedrock. By understanding the "why" behind each safety measure—from the selection of appropriate personal protective equipment (PPE) to the nuances of waste disposal—we empower scientists to work with confidence and precision.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
This compound is a solid, typically a brown powder, that requires careful handling due to its irritant and potentially harmful properties. A thorough understanding of its hazard profile is the first line of defense.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: May be harmful if it enters the body through ingestion or is absorbed through the skin.[2]
While a comprehensive toxicological profile for this specific compound is not widely published, the presence of a carboxylic acid group and a chlorinated aromatic system warrants a cautious approach. Structurally similar compounds, such as other indole-carboxylic acids and chlorinated organic acids, are known to be irritants.
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation, Category 2 |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A |
| H335: May cause respiratory irritation | STOT SE, Category 3 |
| H302 + H312: Harmful if swallowed or in contact with skin | Acute Toxicity, Category 4 (Oral, Dermal) |
Table 1: GHS Hazard Classification for this compound and similar compounds.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes of solutions containing the compound.[2]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection.
Skin Protection
-
Laboratory Coat: A full-length, long-sleeved laboratory coat should be worn to protect street clothes and skin from contamination.
-
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact. However, their resistance to chlorinated hydrocarbons can be poor.[3][4] For short-term splash protection, a nitrile glove with a thickness of at least 5-mil is recommended.[5] If contact occurs, gloves should be changed immediately.
-
Neoprene Gloves: Neoprene gloves generally offer better resistance to acids and some chlorinated compounds compared to nitrile.[6]
-
Recommendation: For prolonged handling or when working with solutions, double-gloving with an inner nitrile glove and an outer neoprene glove provides an enhanced layer of protection. Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection
-
Work in a Ventilated Area: All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][2]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure that a chemical spill kit appropriate for halogenated organic solids is readily accessible.
-
Don the required PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer of the solid compound inside a chemical fume hood to prevent the generation of airborne dust.
-
Use a spatula for transfers and handle gently to minimize dust.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential gas evolution.
-
Perform extractions and washes within the fume hood.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.[9][10]
-
Gently sweep the absorbed material into a designated, labeled waste container for halogenated organic waste.[11]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing glassware, must be collected in a designated halogenated organic liquid waste container.[11]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.
Crucially, do not dispose of halogenated waste down the drain or in regular trash. [1] Halogenated compounds can have adverse effects on the environment and can produce toxic gases if they come into contact with other chemicals in the waste stream. Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]
-
International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
National Health Service. (2024). Acid and chemical burns. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
-
Kelco. (2008). Chemical Compatibility Chart. Neoprene. Retrieved from [Link]
-
HARPS®. (n.d.). Glove Chemical Resistance Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chlorine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. oxychem.com [oxychem.com]
- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
